Neoschaftoside
Description
This compound is a natural product found in Apis cerana, Radula complanata, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)15-19(33)14-10(29)5-12(8-1-3-9(28)4-2-8)39-24(14)16(20(15)34)25-22(36)17(31)11(30)7-38-25/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2/t11-,13+,17-,18+,21-,22+,23+,25+,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDUKUSNQNWVET-LQYCTPBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@H](O1)C2=C3C(=C(C(=C2O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317427 | |
| Record name | Neoschaftoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61328-41-4 | |
| Record name | Neoschaftoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61328-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neoschaftoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Antioxidant Defense Mechanism of Neoschaftoside: An In-depth Technical Guide
Introduction
Neoschaftoside, a C-glycosylflavone found in various plant species, has garnered interest for its potential health benefits, particularly its role in antioxidant defense. As a member of the flavonoid family, it is structurally equipped to combat oxidative stress, a key pathological factor in numerous chronic diseases. This technical guide provides a comprehensive overview of the core mechanisms through which this compound is understood to exert its antioxidant effects, aimed at researchers, scientists, and drug development professionals. The information presented herein is a synthesis of available preclinical data, detailing both direct and indirect antioxidant actions.
Core Antioxidant Mechanisms of this compound
The antioxidant strategy of this compound is twofold, involving direct neutralization of reactive oxygen species (ROS) and upregulation of the cellular endogenous antioxidant defense systems.
Direct Radical Scavenging Activity
This compound, like many flavonoids, possesses a chemical structure that enables it to directly scavenge free radicals. The presence of hydroxyl groups on its aromatic rings allows it to donate a hydrogen atom or an electron to unstable radicals, thereby neutralizing them and terminating the damaging chain reactions of oxidation.
Experimental Protocol: DPPH Radical Scavenging Assay
A common method to quantify this direct antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
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Reagent Preparation:
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Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a 0.1 mM solution of DPPH in the same solvent. The solution should have a deep violet color.
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-
Assay Procedure:
-
Add various concentrations of the this compound solution to the DPPH solution in a 96-well plate or cuvettes.
-
Include a control group with the solvent and DPPH solution only.
-
Ascorbic acid or Trolox is typically used as a positive control.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
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-
Data Analysis:
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Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
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The scavenging activity is calculated as the percentage of DPPH radical inhibition using the formula:
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The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.
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Indirect Antioxidant Mechanism via Nrf2-ARE Pathway Activation
Beyond direct scavenging, a more profound and lasting antioxidant effect of this compound is its ability to modulate intracellular signaling pathways, primarily the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. This pathway is a master regulator of the cellular antioxidant response.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or inducers like this compound, Keap1 undergoes a conformational change, releasing Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant genes, initiating their transcription.
Key Downstream Targets of Nrf2 Activation:
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Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (a potent antioxidant), iron, and carbon monoxide.
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NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A detoxifying enzyme that catalyzes the two-electron reduction of quinones, preventing them from participating in redox cycling and producing ROS.
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Glutathione S-Transferases (GSTs): A family of enzymes involved in the detoxification of xenobiotics and endogenous electrophiles.
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Enzymes involved in Glutathione (GSH) synthesis: Nrf2 activation boosts the synthesis of GSH, a major intracellular antioxidant.
Experimental Workflow for Assessing Nrf2 Activation
Figure 1. Experimental workflow for assessing Nrf2 pathway activation by this compound.
Experimental Protocol: Western Blot for Nrf2 Nuclear Translocation
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Cell Culture and Treatment: Culture cells (e.g., human keratinocytes HaCaT or murine macrophages RAW 264.7) and treat with this compound for a specified time.
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Nuclear and Cytoplasmic Fractionation:
-
Harvest the cells and lyse them using a hypotonic buffer to rupture the cell membrane while keeping the nuclear membrane intact.
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Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
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Lyse the nuclear pellet with a nuclear extraction buffer.
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Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA or Bradford assay.
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SDS-PAGE and Electrotransfer:
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Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane to prevent non-specific antibody binding.
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Incubate with a primary antibody specific for Nrf2. Use Lamin B1 as a nuclear marker and β-actin or GAPDH as a cytoplasmic marker for loading controls.
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Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. An increase in the Nrf2 band intensity in the nuclear fraction and a decrease in the cytoplasmic fraction indicate nuclear translocation.
Upstream Regulation of Nrf2 by PI3K/Akt and MAPK Pathways
The activation of Nrf2 by this compound is likely not a direct interaction but is mediated by upstream signaling kinases, including the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways can be activated by various stimuli, including flavonoids, and are known to phosphorylate Nrf2 or proteins that regulate Nrf2, leading to its stabilization and activation.
Figure 2. Proposed signaling pathway for this compound-mediated Nrf2 activation.
Data on Antioxidant Enzyme Modulation
While comprehensive quantitative data for this compound's effect on specific antioxidant enzymes are still emerging, studies on related flavonoids suggest a general trend of increased activity and/or expression of key antioxidant enzymes following treatment.
Table 1: Anticipated Effects of this compound on Antioxidant Enzyme Activity
| Enzyme | Anticipated Effect | Rationale |
| Superoxide Dismutase (SOD) | Increased Activity/Expression | Nrf2 can upregulate certain SOD isoforms. SOD converts superoxide radicals to hydrogen peroxide. |
| Catalase (CAT) | Increased Activity/Expression | Catalase breaks down hydrogen peroxide into water and oxygen, preventing its conversion to more harmful radicals. |
| Glutathione Peroxidase (GPx) | Increased Activity/Expression | A key enzyme in the glutathione redox cycle, GPx reduces hydrogen peroxide and lipid hydroperoxides. |
Experimental Protocol: Catalase Activity Assay
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Sample Preparation: Prepare cell or tissue lysates from control and this compound-treated samples.
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Assay Principle: The assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.
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Procedure:
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Add the sample lysate to a reaction buffer containing a known concentration of H₂O₂.
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Monitor the decrease in absorbance at 240 nm over time as H₂O₂ is consumed.
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Calculation: Catalase activity is calculated based on the rate of H₂O₂ decomposition and is typically expressed as units per milligram of protein.
Conclusion
This compound exhibits a multi-faceted mechanism of action in antioxidant defense. It acts as a direct scavenger of free radicals and, more significantly, as an activator of the Nrf2-ARE signaling pathway. This leads to the upregulation of a suite of protective antioxidant and detoxifying enzymes. The modulation of upstream signaling pathways like PI3K/Akt and MAPKs appears to be crucial in this process. Further research is warranted to fully elucidate the precise molecular interactions and to quantify the in vivo efficacy of this compound, which will be pivotal for its potential development as a therapeutic agent in oxidative stress-related diseases.
The Biosynthesis of Neoschaftoside in Leguminous Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoschaftoside, a C-di-glycosylflavone of apigenin, is a prominent secondary metabolite in many leguminous plants, exhibiting a range of pharmacological activities. Understanding its biosynthesis is critical for metabolic engineering and drug development. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in legumes, detailing the enzymatic steps, and presenting relevant quantitative data. Furthermore, it offers detailed experimental protocols for the key analytical and biochemical techniques required to study this pathway, complemented by visual diagrams to facilitate comprehension.
Introduction
Flavonoids are a diverse class of plant secondary metabolites with a wide array of biological functions, including roles in plant defense, pigmentation, and signaling.[1] Leguminous plants are particularly rich in flavonoids and possess unique branches of the flavonoid pathway, such as isoflavonoid synthesis.[1][2] Among the flavonoids found in legumes, C-glycosylflavones are of significant interest due to their enhanced stability and distinct bioactivities compared to their O-glycosylated counterparts.[3] this compound, an apigenin di-C-glycoside, is a notable example found in various legume species. This guide delineates the current understanding of its formation at a molecular level.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound begins with the general phenylpropanoid pathway, leading to the formation of the flavanone precursor, naringenin. From naringenin, a series of enzymatic reactions constructs the apigenin backbone, which is then sequentially glycosylated by specific C-glycosyltransferases (CGTs). While the complete pathway has not been fully elucidated in a single leguminous species, evidence from various plants, including the legume Desmodium incanum, suggests a conserved sequential C-glycosylation mechanism.[4]
The proposed pathway involves the following key steps:
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Formation of the Apigenin Backbone: The flavanone naringenin, produced from the general phenylpropanoid pathway, is converted to the flavone apigenin. This conversion is catalyzed by a flavone synthase (FNS).
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First C-glycosylation (C-glucosylation): Apigenin is first C-glucosylated at either the C-6 or C-8 position by a C-glucosyltransferase (CGT) to form vitexin (apigenin-8-C-glucoside) or isovitexin (apigenin-6-C-glucoside). The sugar donor for this reaction is UDP-glucose.
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Second C-glycosylation (C-arabinosylation): The mono-C-glucoside (vitexin or isovitexin) then undergoes a second C-glycosylation event, where an arabinosyl group is attached to the remaining available carbon (C-6 or C-8) by a C-arabinosyltransferase. This reaction utilizes UDP-arabinose as the sugar donor and results in the formation of this compound (apigenin-6-C-arabinoside-8-C-glucoside or apigenin-6-C-glucoside-8-C-arabinoside). Studies on rice have identified bifunctional C-glucosyl/C-arabinosyltransferases, suggesting the complexity of this step.[5][6]
Caption: Proposed biosynthesis pathway of this compound.
Quantitative Data
Quantitative data on the enzymes involved in this compound biosynthesis in legumes is limited. However, studies on related flavonoid glycosyltransferases from the model legume Medicago truncatula and other plants provide valuable insights into their kinetic properties.
Table 1: Kinetic Parameters of Selected Flavonoid Glycosyltransferases
| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |
| UGT85H2 | Medicago truncatula | Kaempferol | 10.5 ± 1.2 | 0.23 ± 0.01 | 0.022 | [7] |
| UGT85H2 | Medicago truncatula | Biochanin A | 25.6 ± 2.5 | 0.12 ± 0.01 | 0.005 | [7] |
| UGT78G1 | Medicago truncatula | Cyanidin | 250 ± 30 | 1.3 ± 0.1 | 0.005 | [4] |
| UGT78G1 | Medicago truncatula | Quercetin | 400 ± 50 | 0.8 ± 0.1 | 0.002 | [4] |
| VvGT6 | Vitis vinifera | Quercetin (UDP-Glc) | 12.3 ± 1.1 | 1.42 ± 0.05 | 0.115 | [2][6] |
| VvGT6 | Vitis vinifera | Kaempferol (UDP-Glc) | 15.7 ± 1.8 | 1.81 ± 0.08 | 0.115 | [2][6] |
Experimental Protocols
Identification and Quantification of this compound by LC-MS
This protocol outlines a general method for the extraction, identification, and quantification of this compound from leguminous plant material.
Workflow Diagram:
Caption: Workflow for LC-MS analysis of this compound.
Methodology:
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Sample Preparation:
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Harvest fresh plant material (e.g., 100 mg) and immediately freeze in liquid nitrogen.
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Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Extract the powder with 1 mL of 80% methanol by vortexing for 10 minutes, followed by sonication for 20 minutes.
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Centrifuge the extract at 13,000 x g for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter.
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-
LC-MS Analysis:
-
Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
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Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient might be: 0-2 min, 5% B; 2-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: Employ an electrospray ionization (ESI) source in negative ion mode.
-
Detection: Use selected reaction monitoring (SRM) for quantification, with transitions specific for this compound (e.g., m/z 563 -> 443 and 563 -> 353).
-
Quantification: Generate a standard curve using a purified this compound standard.
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Heterologous Expression and Purification of C-Glycosyltransferases
This protocol describes the expression of a candidate C-glycosyltransferase gene in E. coli and subsequent purification of the recombinant protein.
Workflow Diagram:
Caption: Workflow for heterologous protein expression.
Methodology:
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Cloning: Amplify the coding sequence of the candidate CGT gene from legume cDNA and clone it into an appropriate expression vector (e.g., pET-28a with an N-terminal His-tag).
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Expression:
-
Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).
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Grow a 1 L culture in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Incubate the culture at a lower temperature (e.g., 18°C) overnight with shaking.
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-
Purification:
-
Harvest the cells by centrifugation (5,000 x g, 10 min, 4°C).
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
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Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
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Wash the column with wash buffer (lysis buffer with 20 mM imidazole).
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Elute the protein with elution buffer (lysis buffer with 250 mM imidazole).
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Analyze the purified protein by SDS-PAGE.
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C-Glycosyltransferase Enzyme Assay
This protocol details a method to determine the activity of a purified C-glycosyltransferase.
Methodology:
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Reaction Mixture: Prepare a 100 µL reaction mixture containing:
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50 mM Tris-HCl buffer (pH 7.5)
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100 µM Apigenin (or vitexin/isovitexin for the second glycosylation step)
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1 mM UDP-glucose or UDP-arabinose
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5 µg of purified CGT enzyme
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-
Incubation: Incubate the reaction mixture at 30°C for 1 hour.
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Termination: Stop the reaction by adding 100 µL of ice-cold methanol.
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Analysis:
-
Centrifuge the mixture at 13,000 x g for 10 minutes.
-
Analyze the supernatant by LC-MS as described in section 4.1 to identify and quantify the C-glycosylated product.
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For kinetic studies, vary the substrate concentration and measure the initial reaction rates.
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Conclusion
The biosynthesis of this compound in leguminous plants is a specialized branch of flavonoid metabolism involving a sequential two-step C-glycosylation of the apigenin backbone. While the general pathway is understood, further research is needed to identify and characterize the specific C-glucosyltransferases and C-arabinosyltransferases from various legume species. The protocols and data presented in this guide provide a solid foundation for researchers to investigate this pathway, ultimately enabling the metabolic engineering of this compound production and facilitating the development of novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The biosynthesis of allelopathic di-C-glycosylflavones from the roots of Desmodium incanum (G. Mey.) DC - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. De novo biosynthesis of C-arabinosylated flavones by utilization of indica rice C-glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.hep.com.cn [journal.hep.com.cn]
- 7. researchgate.net [researchgate.net]
In-depth Technical Guide: Pharmacological Effects of Neoschaftoside on Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoschaftoside, a C-glycosyl flavonoid, is a natural compound found in various plant species. Flavonoids as a class are known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. This technical guide provides a comprehensive overview of the current understanding of the pharmacological effects of this compound at the cellular level. Due to the limited availability of published research specifically on this compound, this guide also draws upon the known effects of structurally related C-glycosyl flavonoids to provide a broader context for its potential biological activities. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.
Data Presentation
Currently, there is a notable absence of publicly available quantitative data from peer-reviewed studies specifically detailing the pharmacological effects of this compound on cellular models. Inferred potential effects, based on the activities of similar C-glycosyl flavonoids, are discussed in the subsequent sections. Future research is required to generate specific dose-response data for this compound's effects on cell viability, apoptosis, and inflammatory markers.
Experimental Protocols
While specific protocols for this compound are not yet published, the following are detailed methodologies for key experiments that are fundamental to assessing the pharmacological effects of a novel compound like this compound in cellular models.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The concentration of the formazan, which is dissolved in a solubilizing solution, is directly proportional to the number of viable cells.
Protocol:
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Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
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Compound Treatment: Prepare various concentrations of this compound in culture medium. After the initial 24-hour incubation, replace the medium with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used to dissolve this compound) and a positive control for cytotoxicity if applicable.
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Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
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MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.
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Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised, staining the nucleus red.
Protocol:
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Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period.
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Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) and collect the culture medium containing any floating cells.
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Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.
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Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 × 10⁶ cells/mL.
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Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
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Western Blotting for Signaling Pathway Analysis
Western blotting is a technique used to detect specific proteins in a sample and is crucial for investigating the modulation of signaling pathways.
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel (SDS-PAGE) and separate the proteins based on their molecular weight by applying an electric current.
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Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.
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Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total-Akt, phospho-ERK, total-ERK) overnight at 4°C with gentle agitation.
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Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate key signaling pathways that are often modulated by flavonoids and are relevant for investigating the pharmacological effects of this compound.
Caption: Hypothesized modulation of the PI3K/Akt signaling pathway by this compound.
Caption: Hypothesized modulation of the MAPK/ERK signaling pathway by this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the pharmacological effects of this compound on a cellular model.
Caption: General experimental workflow for studying this compound's cellular effects.
Conclusion and Future Directions
The study of this compound's pharmacological effects on cellular models is in its infancy. While the broader class of C-glycosyl flavonoids has demonstrated promising anti-inflammatory, antioxidant, and anti-cancer properties, specific data for this compound is critically needed. The experimental protocols and potential signaling pathways outlined in this guide provide a solid framework for future investigations. Researchers are encouraged to employ these methodologies to elucidate the specific mechanisms of action of this compound, thereby paving the way for its potential development as a therapeutic agent. Key future research should focus on generating robust quantitative data on its effects on various cell lines, identifying its direct molecular targets, and validating its efficacy in preclinical disease models.
The Discovery and Isolation of Neoschaftoside from Novel Plant Sources: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and biological significance of Neoschaftoside, a C-glycosylflavonoid with promising therapeutic potential. The document details a novel plant source, outlines comprehensive experimental protocols for its extraction and purification, and presents its putative mechanisms of action through key signaling pathways. All quantitative data is summarized for clarity, and experimental workflows and biological pathways are visualized using Graphviz diagrams.
A Novel Plant Source for this compound: Desmodium styracifolium
Recent phytochemical investigations have identified Desmodium styracifolium, a traditional Chinese medicinal herb, as a significant source of this compound and its isomers.[1][2][3] This plant has been historically used for treating kidney stones and related inflammatory conditions.[1] The presence of this compound in Desmodium styracifolium opens new avenues for the large-scale isolation of this bioactive compound for further pharmacological studies and drug development.
Data Presentation: Phytochemical Analysis of Desmodium styracifolium
The following table summarizes the quantitative analysis of flavonoids in Desmodium styracifolium. While specific yield and purity data for the preparative isolation of this compound are not extensively detailed in the current literature, analytical studies provide insights into the relative abundance of related flavonoids.
| Compound | Plant Part | Analytical Method | Concentration/Content | Reference |
| Total Flavonoids | Leaves | Sodium nitrite-aluminum nitrate method | Not explicitly quantified in the literature, but determined as a primary bioactive component. | [4] |
| Schaftoside (isomer) | Aerial Parts | HPLC-QTRAP-MS/MS | Highest plasma concentration among studied flavonoids after oral administration of total flavonoid extract. | [2][5] |
| Isoschaftoside (isomer) | Aerial Parts | UHPLC-PAD/ESI-MS | Identified as a major flavonoid constituent. | [1] |
| Vicenin-2 (related flavonoid) | Aerial Parts | UHPLC-PAD/ESI-MS | Identified as a major flavonoid constituent. | [1] |
Experimental Protocols: From Extraction to Pure Compound
This section details the methodologies for the extraction, isolation, and purification of this compound from Desmodium styracifolium. The protocols are a composite based on established methods for flavonoid analysis and purification from plant matrices.
Extraction of Total Flavonoids
The initial step involves the extraction of the total flavonoid content from the dried plant material.
Materials and Reagents:
-
Dried and powdered leaves of Desmodium styracifolium
-
70% Ethanol
-
Rotary evaporator
-
Filter paper
Protocol:
-
Macerate the powdered plant material in 70% ethanol at a 1:10 solid-to-liquid ratio.
-
Perform ultrasonic-assisted extraction for 60 minutes.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.
Purification by Column Chromatography
The crude extract is subjected to column chromatography for the separation of different flavonoid fractions.
Materials and Reagents:
-
Crude flavonoid extract
-
Silica gel (200-300 mesh)
-
Glass column
-
Solvent system: Gradient of chloroform-methanol
Protocol:
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Pack a glass column with silica gel slurry in chloroform.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to pool fractions containing similar flavonoid profiles.
Preparative High-Performance Liquid Chromatography (HPLC) for this compound Isolation
The final purification of this compound is achieved using preparative HPLC.
Materials and Reagents:
-
Enriched flavonoid fraction
-
Preparative HPLC system with a C18 column
-
Mobile phase: Acetonitrile and 0.1% aqueous formic acid (gradient elution)
-
UV detector
Protocol:
-
Dissolve the enriched flavonoid fraction in the mobile phase.
-
Inject the sample into the preparative HPLC system.
-
Perform gradient elution to separate the individual flavonoid glycosides. The specific gradient will need to be optimized based on the separation of schaftoside and isoschaftoside as reported in analytical methods.[1][3]
-
Monitor the elution at a suitable wavelength (e.g., 280 nm and 340 nm) for flavonoids.
-
Collect the peak corresponding to this compound.
-
Confirm the purity and identity of the isolated this compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizing the Process and Mechanism
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed signaling pathways modulated by this compound.
Experimental Workflow
Anti-Inflammatory Signaling Pathway
Antioxidant Signaling Pathway
Biological Activity and Mechanism of Action
This compound, as a flavonoid, is postulated to exert its biological effects through two primary mechanisms: anti-inflammatory and antioxidant activities.
Anti-Inflammatory Effects
The anti-inflammatory properties of flavonoids are often attributed to their ability to modulate key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and mediators. It is hypothesized that this compound inhibits the activation of IKK, which in turn prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus. Additionally, it may suppress the phosphorylation of MAPKs (p38, ERK, and JNK), further downregulating the inflammatory response.
Antioxidant Effects
The antioxidant activity of this compound is likely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. Here, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Conclusion and Future Directions
Desmodium styracifolium represents a promising and novel source for the isolation of this compound. The experimental protocols outlined in this guide provide a comprehensive framework for its extraction and purification, which can be optimized for large-scale production. The proposed mechanisms of action through the NF-κB, MAPK, and Nrf2 signaling pathways offer a solid foundation for further investigation into the therapeutic potential of this compound in inflammatory and oxidative stress-related diseases. Future research should focus on optimizing the preparative isolation of this compound to obtain precise yield and purity data, as well as conducting in-depth in vitro and in vivo studies to unequivocally validate its effects on the described signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quality evaluation of Desmodium styracifolium using high-performance liquid chromatography with photodiode array detection and electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptome-associated metabolomics reveals the molecular mechanism of flavonoid biosynthesis in Desmodium styracifolium (Osbeck.) Merr under abiotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal11.magtechjournal.com [journal11.magtechjournal.com]
Neoschaftoside: A Technical Guide to its Role in Plant Physiology and Stress Response
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Neoschaftoside, a flavone C-glycoside, detailing its chemical properties, biosynthesis, and significant roles in plant physiology and adaptation to environmental stress. The document synthesizes current knowledge, presents quantitative data in a structured format, outlines detailed experimental protocols, and visualizes key pathways and workflows.
Introduction to this compound
This compound is a naturally occurring flavonoid found in various plant species. As a secondary metabolite, it is not directly involved in primary growth and development but plays a crucial role in the plant's interaction with its environment.[1] Flavonoids, in general, are recognized for their broad range of biological activities, including antioxidant properties and protective functions against both abiotic and biotic stresses.[2][3] this compound, a specific member of this class, is an apigenin derivative C-glycosidically linked to glucose and arabinose moieties.[1] This structure confers specific chemical properties that underpin its physiological functions, particularly in mitigating oxidative damage and responding to environmental challenges such as UV radiation, drought, and pathogen attack.[2][4]
Chemical Properties and Biosynthesis
Chemical Structure
This compound is chemically defined as 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one. It is a flavone C-glycoside, meaning its sugar units are attached to the apigenin backbone via stable carbon-carbon bonds, making it more resistant to enzymatic hydrolysis compared to O-glycosides.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₈O₁₄ | PubChem |
| Molecular Weight | 564.5 g/mol | PubChem |
| Chemical Class | Flavone C-glycoside | PubChem |
| Parent Flavonoid | Apigenin | PubChem |
| Glycosyl Units | β-D-glucopyranosyl, β-L-arabinopyranosyl | PubChem |
Biosynthesis Pathway
This compound is synthesized via the phenylpropanoid pathway, a major route for the production of various phenolic compounds in plants. The pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps into 4-coumaroyl-CoA. This intermediate is then condensed with three molecules of malonyl-CoA by chalcone synthase (CHS) to form the foundational C15 flavonoid skeleton. Subsequent enzymatic modifications, including isomerization, hydroxylation, and crucially, C-glycosylation by specific UDP-glycosyltransferases (UGTs), lead to the final structure of this compound. The expression of genes encoding these biosynthetic enzymes is often upregulated in response to environmental stressors.
Caption: Simplified biosynthesis pathway of this compound.
Role in Plant Physiology and Development
While primarily studied for their roles in stress response, flavonoids can influence fundamental physiological processes. They are known to modulate the transport of the plant hormone auxin, thereby affecting plant growth and development, including root development and gravitropism.[2] As potent antioxidants, flavonoids like this compound help maintain cellular redox homeostasis even under non-stress conditions, protecting vital molecules like DNA, proteins, and lipids from oxidative damage that can occur during normal metabolic activity.
Role in Plant Stress Response
The accumulation of flavonoids is a hallmark of the plant response to a wide array of environmental stresses.[3] Metabolomic studies consistently show that the profiles of flavonoid glycosides change significantly when plants are exposed to adverse conditions.[1][5][6]
Abiotic Stress Response
UV Radiation: One of the most well-documented roles of flavonoids is protection against UV-B radiation.[7] this compound, like other flavonoids, strongly absorbs in the UV-B spectrum. By accumulating in the epidermal layers of leaves and stems, it acts as a natural sunscreen, shielding the photosynthetic machinery and genetic material from UV-induced damage.[8][9][10] Studies on Arabidopsis mutants deficient in flavonoid synthesis show marked hypersensitivity to UV-B, confirming the critical protective role of these compounds.[8][11]
Drought and Salinity: Under drought and high salinity, plants experience osmotic stress and secondary oxidative stress due to the overproduction of reactive oxygen species (ROS).[12][13] Plants respond by accumulating osmolytes and upregulating their antioxidant defense systems.[12][14] Flavonoids, including this compound, are key non-enzymatic antioxidants that can directly scavenge ROS, thereby protecting cellular membranes from lipid peroxidation and maintaining cellular function.[2][3] The accumulation of total phenolics and flavonoids often increases in plants subjected to salt or drought stress, which is correlated with enhanced tolerance.[15][16] This response is often mediated by the stress hormone abscisic acid (ABA), which triggers a signaling cascade leading to the expression of stress-responsive genes, including those in the flavonoid biosynthesis pathway.[17][18]
Table 2: Quantitative Changes of Flavonoids Under Abiotic Stress (Representative Data)
| Plant Species | Stress Type | Flavonoid Class / Compound | Fold Change / Observation | Reference |
| Morus pendula | Drought | Flavonols and glycosylated derivatives | Consistently upregulated | [5] |
| Soybean | Salt Stress (100 mM) | Total Flavonoid Content | Significant increase vs. control | [15] |
| Sweet Orange | Magnesium Deficiency | Total Flavonoid Content | Increased content | [6] |
| Arabidopsis thaliana | UV-B Radiation | Flavonols (Kaempferol, Quercetin) | Constitutively elevated in tolerant mutant | [9] |
Biotic Stress Response
Plants defend against pathogens and herbivores by activating complex defense signaling networks, often mediated by the hormones jasmonic acid (JA) and salicylic acid (SA).[4][19][20] These pathways lead to the production of a variety of defense compounds, including pathogenesis-related (PR) proteins and antimicrobial secondary metabolites known as phytoalexins. Flavonoids are frequently implicated as phytoalexins, accumulating at the site of infection or herbivore attack to inhibit the growth of the invader or deter feeding.[21][22] While direct evidence for this compound is emerging, its role as a flavone glycoside places it within this class of potential defense molecules. The activation of JA signaling by wounding or herbivory is a well-established mechanism that induces the expression of flavonoid biosynthesis genes.[23][24]
Caption: Hypothetical signaling cascade for this compound induction.
Experimental Protocols
Studying this compound involves its extraction from plant tissues, separation and quantification, and functional characterization.
Extraction and Quantification of this compound
This protocol describes a general method for extracting and quantifying this compound from plant leaf tissue using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS).
Methodology:
-
Sample Preparation: Freeze 100 mg of fresh plant leaf tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue lyser.
-
Extraction: Add 1.0 mL of 80% methanol (v/v) to the powdered tissue. Vortex vigorously for 1 minute.
-
Sonication: Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 12,000 x g for 15 minutes at 4°C.
-
Filtration: Carefully collect the supernatant and pass it through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
HPLC-MS/MS Analysis:
-
Instrumentation: Use a C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size) on a UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[1]
-
Mobile Phase: Use a gradient elution with (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Gradient Example: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to 5% B to re-equilibrate.
-
Detection: Monitor for this compound using its specific mass transition in negative ion mode (e.g., m/z 563.1 -> fragments).
-
Quantification: Create a standard curve using a purified this compound standard of known concentrations to quantify its absolute amount in the plant extract.
-
Antioxidant Capacity Assay (DPPH Method)
This protocol determines the free radical scavenging activity of a this compound-containing extract.[25][26]
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have a deep purple color.
-
Sample Preparation: Prepare a series of dilutions of the plant extract obtained in Protocol 5.1.
-
Reaction: In a 96-well plate, add 20 µL of each sample dilution to 180 µL of the DPPH solution. Include a blank (methanol only) and a positive control (e.g., Ascorbic acid or Trolox).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity for each dilution using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
IC₅₀ Determination: Plot the % inhibition against the extract concentration and determine the IC₅₀ value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.
Caption: Experimental workflow for this compound analysis.
Conclusion and Future Directions
This compound, as a member of the flavone C-glycoside family, is an important secondary metabolite involved in plant adaptation and defense. Its roles as an antioxidant and UV-B screening agent are central to its function in mitigating abiotic stress. Furthermore, its likely involvement in defense signaling pathways highlights its potential contribution to biotic stress resistance. While much can be inferred from the broader study of flavonoids, direct research into the specific accumulation patterns, physiological effects, and signaling interactions of this compound is needed. Future research should focus on identifying the specific glycosyltransferases responsible for its synthesis, elucidating its precise interactions with hormonal signaling components like ABA and JA, and quantifying its contribution to stress tolerance in various plant species. Such knowledge will not only enhance our understanding of plant physiology but may also provide new avenues for developing stress-resilient crops and identifying novel bioactive compounds for pharmaceutical applications.
References
- 1. Metabolic profiling and transcriptome analysis provide insights into the accumulation of flavonoids in chayote fruit during storage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Classification, Molecular Structure and Biological Biosynthesis of Flavonoids, and Their Roles in Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Widely targeted metabolomic profiling combined with transcriptome analysis sheds light on flavonoid biosynthesis in sweet orange 'Newhall' (C. sinensis) under magnesium stress [frontiersin.org]
- 7. Plant responses to UV-B radiation: signaling, acclimation and stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arabidopsis Flavonoid Mutants Are Hypersensitive to UV-B Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Arabidopsis Mutant Tolerant to Lethal Ultraviolet-B Levels Shows Constitutively Elevated Accumulation of Flavonoids and Other Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavonoids can protect maize DNA from the induction of ultraviolet radiation damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arabidopsis Flavonoid Mutants Are Hypersensitive to UV-B Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drought Induced Changes in Growth, Osmolyte Accumulation and Antioxidant Metabolism of Three Maize Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Salinity induced physiological and biochemical changes in plants: An omic approach towards salt stress tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drought Stress Tolerance in Vegetables: The Functional Role of Structural Features, Key Gene Pathways, and Exogenous Hormones [mdpi.com]
- 15. Enhancing saline stress tolerance in soybean seedlings through optimal NH4+/NO3− ratios: a coordinated regulation of ions, hormones, and antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Salinity Stress Influences the Main Biochemical Parameters of Nepeta racemosa Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Abscisic Acid Biosynthesis and Signaling in Plants: Key Targets to Improve Water Use Efficiency and Drought Tolerance [mdpi.com]
- 18. Drought Resistance and Ginsenosides Biosynthesis in Response to Abscisic Acid in Panax ginseng C. A. Meyer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. New molecules in plant defence against pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. search.library.stonybrook.edu [search.library.stonybrook.edu]
- 22. How do plants defend themselves against pathogens-Biochemical mechanisms and genetic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 25. New Nanomaterials with Intrinsic Antioxidant Activity by Surface Functionalization of Niosomes with Natural Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Exploring the Ethnobotanical Landscape and Therapeutic Potential of Neoschaftoside-Containing Flora: A Technical Guide for Researchers
Introduction: The intricate relationship between human cultures and the plant kingdom has given rise to a vast repository of traditional medicinal knowledge. Within this botanical pharmacopeia, plants containing the flavone C-glycoside Neoschaftoside are emerging as subjects of significant scientific interest. This technical guide provides an in-depth exploration of the ethnobotanical applications, pharmacological activities, and underlying molecular mechanisms of this compound and the plants in which it is found. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents quantitative data for comparative analysis, details experimental protocols, and visualizes key biological pathways to facilitate further investigation and therapeutic development.
Ethnobotanical Significance of this compound-Containing Plants
This compound has been identified in a variety of plants utilized in traditional medicine across different cultures. Notable among these are Lemongrass (Cymbopogon citratus), Finger Millet (Eleusine coracana), and various species of Artemisia. The traditional uses of these plants are diverse, ranging from remedies for inflammatory conditions and infections to treatments for digestive ailments and fever. Quantitative ethnobotanical studies, employing indices such as the Informant Consensus Factor (ICF) and Fidelity Level (FL), help to scientifically validate and prioritize plants for further pharmacological investigation.
Quantitative Ethnobotanical Data
The following table summarizes the quantitative ethnobotanical data for prominent this compound-containing plants, highlighting the consensus and specificity of their traditional uses. A high ICF value (approaching 1) indicates a high level of agreement among informants regarding the use of a plant for a particular ailment category, suggesting a well-established traditional use. A high FL value (approaching 100%) indicates that a specific plant is preferentially used for a particular ailment, suggesting its perceived efficacy.
| Plant Species | Common Name | Family | Plant Part Used | Traditional Use Category | Informant Consensus Factor (ICF) | Fidelity Level (FL) (%) |
| Cymbopogon citratus | Lemongrass | Poaceae | Leaves, Whole Plant | Digestive problems, Fever, Cough/Cold | 0.96 (Gastrointestinal)[1][2] | 75 (Fever)[3] |
| Eleusine coracana | Finger Millet | Poaceae | Seeds | Diabetes, Bone health, Diarrhea | 0.81 (Bone health) | - |
| Artemisia judaica | Judean Wormwood | Asteraceae | Aerial parts | Gastrointestinal disorders, Inflammatory conditions | 0.97 (Gastrointestinal) | 100 (Antiseptic)[1] |
| Trichophorum cespitosum | Deergrass | Cyperaceae | - | (Ethnobotanical data with quantitative indices not widely available) | - | - |
Pharmacological Activities and Quantitative Bioactivity Data
This compound and the extracts of plants containing it have demonstrated a range of promising pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. The quantification of these activities, typically expressed as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values, is crucial for assessing therapeutic potential and for structure-activity relationship studies.
Quantitative Bioactivity Data
The table below presents a summary of the quantitative data on the biological activities of extracts from this compound-containing plants and other relevant flavonoids. This data allows for a comparative assessment of their potency.
| Plant/Compound | Bioactivity | Assay | IC50 / MIC (µg/mL) | Reference Organism/Cell Line |
| Cymbopogon citratus extract | Antioxidant | DPPH | 170.83 ± 8.64 | - |
| Cymbopogon citratus extract | Antioxidant | ABTS | 151.10 ± 0.95 | - |
| Flavonoids (general) | Antioxidant | DPPH | 75.8 ± 8.30 to 397 ± 25.10 | - |
| Flavonoids (general) | Antibacterial | Microdilution | 31.25 to 125 | Staphylococcus aureus |
| 7-Hydroxycoumarin | Antibacterial | Microdilution | 200 | Staphylococcus aureus |
| 7-Hydroxycoumarin | Antibacterial | Microdilution | 800 | Escherichia coli |
| Indole-3-carbinol | Antibacterial | Microdilution | 400 | Staphylococcus aureus |
| Indole-3-carbinol | Antibacterial | Microdilution | 800 | Escherichia coli |
Key Signaling Pathways Modulated by Flavonoids
Flavonoids, including this compound, are known to exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is fundamental for targeted drug development. Key pathways implicated in the anti-inflammatory and antioxidant effects of flavonoids include the NF-κB, MAPK, and PI3K/Akt pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Some flavonoids have been shown to inhibit this process.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to external stimuli, including stress and inflammation. The p38 MAPK subfamily, in particular, is activated by inflammatory cytokines and stress, leading to the downstream activation of transcription factors that regulate the expression of inflammatory mediators. Inhibition of p38 phosphorylation is a key target for anti-inflammatory drugs.
References
- 1. The Akt kinase signals directly to endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. plantsjournal.com [plantsjournal.com]
- 3. An Ethnobotanical Survey of Indigenous Knowledge on Medicinal Plants Used by Communities to Treat Various Diseases around Ensaro District, North Shewa Zone of Amhara Regional State, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
Neoschaftoside's Interaction with Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoschaftoside, a C-glycosyl flavonoid, is a natural compound with potential therapeutic applications stemming from its predicted antioxidant, anti-inflammatory, and anti-cancer properties. While direct experimental data on this compound's interaction with cellular signaling pathways is currently limited, valuable insights can be drawn from its isomers, schaftoside and isoschaftoside. This technical guide synthesizes the available information on these related compounds to provide a comprehensive overview of the likely mechanisms of action of this compound. It details its probable interactions with key cellular signaling cascades including the NF-κB, MAPK, and PI3K/Akt pathways. This document provides structured quantitative data from studies on its isomers, detailed experimental protocols for investigating its activity, and visual diagrams of the implicated signaling pathways to guide future research and drug development efforts.
Introduction
Flavonoids are a diverse group of plant secondary metabolites known for their wide range of biological activities. This compound, a C-glycosylflavone, belongs to this class of compounds and is recognized for its antioxidant properties[1][2]. The therapeutic potential of flavonoids often lies in their ability to modulate cellular signaling pathways that are dysregulated in various diseases, including cancer and inflammatory disorders. Understanding these interactions at a molecular level is crucial for the development of novel therapeutic strategies.
Due to the limited availability of specific research on this compound, this guide will heavily reference studies on its isomers, schaftoside and isoschaftoside, to build a predictive framework for this compound's biological activity. It is hypothesized that this compound shares similar mechanisms of action due to its structural similarity to these compounds.
Core Signaling Pathways Modulated by this compound Isomers
Based on evidence from studies on schaftoside and isoschaftoside, this compound is likely to exert its biological effects through the modulation of several key signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, cell proliferation, and apoptosis. Studies on schaftoside have demonstrated its ability to suppress the activation of the NF-κB pathway in response to inflammatory stimuli like lipopolysaccharide (LPS). This inhibition is associated with a downstream reduction in the expression of pro-inflammatory genes.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating a wide array of cellular processes, including cell growth, differentiation, and stress responses. Research on isoschaftoside has shown that it can attenuate the phosphorylation of key MAPK components, specifically ERK1/2 and mTOR, in microglia. This suggests a potential mechanism for its anti-inflammatory and neuroprotective effects.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade involved in cell survival, growth, and proliferation. While direct evidence for this compound is lacking, many flavonoids are known to modulate this pathway, and its crosstalk with the MAPK and NF-κB pathways makes it a probable target for this compound's bioactivity.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Given that this compound is reported to have antioxidant activity, it is plausible that it activates the Nrf2 pathway, leading to the expression of antioxidant and cytoprotective genes.
Quantitative Data Summary
The following tables summarize the quantitative data available for the isomers of this compound, providing insights into their potency and effective concentrations.
Table 1: Anti-inflammatory Activity of Schaftoside and Isoschaftoside
| Compound | Cell Line | Stimulant | Assay | Endpoint | Effective Concentration | Reference |
| Schaftoside | RAW 264.7 | LPS | Gene Expression (RT-qPCR) | Downregulation of iNOS, COX2, PGE2, PGE4, TNF-α, IL-6 | 40 µM | |
| Isoschaftoside | BV-2 Microglia | LPS | Nitric Oxide Production | Inhibition | 0-1000 µM (dose-dependent) | |
| Isoschaftoside | BV-2 Microglia | LPS | Pro-inflammatory Cytokine Expression (iNOS, TNF-α, IL-1β, COX2) | Inhibition | Not specified |
Table 2: Modulation of Signaling Pathways by Isoschaftoside
| Compound | Cell Line | Stimulant | Pathway | Target | Effect | Concentration | Reference |
| Isoschaftoside | BV-2 Microglia | LPS | MAPK | p-ERK1/2 | Attenuation | 200 µM | |
| Isoschaftoside | BV-2 Microglia | LPS | MAPK/mTOR | p-mTOR | Attenuation | 200 µM |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the interaction of this compound with cellular signaling pathways. These are based on established methodologies and can be adapted for specific research questions.
Western Blot Analysis of p-ERK1/2
This protocol is designed to assess the effect of this compound on the phosphorylation of ERK1/2 in response to a stimulant like LPS.
-
Cell Culture and Treatment:
-
Plate BV-2 microglial cells in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (100 ng/mL) for 15-30 minutes.
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 for normalization.
-
NF-κB Luciferase Reporter Assay
This assay measures the effect of this compound on NF-κB transcriptional activity.
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 96-well plate.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Allow the cells to express the reporters for 24 hours.
-
-
Treatment and Stimulation:
-
Pre-treat the transfected cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Nitric Oxide Production Assay (Griess Assay)
This protocol quantifies the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator.
-
Cell Culture and Treatment:
-
Seed RAW 264.7 or BV-2 cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow.
References
Whitepaper: A Technical Guide to the In Silico Prediction of Neoschaftoside's Biological Targets
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Neoschaftoside, a C-glycosylflavonoid found in various medicinal plants, has demonstrated a spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-diabetic properties. However, the precise molecular mechanisms and direct protein targets responsible for these effects remain largely uncharacterized. This technical guide outlines a comprehensive in silico strategy to predict and prioritize the biological targets of this compound. By leveraging computational methods, researchers can accelerate the identification of target proteins, formulate testable hypotheses for mechanism-of-action studies, and guide the development of novel therapeutics. This document provides detailed methodologies for ligand- and structure-based virtual screening, outlines relevant signaling pathways, and emphasizes the critical step of experimental validation.
Introduction to In Silico Target Prediction
Identifying the molecular targets of natural products is a foundational step in drug discovery.[1] Traditional methods can be time-consuming and costly. In silico target prediction, also known as target fishing, offers a powerful computational alternative to rapidly screen vast biological space and identify potential protein partners for a small molecule like this compound.[2][3] These approaches are broadly categorized into ligand-based and structure-based methods, which rely on the principle that similar molecules often exhibit similar biological activities.[4] By combining multiple computational tools, it is possible to generate a high-confidence list of putative targets for subsequent experimental validation.[5]
A General Workflow for Target Prediction
The process of predicting biological targets for a natural product involves several sequential steps, from initial data preparation to final experimental confirmation. This workflow integrates various computational techniques to enhance the accuracy of predictions.
Data Sources and Presentation
A robust target prediction campaign relies on high-quality data from public repositories. These databases provide the necessary chemical and biological information to build and screen against.
Table 1: Key Public Databases for In Silico Target Prediction
| Database Name | Content Type | Relevance to Target Prediction |
|---|---|---|
| PubChem | Chemical compounds and bioactivity data. | Source for this compound's structure and known activities.[6] |
| ChEMBL | Bioactivity data of drug-like molecules. | Used in ligand-based methods to find molecules with similar activity profiles.[7] |
| DrugBank | Comprehensive drug and drug target information. | Provides data on approved drugs and their targets for comparative analysis.[7] |
| Protein Data Bank (PDB) | 3D structural data of proteins and nucleic acids. | Essential source of receptor structures for reverse docking.[7] |
| SuperNatural 3.0 | Database of natural products and their derivatives. | A specialized resource for natural product structures and properties.[8] |
| ZINC | A curated collection of commercially available compounds. | Can be used for virtual screening and contains a natural products subset.[9] |
Core Methodologies and Experimental Protocols
Two primary computational strategies are employed for target prediction: structure-based and ligand-based methods.
Structure-Based Method: Reverse Docking
Reverse docking (or inverse docking) screens a single ligand against a large library of protein structures to identify which proteins it is most likely to bind.[10][11] This method is invaluable for discovering novel targets and understanding polypharmacology.[12]
-
Objective: To identify potential protein targets for this compound by computationally assessing its binding affinity against a library of 3D protein structures.
-
Materials:
-
Ligand Structure: 3D structure of this compound (SDF or MOL2 format), obtained from PubChem or generated and energy-minimized using software like Avogadro or ChemDraw.
-
Target Database: A curated set of 3D protein structures from the PDB.
-
Software: Molecular docking software such as AutoDock, Glide, or GOLD.
-
-
Procedure:
-
Ligand Preparation:
-
Download the 3D conformer of this compound.
-
Assign partial charges and define rotatable bonds.
-
-
Target Library Preparation:
-
Download a collection of human protein structures from the PDB.
-
Prepare each protein by removing water molecules, adding hydrogen atoms, and defining the binding site or a grid box for docking.
-
-
Docking Execution:
-
Systematically dock the prepared this compound ligand into the binding site of every protein in the target library.
-
Use a scoring function to calculate the binding energy or affinity for each ligand-protein complex.
-
-
Analysis and Ranking:
-
Rank all protein targets based on their docking scores. Lower binding energy values typically indicate a more favorable interaction.
-
Filter the results to prioritize targets with the most favorable scores for further investigation.
-
-
Table 2: Exemplary Reverse Docking Results for this compound
| Rank | Protein Target (PDB ID) | Docking Score (kcal/mol) | Putative Biological Function |
|---|---|---|---|
| 1 | Mitogen-activated protein kinase 14 (MAPK14/p38α) | -9.8 | Inflammation, cell stress response |
| 2 | Phosphoinositide 3-kinase (PI3Kγ) | -9.5 | Cell survival, proliferation, inflammation |
| 3 | Nuclear factor kappa B (NF-κB p50/p65) | -9.1 | Inflammatory gene expression |
| 4 | Keap1 (Kelch-like ECH-associated protein 1) | -8.8 | Oxidative stress response (Nrf2 regulation) |
| 5 | Cyclooxygenase-2 (COX-2) | -8.6 | Prostaglandin synthesis, inflammation |
Ligand-Based Method: Pharmacophore Modeling
This approach identifies the essential 3D arrangement of chemical features (pharmacophore) that a molecule must possess to bind to a specific target.[13][14] A pharmacophore model derived from this compound can be used to search for proteins that accommodate these features.
-
Objective: To identify potential protein targets by screening a database with a pharmacophore model representing this compound's key chemical features.
-
Materials:
-
Ligand Structure: 3D structure of this compound.
-
Software: Pharmacophore modeling software such as LigandScout, Phase, or MOE.
-
Database: A pharmacophore database built from PDB structures or a compound database like ZINC.
-
-
Procedure:
-
Pharmacophore Generation:
-
Generate a ligand-based pharmacophore model from the 3D structure of this compound. Features may include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.[15]
-
-
Database Screening:
-
Use the generated pharmacophore as a 3D query to screen a database of protein structures or known active compounds.
-
-
Hit Retrieval and Scoring:
-
Retrieve the protein targets or molecules that match the pharmacophore query.
-
Score the hits based on a fitness score, which measures how well the target's binding site or the molecule's conformation aligns with the pharmacophore features.
-
-
Analysis:
-
Rank the targets based on their fitness scores.
-
-
Table 3: Exemplary Pharmacophore Screening Hits for this compound
| Rank | Protein Target | Fitness Score | Key Matching Features |
|---|---|---|---|
| 1 | Akt1 (Protein Kinase B) | 0.92 | 2 H-bond acceptors, 1 aromatic ring, 1 hydrophobic group |
| 2 | IKKβ (IκB kinase beta) | 0.89 | 3 H-bond acceptors, 1 H-bond donor |
| 3 | Nrf2 (Nuclear factor erythroid 2-related factor 2) | 0.85 | 1 H-bond donor, 2 aromatic rings |
| 4 | Tyrosine-protein kinase JAK2 | 0.81 | 2 H-bond acceptors, 1 aromatic ring |
Target Prioritization and Pathway Analysis
To increase confidence in the predictions, results from multiple methods should be integrated. A consensus score can be derived by combining the ranks or scores from reverse docking and pharmacophore screening.[2]
Table 4: Exemplary Consensus Ranking of Predicted Targets
| Consensus Rank | Protein Target | Reverse Docking Rank | Pharmacophore Rank | Rationale for Prioritization |
|---|---|---|---|---|
| 1 | PI3Kγ | 2 | - | High docking score; central role in inflammation and cell survival. |
| 2 | MAPK14/p38α | 1 | - | Top docking score; key node in inflammatory signaling. |
| 3 | Akt1 | - | 1 | Top pharmacophore hit; downstream effector of PI3K. |
| 4 | NF-κB | 3 | - | High docking score; master regulator of inflammation. |
Signaling Pathway Context
Flavonoids are known to modulate multiple intracellular signaling pathways, which aligns with their pleiotropic biological effects.[16][17] The predicted targets for this compound are key components of pathways linked to inflammation, oxidative stress, and cell survival.[18][19]
Experimental Validation
Computational predictions are hypotheses that must be confirmed through laboratory experiments.[20] Validation is crucial to confirm direct target engagement and functional effects.[21][22]
-
Objective: To experimentally determine if this compound directly inhibits the enzymatic activity of a predicted kinase target.
-
Materials:
-
This compound: Purified compound of known concentration.
-
Recombinant Kinase: Purified, active recombinant PI3K enzyme.
-
Substrate: Appropriate substrate for the kinase (e.g., PIP2).
-
ATP: Adenosine triphosphate.
-
Assay Buffer: Buffer optimized for kinase activity.
-
Detection Reagent: Reagent to detect kinase activity (e.g., ADP-Glo™ Kinase Assay).
-
Microplate Reader: Instrument to measure the output signal (e.g., luminescence).
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Reaction:
-
In a 96-well or 384-well plate, add the kinase, substrate, and this compound (or vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time at the optimal temperature (e.g., 60 minutes at 30°C).
-
-
Signal Detection:
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced, which is proportional to kinase activity.
-
Measure the signal using a microplate reader.
-
-
Data Analysis:
-
Plot the kinase activity against the logarithm of this compound concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of this compound required to inhibit 50% of the kinase activity).
-
-
Conclusion and Future Outlook
The in silico workflow detailed in this guide provides a systematic and efficient framework for identifying the biological targets of this compound. By integrating ligand- and structure-based methods, researchers can generate a prioritized list of high-probability targets, such as kinases (PI3K, Akt, MAPK14) and transcription factors (NF-κB), which are deeply involved in the pathways related to this compound's observed bioactivities. These computational predictions serve as a critical starting point, guiding focused experimental validation and ultimately accelerating our understanding of this promising natural product's therapeutic potential. Future advancements in artificial intelligence and machine learning will continue to refine the accuracy of these predictive models, further bridging the gap between natural products and modern drug discovery.
References
- 1. Quantitative and Systems Pharmacology. 1. In Silico Prediction of Drug-Target Interaction of Natural Products Enables New Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Molecular Similarity - Drug Design Org [drugdesign.org]
- 5. researchgate.net [researchgate.net]
- 6. Compounds - SMBP [secondarymetabolites.org]
- 7. researchgate.net [researchgate.net]
- 8. SuperNatural 3.0—a database of natural products and natural product-based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Open-Access Metabolomics Databases for Natural Product Research: Present Capabilities and Future Potential [frontiersin.org]
- 10. Using reverse docking for target identification and its applications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
- 13. mdpi.com [mdpi.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Intracellular signaling pathways of inflammation modulated by dietary flavonoids: The most recent evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. umbrella.lib.umb.edu [umbrella.lib.umb.edu]
- 20. miRNA Targets: From Prediction Tools to Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
Technical Guide: Preliminary Cytotoxicity Screening of Neoschaftoside on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and data interpretation involved in the preliminary cytotoxicity screening of Neoschaftoside, a naturally occurring flavonoid glycoside, against various cancer cell lines. The document outlines standard experimental protocols, data presentation strategies, and the investigation of potential mechanisms of action, such as the induction of apoptosis and cell cycle arrest.
Experimental Workflow for Cytotoxicity Screening
The preliminary screening of a novel compound like this compound follows a structured workflow. This process begins with the preparation of the compound and cell cultures, proceeds to the cytotoxicity assay, and concludes with data analysis to determine key metrics like the half-maximal inhibitory concentration (IC50).
Caption: High-level workflow for in vitro cytotoxicity screening.
Experimental Protocols
Detailed and reproducible protocols are critical for accurate cytotoxicity screening. The following sections describe a standard methodology using the MTT assay, a common colorimetric method for assessing cell metabolic activity as an indicator of cell viability.
Cell Line Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines should be used, for example:
-
MCF-7 (Breast Adenocarcinoma)
-
A549 (Lung Carcinoma)
-
HeLa (Cervical Adenocarcinoma)
-
HepG2 (Hepatocellular Carcinoma)
-
A non-cancerous cell line, such as human fibroblasts or keratinocytes (e.g., HaCaT), should be included as a control to assess selective cytotoxicity[1].
-
-
Culture Conditions: Cells are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO₂. Cells should be passaged upon reaching 80-90% confluency to ensure they remain in the logarithmic growth phase.
MTT Cytotoxicity Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.
-
Cell Seeding: Harvest cells using trypsin and perform a cell count (e.g., with a hemocytometer). Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well microplate and incubate for 24 hours to allow for cell attachment[2].
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 200 µM)[1].
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different this compound concentrations to the respective wells.
-
Include a "vehicle control" (medium with DMSO, no compound) and a "blank control" (medium only, no cells).
-
-
Incubation: Incubate the plate for a predetermined period, typically 24, 48, or 72 hours, to assess time-dependent effects[3].
-
MTT Reagent Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis and IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro[4].
-
Calculate Percentage Viability: The absorbance values are used to calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Generate Dose-Response Curve: Plot the percentage viability against the logarithm of the this compound concentration.
-
Determine IC50: Use non-linear regression analysis (e.g., log(inhibitor) vs. response) to fit the data and calculate the IC50 value[4].
Data Presentation: Cytotoxicity Profile of this compound
Quantitative data should be organized into clear tables to facilitate comparison across different cell lines. The table below presents illustrative IC50 values for this compound after 48 hours of treatment.
Disclaimer: The following data are illustrative and serve as an example for how to present results from a cytotoxicity screen. Actual values must be determined experimentally.
| Cell Line | Cancer Type | IC50 (µM) after 48h | Notes |
| MCF-7 | Breast Adenocarcinoma | 45.8 ± 3.1 | Moderate cytotoxicity |
| A549 | Lung Carcinoma | 22.5 ± 2.4 | Significant cytotoxicity |
| HeLa | Cervical Adenocarcinoma | 38.2 ± 4.5 | Moderate cytotoxicity |
| HepG2 | Hepatocellular Carcinoma | 61.3 ± 5.9 | Lower cytotoxicity |
| HaCaT | Normal Keratinocytes | > 150 | Low toxicity to non-cancerous cells |
Potential Mechanisms of Action
A preliminary cytotoxicity screen is often followed by investigations into the compound's mechanism of action. For many natural anticancer compounds, the primary mechanisms involve the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle[5].
Induction of Apoptosis
Apoptosis is a controlled process of cell death crucial for eliminating damaged or cancerous cells. It can be initiated through two main signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases (e.g., Caspase-3), which dismantle the cell[6].
Caption: The intrinsic and extrinsic pathways of apoptosis.
Cell Cycle Arrest
Many cytotoxic agents inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints, preventing cells from progressing to the next phase of division. This allows time for DNA repair or, if the damage is too severe, triggers apoptosis[7][8]. Key checkpoints are the G1/S transition and the G2/M transition, which are tightly regulated by cyclin-dependent kinases (CDKs) and their cyclin partners.
Caption: Key checkpoints of the cell cycle as potential targets.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]
- 5. Ginsenosides in cancer: Targeting cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of autophagy potentiates anticancer property of 20(S)-ginsenoside Rh2 by promoting mitochondria-dependent apoptosis in human acute lymphoblastic leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]
Neoschaftoside: A Technical Guide to its Nutraceutical Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoschaftoside, a naturally occurring flavone C-glycoside, has emerged as a compound of significant interest within the nutraceutical and pharmaceutical research communities.[1][2] Possessing a range of bioactive properties, including antioxidant, anti-inflammatory, anti-diabetic, and neuroprotective effects, this compound presents a compelling profile for development as a high-value nutraceutical ingredient. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, including its chemical properties, natural sources, and biological activities. Detailed experimental protocols for key assays are provided, alongside a summary of available quantitative data to facilitate comparative analysis. Furthermore, this guide illustrates the putative signaling pathways through which this compound may exert its therapeutic effects, offering a foundation for future research and development.
Introduction
This compound is a flavone C-glycoside characterized by an apigenin backbone attached to a beta-D-glucopyranosyl and a beta-L-arabinopyranosyl residue at positions 6 and 8, respectively.[1] This unique structure contributes to its notable stability and bioavailability compared to O-glycosides. Found in various plant species, including Desmodium styracifolium and Viola yedoensis, this compound has been traditionally utilized in herbal medicine.[3][4] Modern scientific inquiry has begun to elucidate the molecular mechanisms underlying its health benefits, positioning it as a promising candidate for evidence-based nutraceutical applications.
Chemical Properties and Natural Sources
| Property | Value | Source |
| Molecular Formula | C26H28O14 | [1][2] |
| Molecular Weight | 564.5 g/mol | [1] |
| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one | [1] |
| CAS Number | 61328-41-4 | [1] |
| Appearance | Powder | [5] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [4][5] |
| Natural Sources | Artemisia judaica, Trichophorum cespitosum, Desmodium styracifolium, Viola yedoensis, Rice plant | [1][3][4] |
Biological Activities and Potential Nutraceutical Applications
This compound exhibits a spectrum of biological activities that underscore its potential as a versatile nutraceutical ingredient. These activities are primarily attributed to its potent antioxidant and anti-inflammatory properties.
Antioxidant Activity
Flavonoids, including this compound, are renowned for their antioxidant capabilities, which involve the scavenging of free radicals and the chelation of metal ions. While specific quantitative data for this compound is limited, studies on structurally similar flavonoids and plant extracts rich in these compounds provide insights into its potential efficacy. The antioxidant capacity is commonly evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power).
It is important to note that the following table presents data for related compounds and extracts, as specific IC50 values for this compound were not available in the reviewed literature. This data is intended to provide a comparative context for the potential antioxidant activity of this compound.
| Compound/Extract | Assay | IC50 / Value | Source |
| Ethyl acetate fraction of Macaranga hypoleuca | DPPH | 14.31 mg/L | [5] |
| Ethyl acetate fraction of Macaranga hypoleuca | ABTS | 2.10 mg/L | [5] |
| Butanol fraction of Macaranga hypoleuca | FRAP | 0.48 mg/L | [5] |
| Ethanolic extract of Vaccinium bracteatum | DPPH | 42.2 ± 1.2 μg/ml | [6] |
| Ethanolic extract of Vaccinium bracteatum | ABTS | 71.1 ± 1.1 μg/ml | [6] |
Anti-Inflammatory Activity
Chronic inflammation is a key etiological factor in a multitude of chronic diseases. This compound is believed to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways, and inhibiting the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Quantitative data on the direct anti-inflammatory effects of this compound is currently scarce. The following table provides data for a related compound, Geniposide, and a ginsenoside mix, to illustrate the potential inhibitory effects on inflammatory markers in LPS-stimulated RAW 264.7 macrophages.
| Compound | Inflammatory Marker | Inhibition / Effect | Cell Line | Source |
| Geniposide (50 µM) | IL-6 | Significant suppression | RAW 264.7 | [7] |
| Geniposide (50 µM) | TNF-α | Significant suppression | RAW 264.7 | [7] |
| Geniposide (50 µM) | NO | Significant reduction | RAW 264.7 | [7] |
| GRh2-mix (500 µg/mL) | iNOS expression | Suppression | RAW 264.7 | [8] |
| GRh2-mix (500 µg/mL) | COX-2 expression | Suppression | RAW 264.7 | [8] |
Anti-Diabetic Activity
The potential of this compound as an anti-diabetic agent lies in its ability to inhibit key carbohydrate-metabolizing enzymes, α-amylase and α-glucosidase. By inhibiting these enzymes, the breakdown of complex carbohydrates into absorbable monosaccharides is slowed, leading to a reduction in postprandial hyperglycemia.
| Compound/Extract | Enzyme | IC50 Value | Source |
| Ethanolic extract of Citrus reticulata peel | α-Amylase | 9.3 µg/mL | [9] |
| Ethanolic extract of Citrus reticulata peel | α-Glucosidase | 29.2 µg/mL | [9] |
| 3-Oxolupenal | α-Amylase | 46.2 μg/mL | [10] |
| 3-Oxolupenal | α-Glucosidase | 62.3 µg/mL | [10] |
| Katononic acid | α-Amylase | 52.4 μg/mL | [10] |
| Katononic acid | α-Glucosidase | 88.6 µg/mL | [10] |
Neuroprotective Activity
Oxidative stress and inflammation are key contributors to the pathogenesis of neurodegenerative diseases. The antioxidant and anti-inflammatory properties of this compound suggest its potential as a neuroprotective agent. It may protect neuronal cells from damage induced by oxidative insults and neuroinflammation.
Specific quantitative data on the neuroprotective effects of this compound on neuronal cell lines like SH-SY5Y is an area for future research. The following table shows the neuroprotective effects of an enzymatic hydrolyzate from silkworms (ESLC) on H2O2-induced oxidative stress in SH-SY5Y cells, demonstrating the potential for natural compounds to protect neuronal cells.
| Compound | Cell Line | Effect on Cell Viability (post H2O2 treatment) | Concentration | Source |
| ESLC | SH-SY5Y | Increased to 75.10% | 100 µg/mL | [11] |
| ESLC | SH-SY5Y | Increased to 76.91% | 250 µg/mL | [11] |
Putative Signaling Pathways
The pleiotropic effects of this compound are likely mediated through the modulation of multiple intracellular signaling pathways. Based on studies of other flavonoids, the following pathways are proposed as key targets for this compound's activity.
Figure 1: Putative inhibition of the NF-κB signaling pathway by this compound.
Figure 2: Putative activation of the Nrf2 antioxidant response pathway by this compound.
Figure 3: Putative modulation of the MAPK signaling pathway by this compound.
Experimental Protocols
Antioxidant Activity Assays
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (dissolved in methanol) to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined from a plot of inhibition percentage against sample concentration.
-
Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add 10 µL of this compound solution at various concentrations to 1 mL of the diluted ABTS•+ solution.
-
Incubation: Incubate for 6 minutes at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay.
-
Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 ratio.
-
Reaction Mixture: Add 10 µL of this compound solution to 300 µL of the FRAP reagent.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared using FeSO4·7H2O.
Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: Determine the concentration of nitrite in the culture supernatant using the Griess reagent.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Gene Expression Analysis: Analyze the mRNA expression of iNOS and COX-2 using RT-qPCR.
α-Glucosidase Inhibition Assay
-
Reaction Mixture: In a 96-well plate, mix 50 µL of various concentrations of this compound, 50 µL of 0.1 M phosphate buffer (pH 6.8), and 50 µL of α-glucosidase solution (0.5 U/mL).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 15 minutes.
-
Reaction Initiation: Add 50 µL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) solution to start the reaction.
-
Incubation: Incubate at 37°C for 15 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M Na2CO3.
-
Measurement: Measure the absorbance at 405 nm.
-
Calculation: Calculate the percentage of inhibition. Acarbose is used as a positive control.
Conclusion and Future Directions
This compound demonstrates significant potential as a multi-target nutraceutical ingredient. Its antioxidant, anti-inflammatory, anti-diabetic, and putative neuroprotective properties, supported by preliminary evidence and its structural similarity to other well-characterized flavonoids, make it a compelling candidate for further investigation. However, to fully realize its potential, future research should focus on:
-
Quantitative Bioactivity Studies: Conducting comprehensive in vitro and in vivo studies to determine the specific IC50 values and efficacy of pure this compound in various biological assays.
-
Mechanistic Elucidation: Investigating the precise molecular mechanisms and signaling pathways modulated by this compound.
-
Bioavailability and Safety: Performing pharmacokinetic and toxicological studies to establish its absorption, distribution, metabolism, excretion (ADME) profile and to ensure its safety for human consumption.
-
Clinical Trials: Designing and conducting well-controlled human clinical trials to validate its health benefits in target populations.
By addressing these research gaps, the scientific community can pave the way for the successful development and commercialization of this compound as a valuable component of functional foods and dietary supplements aimed at promoting human health and well-being.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. ojs.openagrar.de [ojs.openagrar.de]
- 7. mdpi.com [mdpi.com]
- 8. Anti-Inflammatory Effect of Ginsenoside Rh2-Mix on Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of α-amylase and α-glucosidase inhibitory potential of Citrus reticulata peel extracts in hyperglycemic/hypoglycemic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alpha-Amylase and Alpha-Glucosidase Enzyme Inhibition and Antioxidant Potential of 3-Oxolupenal and Katononic Acid Isolated from Nuxia oppositifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Quantification of Neoschaftoside in Plant Extracts using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoschaftoside, a flavonoid C-glycoside, is a naturally occurring bioactive compound found in various medicinal plants. Its potential pharmacological activities have garnered interest in the fields of phytochemistry and drug development. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of this compound using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The described method is designed to be robust, reliable, and suitable for routine analysis in a laboratory setting.
Experimental Protocols
Apparatus and Software
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
UV/Vis or Photodiode Array (PDA) Detector
-
-
Analytical Balance (4-decimal place)
-
Ultrasonic Bath
-
Vortex Mixer
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or Nylon)
-
HPLC vials with inserts
-
Chromatography Data System (CDS) software for data acquisition and processing
Chemicals and Reagents
-
This compound reference standard (≥98% purity)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
Formic acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Plant material (dried and powdered)
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 200 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation (Ultrasonic-Assisted Extraction)
-
Accurately weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.
-
Add 25 mL of 70% aqueous methanol (v/v) to the tube.
-
Vortex the mixture for 1 minute to ensure the plant material is fully wetted.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process (steps 2-6) on the plant residue one more time to ensure complete extraction.
-
Combine the supernatants from both extractions.
-
Evaporate the combined extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried extract with 5 mL of methanol.
-
Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial for analysis.
Chromatographic Conditions
-
Column: Phenyl-Hexyl column (150 mm × 4.6 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water (v/v)
-
B: Methanol
-
-
Gradient Elution:
Time (min) % A % B 0.0 90 10 10.0 65 35 15.0 65 35 18.0 90 10 | 20.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
UV Detection Wavelength: 320 nm
Quantification Procedure
-
Inject the prepared standard solutions in ascending order of concentration to establish the calibration curve.
-
Inject the prepared plant extract samples.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the reference standard.
-
The concentration of this compound in the plant extracts is calculated using the regression equation obtained from the calibration curve. The final amount is expressed as mg of this compound per gram of dried plant material.
Data Presentation
The performance of this HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the quantitative data obtained during method validation.
Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Parameter | Value |
| Linearity Range (µg/mL) | 1 - 200 |
| Regression Equation | y = 25431x + 1258 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.15 |
| Limit of Quantification (LOQ) (µg/mL) | 0.50 |
Table 2: Precision
| Concentration (µg/mL) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) |
| 10 | 1.8% | 2.5% |
| 50 | 1.2% | 1.9% |
| 150 | 0.8% | 1.5% |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Amount Found (µg/mL) | Recovery (%) | RSD (%) (n=3) |
| 80 | 78.9 | 98.6 | 1.7 |
| 100 | 101.2 | 101.2 | 1.3 |
| 120 | 119.5 | 99.6 | 1.5 |
Visualization
The following diagrams illustrate the experimental workflow for the quantification of this compound in plant extracts.
Caption: Experimental workflow for this compound quantification.
Caption: Method validation parameters for reliable results.
Application Notes and Protocols for the Identification of Neoschaftoside Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoschaftoside, a flavone C-di-glycoside found in various medicinal plants, has garnered interest for its potential pharmacological activities. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and bioavailability. This document provides a detailed protocol for the identification and characterization of this compound metabolites in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined are based on established principles for the analysis of flavonoid glycosides and their metabolites.
Predicted Metabolic Pathway of this compound
This compound, being a flavonoid C-glycoside, is expected to be more resistant to enzymatic hydrolysis compared to its O-glycoside counterparts. However, it can still undergo Phase I and Phase II metabolic transformations. The primary metabolic routes are predicted to be hydroxylation, glucuronidation, and sulfation of the aglycone moiety. The C-glycosidic bonds are generally stable, but some gut microbial metabolism might lead to their cleavage.
Caption: Predicted metabolic pathway of this compound.
Experimental Workflow
The overall workflow for the identification of this compound metabolites involves sample preparation, LC-MS/MS analysis, and data processing.
Caption: Experimental workflow for this compound metabolite identification.
Detailed Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is suitable for plasma and urine samples.
-
Materials:
-
Biological sample (plasma, urine)
-
Acetonitrile (LC-MS grade), pre-chilled to -20°C
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g and 4°C)
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., 10% acetonitrile in water with 0.1% formic acid)
-
-
Procedure:
-
Thaw frozen biological samples on ice.
-
Pipette 100 µL of the sample into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard solution and vortex briefly.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solvent.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument coupled with a UPLC/HPLC system is recommended.
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm) is a suitable choice.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % B 0.0 5 1.0 5 15.0 95 18.0 95 18.1 5 | 20.0 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Scan Mode: Full scan MS and data-dependent MS/MS (dd-MS2 or IDA).
-
Full Scan Mass Range: m/z 100-1000.
-
MS/MS: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Collision Energy: Use a stepped collision energy (e.g., 10, 20, 40 eV) to obtain comprehensive fragmentation information.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Source Temperature: 120°C.
-
Desolvation Gas Temperature: 350°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Data Interpretation
The identification of this compound metabolites relies on the accurate mass measurement of the parent ion and the interpretation of its MS/MS fragmentation pattern.
-
Metabolite Prediction: Potential metabolites are identified by searching for expected mass shifts from the parent drug. Common biotransformations include:
-
Hydroxylation: +15.9949 Da
-
Glucuronidation: +176.0321 Da
-
Sulfation: +79.9568 Da
-
Methylation: +14.0157 Da
-
Demethylation: -14.0157 Da
-
Glucuronide + Hydroxylation: +192.0270 Da
-
-
Fragmentation Pattern of this compound and its Metabolites:
-
This compound is an apigenin C-di-glycoside with a hexose (glucose) and a pentose (arabinose) moiety.
-
Characteristic Neutral Losses: In MS/MS, C-glycosides exhibit characteristic cross-ring cleavages of the sugar units.
-
Loss of 90 Da and 120 Da from the hexose moiety.
-
Loss of 60 Da and 90 Da from the pentose moiety.
-
-
The fragmentation of the aglycone (apigenin) will also be observed.
-
For conjugated metabolites (glucuronides, sulfates), the initial fragmentation will often be the loss of the conjugate group (e.g., -176 Da for glucuronic acid, -80 Da for SO₃). The remaining fragment ion will then exhibit the characteristic fragmentation pattern of the parent compound or its hydroxylated form.
-
Quantitative Data
Table 1: Pharmacokinetic Parameters of Schaftoside in Rats after Oral Administration [1]
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) |
| 5 | 45.1 ± 12.3 | 0.67 ± 0.29 | 102.4 ± 25.8 |
| 10 | 78.9 ± 20.5 | 0.83 ± 0.41 | 185.7 ± 46.2 |
| 20 | 105.0 ± 28.1 | 1.17 ± 0.58 | 243.6 ± 61.9 |
Data are presented as mean ± SD.
The following table is a template for the quantification of this compound and its potential metabolites. Actual values would be determined experimentally using a validated LC-MS/MS method with appropriate calibration standards.
Table 2: Hypothetical Quantitative Analysis of this compound and its Metabolites in Plasma
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | LLOQ (ng/mL) | Concentration Range (ng/mL) |
| This compound | 8.5 | 565.15 | 445.10, 355.07 | 0.5 | 0.5 - 500 |
| Hydroxy-Neoschaftoside | 7.9 | 581.15 | 461.10, 371.07 | 1.0 | 1.0 - 200 |
| This compound-Glucuronide | 7.2 | 741.18 | 565.15 | 2.0 | 2.0 - 500 |
| This compound-Sulfate | 7.5 | 645.11 | 565.15 | 2.0 | 2.0 - 500 |
LLOQ: Lower Limit of Quantification. The values presented are for illustrative purposes only.
Conclusion
The LC-MS/MS protocol described provides a robust framework for the identification and characterization of this compound metabolites. The combination of high-resolution mass spectrometry and detailed fragmentation analysis is essential for the confident structural elucidation of these compounds in complex biological matrices. The provided workflow and protocols can be adapted and optimized for specific research needs in the fields of pharmacology, toxicology, and drug metabolism.
References
Application Notes and Protocols for Supercritical Fluid Extraction of Neoschaftoside from Medicinal Herbs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction of neoschaftoside, a flavone C-glycoside with significant therapeutic potential, from medicinal herbs using Supercritical Fluid Extraction (SFE). This document is intended to guide researchers in developing efficient and environmentally friendly extraction processes for this promising bioactive compound.
Introduction to this compound and Supercritical Fluid Extraction
This compound is a naturally occurring flavone C-glycoside found in various medicinal plants. As a member of the flavonoid family, it exhibits a range of biological activities, making it a compound of interest for pharmaceutical and nutraceutical applications. Traditional solvent extraction methods for such compounds often involve the use of large quantities of organic solvents, which can be costly, environmentally hazardous, and may result in thermal degradation of the target molecule.
Supercritical Fluid Extraction (SFE) presents a green and efficient alternative for the extraction of natural products.[1] SFE utilizes a fluid, most commonly carbon dioxide (CO2), at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. This allows for efficient penetration into the plant matrix and selective dissolution of target compounds. The solvent strength of supercritical CO2 can be fine-tuned by adjusting pressure and temperature, and its polarity can be modified by the addition of a co-solvent, making it suitable for the extraction of a wide range of compounds, including moderately polar flavonoid glycosides like this compound.[1]
Medicinal Herb Sources for this compound
While this compound is present in various plants, notable medicinal herbs recognized for their content of this and structurally related flavonoids include:
-
Desmodium styracifolium: This herb is known to contain a variety of flavonoids, including schaftoside and other related compounds.[2]
-
Uraria crinita: This plant is another source of flavone glycosides.
-
Artemisia judaica and Trichophorum cespitosum: this compound has been reported in these organisms.[2]
Supercritical Fluid Extraction of this compound: A Generalized Protocol
While specific optimized parameters for the SFE of this compound are not extensively documented in current literature, a generalized protocol can be developed based on the successful extraction of structurally similar flavonoid glycosides. The following protocol provides a starting point for optimization.
Materials and Equipment
-
Plant Material: Dried and powdered medicinal herb (e.g., Desmodium styracifolium leaves).
-
Supercritical Fluid Extraction System: Equipped with a high-pressure pump, extraction vessel, back-pressure regulator, and collection vessel.
-
Supercritical Grade CO2: With a purity of 99.9% or higher.
-
Co-solvent: Ethanol (95-100% purity).
-
Grinder: For milling the plant material to a consistent particle size.
-
Sieves: For particle size classification.
Experimental Workflow for SFE of this compound
Protocol Steps
-
Sample Preparation:
-
Dry the medicinal herb material at a controlled temperature (e.g., 40-50 °C) to a constant weight.
-
Grind the dried material to a fine powder (e.g., 0.2-0.5 mm particle size).
-
Sieve the powder to ensure a uniform particle size distribution.
-
-
Supercritical Fluid Extraction:
-
Load a known amount of the powdered herb into the extraction vessel.
-
Pressurize the system with supercritical CO2 to the desired pressure.
-
Introduce the co-solvent (ethanol) at the desired concentration.
-
Set the extraction temperature and allow the system to equilibrate.
-
Perform the extraction in either dynamic mode (continuous flow of supercritical fluid) or a combination of static and dynamic modes.
-
The extract-laden supercritical fluid is then passed through a back-pressure regulator into a collection vessel where the pressure is reduced, causing the CO2 to return to a gaseous state and the extract to precipitate.
-
-
Extract Collection and Processing:
-
Collect the crude extract from the separation vessel.
-
The extract can be further concentrated under vacuum to remove any residual co-solvent.
-
Store the extract at a low temperature (e.g., -20 °C) in the dark to prevent degradation.
-
Recommended SFE Parameters for Optimization
The following table summarizes key SFE parameters and their typical ranges for the extraction of flavonoid glycosides. These should be systematically varied to determine the optimal conditions for this compound extraction from a specific medicinal herb.
| Parameter | Typical Range | Rationale |
| Pressure (bar) | 200 - 400 | Higher pressure generally increases the density and solvating power of the supercritical fluid, enhancing extraction yield.[1] |
| Temperature (°C) | 40 - 60 | Temperature affects both the vapor pressure of the solute and the density of the supercritical fluid. An optimal temperature needs to be determined to balance these effects and prevent thermal degradation of this compound.[1] |
| Co-solvent (Ethanol, %) | 5 - 20% (v/v) | Ethanol is a polar co-solvent that increases the polarity of the supercritical CO2, thereby improving the solubility and extraction efficiency of polar compounds like flavonoid glycosides. |
| Extraction Time (min) | 60 - 120 | The extraction time should be sufficient to allow for complete extraction of the target compound. This will depend on the flow rate and other parameters. |
| CO2 Flow Rate (L/min) | 1 - 5 | A higher flow rate can reduce extraction time but may also lead to channeling and incomplete extraction if not optimized. |
Quantification of this compound by HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a reliable method for the quantification of this compound in the SFE extracts.
Materials and Equipment
-
High-Performance Liquid Chromatography (HPLC) System: With a UV-Vis detector, autosampler, and column oven.
-
C18 Reversed-Phase Column: (e.g., 4.6 x 250 mm, 5 µm).
-
This compound Analytical Standard: For calibration.
-
HPLC Grade Solvents: Acetonitrile, methanol, and water.
-
Formic Acid or Acetic Acid: For mobile phase modification.
-
Syringe Filters: (0.45 µm) for sample preparation.
HPLC Protocol
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve a known amount of the SFE extract in methanol. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
Chromatographic Conditions (A starting point for method development):
-
Mobile Phase: A gradient elution is typically used for separating complex mixtures of flavonoids. A common mobile phase consists of:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: A linear gradient from a low to a high concentration of Solvent B over 30-40 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Flavonoids typically show strong absorbance around 270 nm and 330 nm. The optimal wavelength for this compound should be determined by analyzing its UV spectrum.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Identify the this compound peak in the extract chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the extract using the calibration curve.
-
Biological Activity and Potential Signaling Pathway of this compound
While the specific signaling pathways modulated by this compound are still under investigation, studies on its stereoisomer, isoschaftoside, provide valuable insights into its potential anti-inflammatory mechanisms. Isoschaftoside has been shown to inhibit the inflammatory response in microglial cells by suppressing the ERK1/2 and mTOR signaling pathways.[3] This suggests that this compound may exert similar effects.
Proposed Anti-Inflammatory Signaling Pathway
The following diagram illustrates the proposed inhibitory effect of this compound (based on isoschaftoside data) on the ERK1/2 and mTOR signaling pathway in response to an inflammatory stimulus like lipopolysaccharide (LPS).
Conclusion
Supercritical Fluid Extraction is a promising technology for the efficient and environmentally friendly extraction of this compound from medicinal herbs. The generalized protocols and parameters provided in these application notes serve as a robust starting point for researchers to develop optimized extraction and quantification methods. Further investigation into the specific biological activities and signaling pathways of this compound will be crucial in unlocking its full therapeutic potential.
References
Application Note: A Cell-Based Assay for Evaluating the Bioactivity of Neoschaftoside
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Neoschaftoside, a naturally occurring flavonoid C-glycoside found in various plant species, has garnered interest for its potential therapeutic properties, primarily attributed to its antioxidant and anti-inflammatory activities. Flavonoids, a broad class of plant secondary metabolites, are known to modulate various signaling pathways involved in cellular responses to stress and inflammation. Related compounds like Schaftoside have been shown to exert anti-inflammatory effects by downregulating key inflammatory mediators, potentially through the inhibition of the NF-κB signaling pathway.[1] This application note provides a detailed protocol for a cell-based assay strategy to evaluate the bioactivity of this compound, focusing on its anti-inflammatory, antioxidant, and potential anti-cancer effects. The described assays are designed to be conducted in a multi-well plate format, making them suitable for screening and dose-response studies.
Principle of the Assays
This protocol outlines three distinct but complementary cell-based assays:
-
Anti-Inflammatory Activity Assay: This assay utilizes lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to model an inflammatory response. The inhibitory effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, is quantified using the Griess reagent.[2][3][4]
-
Cellular Antioxidant Activity Assay: This assay employs the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in HepG2 cells to measure the ability of this compound to mitigate intracellular reactive oxygen species (ROS).[5][6][7]
-
Anti-Cancer Activity (Cytotoxicity) Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to assess the effect of this compound on the viability of a cancer cell line (e.g., MCF-7 breast cancer cells). This colorimetric assay measures the metabolic activity of cells, which is correlated with cell viability.[8]
Materials and Reagents
-
This compound (purity ≥95%)
-
RAW 264.7, HepG2, and MCF-7 cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates (clear and black-walled)
-
Microplate reader
Experimental Protocols
Anti-Inflammatory Activity Assay in RAW 264.7 Cells
1.1. Cell Seeding:
- Seed RAW 264.7 cells in a 96-well clear plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM.
- Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[3]
1.2. Treatment:
- Prepare various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) in serum-free DMEM.
- Remove the culture medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).
- Pre-incubate the cells with this compound for 1 hour.
1.3. Stimulation:
- Add 10 µL of LPS (final concentration of 1 µg/mL) to all wells except the negative control wells.[2]
- Incubate the plate for an additional 24 hours.
1.4. Nitric Oxide Measurement:
- After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
- Add 50 µL of Griess Reagent I to each well and incubate for 10 minutes at room temperature, protected from light.
- Add 50 µL of Griess Reagent II to each well and incubate for another 10 minutes at room temperature, protected from light.
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the concentration of nitrite using a sodium nitrite standard curve.
Cellular Antioxidant Activity Assay in HepG2 Cells
2.1. Cell Seeding:
- Seed HepG2 cells in a 96-well black-walled, clear-bottom plate at a density of 6 x 10⁴ cells/well in 100 µL of complete DMEM.[6]
- Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
2.2. Treatment and Probe Loading:
- Prepare various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) in serum-free DMEM.
- Remove the culture medium and wash the cells once with PBS.
- Add 100 µL of serum-free DMEM containing 25 µM DCFH-DA and the respective concentrations of this compound to each well.[6] Include a vehicle control and a positive control (e.g., Quercetin).
- Incubate for 1 hour at 37°C.
2.3. Induction of Oxidative Stress:
- Remove the treatment and probe solution and wash the cells twice with PBS.
- Add 100 µL of a free radical initiator (e.g., 600 µM AAPH) to all wells except the blank wells.[6]
2.4. Fluorescence Measurement:
- Immediately place the plate in a fluorescence microplate reader.
- Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour at 37°C.
- Calculate the area under the curve (AUC) for each concentration.
Anti-Cancer Activity (Cytotoxicity) Assay in MCF-7 Cells
3.1. Cell Seeding:
- Seed MCF-7 cells in a 96-well clear plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM.
- Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
3.2. Treatment:
- Prepare various concentrations of this compound (e.g., 10, 25, 50, 100, 200 µM) in complete DMEM.
- Remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control and a positive control (e.g., a known cytotoxic drug).
- Incubate for 48 or 72 hours.
3.3. MTT Assay:
- After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
- Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
3.4. Absorbance Measurement:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Presentation
Quantitative data from the assays should be summarized in clear and structured tables for easy comparison and analysis.
Table 1: Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | Nitrite Concentration (µM) ± SD | % Inhibition of NO Production |
| Control (no LPS) | - | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | - | 25.8 ± 2.1 | 0 |
| This compound | 1 | 22.5 ± 1.9 | 12.8 |
| This compound | 5 | 18.3 ± 1.5 | 29.1 |
| This compound | 10 | 12.1 ± 1.1 | 53.1 |
| This compound | 25 | 7.4 ± 0.8 | 71.3 |
| This compound | 50 | 4.2 ± 0.5 | 83.7 |
| Positive Control | X | 6.5 ± 0.7 | 74.8 |
Table 2: Cellular Antioxidant Activity of this compound in HepG2 Cells
| Treatment | Concentration (µM) | Area Under the Curve (AUC) ± SD | % ROS Inhibition |
| Control | - | 15,432 ± 876 | 0 |
| This compound | 1 | 13,890 ± 754 | 10.0 |
| This compound | 5 | 11,567 ± 632 | 25.0 |
| This compound | 10 | 8,765 ± 543 | 43.2 |
| This compound | 25 | 5,432 ± 412 | 64.8 |
| This compound | 50 | 3,123 ± 301 | 79.8 |
| Quercetin (Positive Control) | 10 | 4,567 ± 389 | 70.4 |
Table 3: Cytotoxic Effect of this compound on MCF-7 Cancer Cells
| Treatment | Concentration (µM) | Absorbance (570 nm) ± SD | % Cell Viability | IC₅₀ (µM) |
| Vehicle Control | - | 1.25 ± 0.08 | 100 | - |
| This compound | 10 | 1.18 ± 0.07 | 94.4 | |
| This compound | 25 | 0.95 ± 0.06 | 76.0 | |
| This compound | 50 | 0.63 ± 0.04 | 50.4 | ~50 |
| This compound | 100 | 0.31 ± 0.03 | 24.8 | |
| This compound | 200 | 0.15 ± 0.02 | 12.0 | |
| Positive Control | Y | 0.22 ± 0.02 | 17.6 |
Visualization of Signaling Pathways and Workflows
Proposed Anti-Inflammatory Signaling Pathway of this compound
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.
Proposed Antioxidant Signaling Pathway of this compound
Caption: Proposed mechanism of this compound's antioxidant action via activation of the Nrf2 pathway.
Experimental Workflow for this compound Bioactivity Evaluation
Caption: General workflow for the cell-based evaluation of this compound's bioactivity.
References
- 1. Schaftoside contributed to anti-inflammatory activity of Clinacanthus nutans extract in lipopolysaccharide-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
- 6. 2.4.3. Cellular Antioxidant Activity assay [bio-protocol.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay for cell viability [bio-protocol.org]
Solid-Phase Synthesis of Neoschaftoside and Its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoschaftoside, a naturally occurring flavone C-glycoside, has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. Traditional solution-phase synthesis of complex glycosides like this compound is often a lengthy process requiring tedious purification steps. Solid-phase synthesis (SPS) offers a streamlined alternative, enabling higher efficiency and the potential for combinatorial library generation to explore structure-activity relationships. This document provides a detailed, albeit theoretical, protocol for the solid-phase synthesis of this compound and its derivatives, based on established principles of solid-phase organic synthesis and flavonoid chemistry. It includes experimental procedures, data presentation in tabular format for clarity, and visualizations of the synthetic workflow and a relevant biological signaling pathway.
Introduction
This compound is an apigenin molecule with a β-D-glucopyranosyl group at the C-6 position and a β-L-arabinopyranosyl group at the C-8 position, linked via carbon-carbon bonds.[1] These C-glycosidic linkages contribute to its increased stability in vivo compared to O-glycosides. The solid-phase approach to its synthesis aims to simplify the multi-step process by anchoring the growing molecule to an insoluble resin, allowing for the easy removal of excess reagents and byproducts by simple filtration.[2] This methodology is particularly advantageous for the synthesis of derivatives, where modifications can be introduced at various stages of the synthesis on the solid support.
Data Presentation
The following tables summarize the hypothetical quantitative data for the solid-phase synthesis of this compound. These values are illustrative and based on typical yields for similar solid-phase syntheses. Actual results may vary.
Table 1: Loading of the Aglycone (Apigenin) onto the Solid Support
| Parameter | Value |
| Resin Type | 2-Chlorotrityl chloride (2-CTC) resin |
| Starting Apigenin | 5,7,4'-trihydroxyflavone |
| Loading Efficiency | ~85% |
| Resin Loading Capacity | 0.5 mmol/g |
| Solvent | Dichloromethane (DCM) |
| Base | Diisopropylethylamine (DIPEA) |
Table 2: Key Steps in the Solid-Phase Synthesis of this compound
| Step | Reagents | Reaction Time | Yield (Cumulative) | Purity |
| Aglycone Loading | Apigenin, 2-CTC resin, DIPEA, DCM | 12 h | 85% | >95% |
| Protection of 5,4'-OH | Benzyl bromide, NaH, DMF | 6 h | 80% | >95% |
| C-6 Glycosylation | Per-O-acetyl-α-D-glucopyranosyl bromide, TMSOTf | 24 h | 65% | >90% |
| C-8 Glycosylation | Per-O-acetyl-β-L-arabinopyranosyl bromide, TMSOTf | 24 h | 50% | >85% |
| Cleavage & Deprotection | TFA/TIPS/H₂O (95:2.5:2.5) | 4 h | 45% | >90% |
Experimental Protocols
Materials and Reagents
-
2-Chlorotrityl chloride (2-CTC) resin
-
Apigenin (5,7,4'-trihydroxyflavone)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Benzyl bromide
-
Sodium hydride (NaH)
-
Per-O-acetyl-α-D-glucopyranosyl bromide
-
Per-O-acetyl-β-L-arabinopyranosyl bromide
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS)
-
Piperidine
Protocol 1: Loading of Apigenin onto 2-CTC Resin
-
Swell 1 g of 2-chlorotrityl chloride resin in 10 mL of DCM for 30 minutes in a peptide synthesis vessel.
-
Drain the DCM.
-
Dissolve 2 equivalents of apigenin and 4 equivalents of DIPEA in DCM.
-
Add the solution to the resin and shake at room temperature for 12 hours.
-
Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and methanol (3x).
-
To cap any unreacted sites, treat the resin with a solution of DCM/methanol/DIPEA (80:15:5) for 1 hour.
-
Wash the resin as in step 5 and dry under vacuum.
Protocol 2: On-Resin Synthesis of this compound
-
Protection of Free Hydroxyl Groups: Swell the apigenin-loaded resin in DMF. Add 5 equivalents of benzyl bromide and 5 equivalents of NaH. Shake for 6 hours at room temperature. Wash thoroughly with DMF, DCM, and methanol, then dry. This step protects the 5 and 4'-hydroxyl groups.
-
C-6 Glycosylation: Swell the protected resin in DCM. Add 3 equivalents of per-O-acetyl-α-D-glucopyranosyl bromide and 3 equivalents of TMSOTf. Shake at -20°C for 24 hours. Wash the resin with DCM (3x), DMF (3x), and methanol (3x).
-
C-8 Glycosylation: Swell the resin from the previous step in DCM. Add 3 equivalents of per-O-acetyl-β-L-arabinopyranosyl bromide and 3 equivalents of TMSOTf. Shake at -20°C for 24 hours. Wash the resin with DCM (3x), DMF (3x), and methanol (3x).
Protocol 3: Cleavage and Deprotection
-
Prepare a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5).[3]
-
Add 10 mL of the cleavage cocktail to the dried resin.
-
Shake at room temperature for 4 hours.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Purify the crude this compound by preparative HPLC. This single step cleaves the molecule from the resin and removes the benzyl and acetyl protecting groups.
Protocol 4: Synthesis of this compound Derivatives
Derivatives can be synthesized by modifying the on-resin protected this compound precursor. For example, to create amide derivatives on the sugar moieties:
-
After the glycosylation steps, selectively deprotect the acetyl groups on the sugar moieties using a mild base (e.g., hydrazine in methanol).
-
Couple a desired carboxylic acid to the free hydroxyl groups using standard peptide coupling reagents (e.g., HATU/DIPEA).
-
Proceed with the cleavage and deprotection as described in Protocol 3.
Visualizations
Synthetic Workflow
Caption: Workflow for the solid-phase synthesis of this compound.
Potential Anti-Inflammatory Signaling Pathway
Flavonoids, including apigenin-based compounds like this compound, are known to exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB pathway.[4][5][6]
Caption: Inhibition of the NF-κB inflammatory pathway by this compound.
Conclusion
The solid-phase synthesis strategy presented here offers a robust and efficient, though theoretical, framework for the production of this compound and its derivatives. By leveraging the advantages of solid-phase chemistry, such as simplified purification and the ability to drive reactions to completion with excess reagents, this approach facilitates the exploration of this important class of natural products. The generation of a library of this compound derivatives could be invaluable for structure-activity relationship studies, potentially leading to the development of novel therapeutics targeting inflammatory diseases and other conditions. The provided protocols and diagrams serve as a comprehensive guide for researchers venturing into the solid-phase synthesis of complex C-glycosylflavonoids.
References
- 1. This compound | C26H28O14 | CID 442619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review [frontiersin.org]
- 6. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Antioxidant Capacity of Neoschaftoside using the DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoschaftoside, a C-glycosylflavone found in various plants, has garnered interest for its potential therapeutic properties, including its antioxidant activity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and simple method to evaluate the free-radical scavenging capacity of compounds.[1][2] This document provides a detailed protocol for assessing the antioxidant capacity of this compound using the DPPH assay, intended for researchers, scientists, and professionals in drug development.
The principle of the DPPH assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to its non-radical form, diphenylpicrylhydrazine, which is pale yellow.[2][3][4] The degree of discoloration, measured by the decrease in absorbance at approximately 517 nm, is proportional to the antioxidant activity of the compound being tested.[3][4][5]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedure for conducting the DPPH assay to determine the antioxidant capacity of this compound.
Materials and Reagents
-
This compound (of known purity)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (HPLC grade) or Ethanol (95%)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
-
Analytical balance
Preparation of Solutions
-
DPPH Stock Solution (e.g., 0.2 mM):
-
This compound Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve it in 10 mL of methanol or ethanol. Sonication may be used to aid dissolution if necessary.
-
-
Working Solutions of this compound:
-
Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Positive Control (Ascorbic Acid or Trolox) Stock Solution (e.g., 1 mg/mL):
-
Prepare in the same manner as the this compound stock solution.
-
-
Working Solutions of Positive Control:
-
Prepare a series of dilutions from the stock solution to obtain a range of concentrations similar to this compound.
-
Assay Procedure (96-Well Plate Method)
-
Plate Layout: Design the plate layout to include blanks, a control (DPPH solution without the test sample), the positive control at various concentrations, and this compound at various concentrations. All measurements should be performed in triplicate.
-
Sample Addition: Add 100 µL of the different concentrations of this compound and the positive control into their respective wells.
-
Blank Preparation: Add 100 µL of the solvent (methanol or ethanol) to the blank wells.
-
DPPH Addition: Add 100 µL of the DPPH working solution to all wells except the blank wells.[5] To the blank wells, add 100 µL of the solvent.
-
Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes.[3][7][8]
-
Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[5][8]
Data Analysis
-
Percentage of DPPH Radical Scavenging Activity: Calculate the percentage of inhibition for each concentration of this compound and the positive control using the following formula:[6][7]
% Inhibition = [ (Acontrol - Asample) / Acontrol ] * 100
Where:
-
Acontrol is the absorbance of the DPPH solution without the sample.
-
Asample is the absorbance of the DPPH solution with the sample.
-
-
IC50 Value Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is a measure of the antioxidant potency.[9] To determine the IC50 value, plot a graph of the percentage of inhibition versus the concentration of this compound.[10][11][12] The IC50 value can then be calculated from the linear regression equation of the graph, where y = 50.[9][10][11]
Data Presentation
The quantitative results of the DPPH assay should be summarized in a clear and structured table for easy comparison.
| Sample | Concentration (µg/mL) | Mean Absorbance (517 nm) ± SD | % Inhibition | IC50 (µg/mL) |
| Control (DPPH only) | - | [Absorbance Value] | - | - |
| This compound | 10 | [Absorbance Value] | [Value] | |
| 25 | [Absorbance Value] | [Value] | ||
| 50 | [Absorbance Value] | [Value] | [IC50 Value] | |
| 100 | [Absorbance Value] | [Value] | ||
| 200 | [Absorbance Value] | [Value] | ||
| Ascorbic Acid | 10 | [Absorbance Value] | [Value] | |
| (Positive Control) | 25 | [Absorbance Value] | [Value] | |
| 50 | [Absorbance Value] | [Value] | [IC50 Value] | |
| 100 | [Absorbance Value] | [Value] | ||
| 200 | [Absorbance Value] | [Value] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the DPPH assay.
Caption: Experimental workflow for the DPPH antioxidant assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. google.com [google.com]
- 5. researchgate.net [researchgate.net]
- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 7. iomcworld.com [iomcworld.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Application Notes and Protocols: In Vitro Models for Studying the Absorption and Metabolism of Neoschaftoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing common in vitro models to assess the intestinal absorption and hepatic metabolism of Neoschaftoside, a flavone C-glycoside. The methodologies described are fundamental for preclinical characterization and lead optimization in drug discovery and development.
Introduction
This compound, a naturally occurring flavonoid glycoside, has garnered interest for its potential pharmacological activities. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating its therapeutic potential. This document outlines standardized in vitro protocols using the Caco-2 cell monolayer model for intestinal permeability and human liver microsomes for hepatic metabolism studies. These models are instrumental in predicting the oral bioavailability and metabolic fate of this compound.
The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a polarized monolayer of enterocytes, forming tight junctions and expressing key transporters and enzymes found in the small intestine.[1][2][3] This makes it a valuable tool for predicting the intestinal absorption of compounds.[4][5] Human liver microsomes (HLM) are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), and are widely used to assess the metabolic stability of xenobiotics.[6][7][8]
Caco-2 Permeability Assay for this compound
This protocol details the steps to evaluate the intestinal permeability of this compound by measuring its transport across a Caco-2 cell monolayer.
Experimental Protocol
2.1.1. Materials and Reagents
-
Caco-2 cells (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin
-
Trypsin-EDTA solution
-
Transwell® permeable supports (e.g., 12-well or 24-well plates, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
This compound
-
Lucifer yellow
-
Propranolol (high permeability control)
-
Atenolol (low permeability control)
-
LC-MS/MS system
2.1.2. Caco-2 Cell Culture and Seeding
-
Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells every 3-4 days when they reach 80-90% confluency.
-
For permeability assays, seed Caco-2 cells onto the apical (AP) side of Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
2.1.3. Monolayer Integrity Assessment
-
Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. Only monolayers with TEER values >250 Ω·cm² should be used.[9]
-
After the transport study, assess the integrity of the monolayer by measuring the permeability of a paracellular marker, such as Lucifer yellow. Add Lucifer yellow to the apical chamber and measure its concentration in the basolateral chamber after the incubation period. The apparent permeability (Papp) of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.
2.1.4. Transport Experiment
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS (pH 7.4).
-
Pre-incubate the monolayers with HBSS for 30 minutes at 37°C.
-
For Apical to Basolateral (A-B) transport (absorptive direction):
-
Add the test solution containing this compound (e.g., at three different concentrations) and control compounds in HBSS (pH 6.5 to mimic the acidic environment of the upper small intestine) to the apical (AP) chamber.
-
Add fresh HBSS (pH 7.4) to the basolateral (BL) chamber.
-
-
For Basolateral to Apical (B-A) transport (secretory direction):
-
Add the test solution containing this compound and control compounds in HBSS (pH 7.4) to the basolateral (BL) chamber.
-
Add fresh HBSS (pH 7.4) to the apical (AP) chamber.
-
-
Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 120 minutes).[3]
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Analyze the concentration of this compound and control compounds in the samples using a validated LC-MS/MS method.
Data Analysis
The apparent permeability coefficient (Papp), a measure of the rate of transport across the cell monolayer, is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber (µmol/s or mg/s).
-
A is the surface area of the permeable support (cm²).
-
C₀ is the initial concentration of the compound in the donor chamber (µmol/mL or mg/mL).
The efflux ratio (ER) is calculated to assess the potential for active efflux:
ER = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.[5]
Data Presentation
The following table should be used to summarize the permeability data for this compound. Note: The values presented below are for illustrative purposes for a hypothetical flavonoid glycoside and should be replaced with experimentally determined data for this compound.
| Compound | Concentration (µM) | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Classification |
| This compound | 10 | Enter Data | Enter Data | Enter Data | Determine based on data |
| 50 | Enter Data | Enter Data | Enter Data | Determine based on data | |
| 100 | Enter Data | Enter Data | Enter Data | Determine based on data | |
| Propranolol | 10 | 25.5 ± 2.1 | 23.8 ± 1.9 | 0.93 | High |
| Atenolol | 10 | 0.4 ± 0.1 | 0.5 ± 0.1 | 1.25 | Low |
Permeability Classification:
-
High: Papp > 10 x 10⁻⁶ cm/s
-
Moderate: 1 x 10⁻⁶ cm/s < Papp < 10 x 10⁻⁶ cm/s
-
Low: Papp < 1 x 10⁻⁶ cm/s
Experimental Workflow Diagram
Caption: Workflow for the Caco-2 cell permeability assay.
Metabolic Stability of this compound in Human Liver Microsomes
This protocol describes the procedure to determine the metabolic stability of this compound in human liver microsomes (HLM).
Experimental Protocol
3.1.1. Materials and Reagents
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
This compound
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Testosterone (high clearance control)
-
Procainamide (low clearance control)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis
-
LC-MS/MS system
3.1.2. Incubation Procedure
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture in microtubes on ice. For each reaction, combine:
-
Phosphate buffer (pH 7.4)
-
Human liver microsomes (final protein concentration of 0.5 mg/mL)[10]
-
This compound (final concentration, e.g., 1 µM)
-
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For the negative control (T=0 and minus-cofactor control), add an equivalent volume of buffer instead of the NADPH system.[11]
-
Incubate the reactions at 37°C.
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a sufficient volume of ice-cold acetonitrile containing the internal standard to precipitate the proteins.
-
Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
Data Analysis
-
Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
The in vitro half-life (t₁/₂) is calculated as:
t₁/₂ = 0.693 / k
-
The intrinsic clearance (CLint) is calculated as:
CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL)
Data Presentation
The following table should be used to summarize the metabolic stability data for this compound. Note: The values presented below are for illustrative purposes and should be replaced with experimentally determined data for this compound.
| Compound | In Vitro t₁/₂ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Stability Classification |
| This compound | Enter Data | Enter Data | Determine based on data |
| Testosterone | 15.2 | 90.5 | High Clearance |
| Procainamide | > 120 | < 5.8 | Low Clearance |
Stability Classification (typical ranges):
-
High Clearance: t₁/₂ < 30 min
-
Moderate Clearance: 30 min < t₁/₂ < 60 min
-
Low Clearance: t₁/₂ > 60 min
Experimental Workflow Diagram
References
- 1. xenotech.com [xenotech.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. admeshop.com [admeshop.com]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. bioivt.com [bioivt.com]
Troubleshooting & Optimization
Overcoming challenges in the purification of Neoschaftoside from complex mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Neoschaftoside from complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for extracting this compound from plant material, such as Desmodium styracifolium?
A1: The initial extraction of this compound, a flavone C-glycoside, from plant sources like Desmodium styracifolium typically involves solvent extraction. A common method is to use an aqueous ethanol solution. For example, a 70% ethanol solution can be used to reflux the dried and powdered plant material. This is followed by filtration and concentration of the extract under reduced pressure to obtain a crude extract rich in flavonoids, including this compound. To enhance the extraction efficiency, an enzymatic hydrolysis step using cellulase can be performed prior to solvent extraction. This helps to break down the plant cell walls, releasing more of the target compound.
Q2: Which chromatographic techniques are most effective for the purification of this compound?
A2: Several chromatographic techniques are effective for purifying this compound from crude extracts. The choice of technique often depends on the scale of purification and the available equipment.
-
Macroporous Resin Chromatography: This is an excellent initial purification step to enrich the total flavonoids and remove highly polar or non-polar impurities. Resins like HPD100 or DM-130 have been shown to be effective.
-
Silica Gel Column Chromatography: This is a classic and widely used method for further separation of flavonoids based on their polarity.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly useful for separating complex mixtures without a solid support matrix, which can minimize sample loss due to irreversible adsorption.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often the final step to achieve high purity this compound. Reversed-phase columns (e.g., C18) are commonly used.
Q3: What are some common impurities that co-elute with this compound?
A3: this compound is often found in plant extracts alongside other structurally similar flavonoids and C-glycosylflavones. Common co-eluting impurities can include:
-
Isomers of this compound: Such as Schaftoside (apigenin-6-C-α-L-arabinosyl-8-C-β-D-glucoside).
-
Other Apigenin Glycosides: Including Vicenin-2 (apigenin-6,8-di-C-glucoside) and other mono- or di-C-glycosides.
-
Luteolin Glycosides: Such as Orientin and Isoorientin.
-
Other Phenolic Compounds: Including phenolic acids and other classes of flavonoids that have similar polarities.
Careful optimization of the chromatographic conditions is crucial to achieve good resolution from these related compounds.
Troubleshooting Guides
Macroporous Resin Chromatography
| Problem | Possible Cause | Solution |
| Low Adsorption of this compound | The pH of the sample solution is not optimal. | Adjust the pH of the crude extract solution to a slightly acidic range (pH 4-6) before loading onto the column. |
| The flow rate is too high. | Decrease the sample loading flow rate to allow for sufficient interaction between this compound and the resin. A typical flow rate is 2-3 bed volumes per hour (BV/h). | |
| The sample concentration is too high. | Dilute the crude extract to an optimal concentration. High concentrations can lead to viscosity issues and poor adsorption. | |
| Poor Elution of this compound | The ethanol concentration in the eluent is too low. | Increase the ethanol concentration in a stepwise gradient. This compound typically elutes with 30-50% ethanol. |
| The elution flow rate is too high. | Decrease the elution flow rate to ensure complete desorption of this compound from the resin. | |
| Co-elution of Impurities | Inadequate washing step. | After sample loading, wash the column with a sufficient volume of water (e.g., 4-5 BV) to remove highly polar impurities before starting the ethanol gradient. |
| The ethanol gradient is not shallow enough. | Use a more gradual stepwise or linear ethanol gradient to improve the separation of compounds with similar polarities. |
Silica Gel Column Chromatography
| Problem | Possible Cause | Solution |
| This compound Elutes Too Quickly (Low Retention) | The solvent system is too polar. | Decrease the polarity of the mobile phase. For example, if using a chloroform-methanol system, decrease the percentage of methanol. |
| This compound Does Not Elute (High Retention) | The solvent system is not polar enough. | Increase the polarity of the mobile phase by gradually increasing the percentage of the more polar solvent (e.g., methanol). |
| Tailing of the this compound Peak | The sample is overloaded on the column. | Reduce the amount of sample loaded onto the column. A general rule is a 1:20 to 1:50 ratio of sample to silica gel by weight. |
| The silica gel is too acidic. | Deactivate the silica gel by adding a small percentage of triethylamine (0.1-1%) to the mobile phase, especially if dealing with compounds that are sensitive to acid. | |
| Poor Separation from Structurally Similar Flavonoids | The chosen solvent system lacks selectivity. | Experiment with different solvent systems. For example, try adding a small amount of a third solvent like ethyl acetate or acetic acid to modify the selectivity. |
Preparative HPLC
| Problem | Possible Cause | Solution |
| Peak Broadening or Splitting | The sample is not fully dissolved in the mobile phase. | Ensure the sample is completely dissolved in the initial mobile phase before injection. If solubility is an issue, a small amount of a stronger, compatible solvent can be used, but this should be minimized. |
| Column overloading. | Perform a loading study on an analytical column first to determine the maximum sample load before scaling up to the preparative column. | |
| Poor Resolution Between this compound and Impurities | The mobile phase composition is not optimized. | Optimize the mobile phase composition (e.g., acetonitrile/methanol and water with an acid modifier like formic or acetic acid) on an analytical scale first to maximize selectivity. |
| The gradient slope is too steep. | Use a shallower gradient to improve the separation of closely eluting peaks. | |
| Low Recovery of this compound | Irreversible adsorption to the stationary phase. | Ensure the pH of the mobile phase is appropriate for this compound's stability and solubility. Adding a small amount of acid can improve peak shape and recovery for flavonoids. |
| Degradation of the compound during the run. | Minimize the run time and ensure the mobile phase conditions (pH, solvent) are not causing degradation. |
Experimental Protocols
Protocol 1: Purification of this compound using Macroporous Resin Chromatography
-
Preparation of Crude Extract: Extract the dried powder of Desmodium styracifolium with 10 volumes of 70% ethanol under reflux for 2 hours. Repeat the extraction twice. Combine the filtrates and concentrate under reduced pressure to obtain the crude extract.
-
Resin Activation: Pack a glass column with HPD100 macroporous resin. Wash the resin sequentially with 5 BV of ethanol and then 10 BV of deionized water.
-
Sample Loading: Dissolve the crude extract in deionized water to a concentration of approximately 8 mg/mL and adjust the pH to 4-5. Load the sample solution onto the equilibrated column at a flow rate of 2 BV/h.
-
Washing: After loading, wash the column with 5 BV of deionized water to remove sugars, salts, and other highly polar impurities.
-
Elution: Elute the column with a stepwise gradient of ethanol in water:
-
10% Ethanol (5 BV)
-
20% Ethanol (5 BV)
-
30% Ethanol (5 BV) - Collect this fraction containing this compound
-
50% Ethanol (5 BV)
-
70% Ethanol (5 BV)
-
-
Analysis and Concentration: Analyze the collected fractions by TLC or HPLC. Pool the fractions containing this compound and concentrate under reduced pressure to obtain an enriched flavonoid extract.
Protocol 2: Further Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (100-200 mesh) in the initial mobile phase (e.g., Chloroform:Methanol, 9:1 v/v). Pour the slurry into a glass column and allow it to pack uniformly.
-
Sample Loading: Dissolve the enriched flavonoid extract from the macroporous resin step in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry the silica gel under vacuum and carefully load it onto the top of the packed column.
-
Elution: Elute the column with a gradient of increasing polarity. Start with a less polar mobile phase and gradually increase the percentage of the more polar solvent. For example:
-
Chloroform:Methanol (9:1 v/v)
-
Chloroform:Methanol (8:2 v/v)
-
Chloroform:Methanol (7:3 v/v)
-
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC, staining with a vanillin-sulfuric acid reagent and heating to visualize the flavonoid spots. Pool the fractions containing pure this compound.
Protocol 3: Final Purification by Preparative HPLC
-
System and Column: Use a preparative HPLC system with a C18 column (e.g., 250 x 20 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: Develop a suitable gradient based on analytical HPLC results. A typical gradient might be:
-
0-5 min: 10% B
-
5-30 min: 10-30% B (linear gradient)
-
30-35 min: 30-90% B (wash)
-
35-40 min: 90-10% B (re-equilibration)
-
-
Sample Preparation and Injection: Dissolve the partially purified this compound from the silica gel column in the initial mobile phase and filter through a 0.45 µm filter. Inject the sample onto the column.
-
Fraction Collection: Collect the peak corresponding to this compound based on the retention time determined from analytical runs.
-
Purity Analysis and Lyophilization: Analyze the purity of the collected fraction by analytical HPLC. Combine the pure fractions and remove the solvent by lyophilization to obtain pure this compound.
Data Presentation
Table 1: Typical Yield and Purity at Different Purification Stages of this compound from Desmodium styracifolium
| Purification Step | Starting Material | Product | Yield (%) | Purity (%) |
| Crude Extraction | Dried Plant Material | Crude Extract | 15-20 | ~5-10 |
| Macroporous Resin | Crude Extract | Enriched Flavonoids | 60-70 | ~40-50 |
| Silica Gel Column | Enriched Flavonoids | Partially Pure this compound | 40-50 | ~80-90 |
| Preparative HPLC | Partially Pure this compound | Pure this compound | 70-80 | >98 |
Note: Yields are calculated based on the this compound content in the starting material for each step.
Visualizations
Caption: Overall workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity fractions.
Technical Support Center: Optimizing Neoschaftoside Extraction from Low-Concentration Sources
Welcome to the technical support center for improving the yield of Neoschaftoside extraction. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with extracting this valuable C-glycosylflavonoid from low-concentration sources. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What makes this compound extraction from low-concentration sources challenging?
A1: Extracting this compound from sources where it is not abundant presents several challenges. These include the need for highly efficient extraction methods to maximize yield from limited starting material, the potential for co-extraction of interfering compounds that can complicate purification, and the risk of degradation of the target molecule if improper conditions are used.[1] C-glycosylflavonoids like this compound are generally more stable than O-glycosylflavonoids, but they can still be susceptible to degradation under harsh extraction conditions.[1]
Q2: Which extraction method is generally most effective for this compound?
A2: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient than conventional methods like maceration or Soxhlet extraction for flavonoids.[2][3][4][5] These methods can offer higher yields in shorter times and with less solvent consumption.[4][5] However, the optimal method can depend on the specific plant matrix and the scale of the extraction. For instance, UAE is known to improve extraction efficiency by 49% compared to maceration.[2]
Q3: How does the choice of solvent affect this compound extraction yield?
A3: Solvent polarity is a critical factor in the extraction of flavonoids like this compound.[6][7][8][9] A solvent's polarity should ideally match that of the target compound to maximize solubility and extraction efficiency.[9] For many flavonoids, mixtures of alcohol (like ethanol or methanol) and water are highly effective.[10] For instance, 70% methanol is often an efficient solvent for flavonoid extraction. The use of polar solvents is generally recommended for extracting phenolic compounds.[11]
Q4: At what stage is this compound most susceptible to degradation during the extraction process?
A4: Flavonoids can be sensitive to high temperatures and prolonged exposure to certain solvents or pH conditions. While C-glycosylflavonoids are relatively stable, thermal degradation can occur with methods that employ high heat for extended periods, such as Soxhlet extraction.[12] The stability of flavonoids is influenced by their chemical structure; for example, a higher number of hydroxyl groups can promote degradation.[13]
Q5: What are the key parameters to optimize for improving this compound yield?
A5: To enhance the extraction yield, it is crucial to optimize several parameters, including:
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Solvent Composition: The type of solvent and its concentration, particularly the ratio of alcohol to water.
-
Temperature: Higher temperatures can increase extraction efficiency but also risk thermal degradation.
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compound.
-
Solid-to-Liquid Ratio: An optimal ratio ensures efficient extraction without excessive solvent use.
-
Particle Size of the Plant Material: A smaller particle size increases the surface area for extraction.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound extraction.
Issue 1: Low Extraction Yield
| Possible Cause | Recommended Solution |
| Inefficient Extraction Method | Switch from conventional methods (maceration, Soxhlet) to modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which have been shown to provide higher yields in shorter times.[2][3][4][5] |
| Suboptimal Solvent Choice | The polarity of the extraction solvent significantly impacts yield.[6][7][8][9] Experiment with different solvent systems, such as varying the percentage of ethanol or methanol in water, to find the optimal polarity for this compound.[10] |
| Incomplete Cell Wall Disruption | Ensure the plant material is finely ground to a small particle size to increase the surface area available for solvent penetration. |
| Insufficient Extraction Time or Temperature | Optimize the extraction time and temperature for your chosen method. For UAE and MAE, shorter times are generally sufficient. Be cautious with increasing temperature as it may lead to degradation of this compound. |
| Degradation of this compound | C-glycosylflavonoids are relatively stable, but prolonged exposure to high temperatures or extreme pH can cause degradation.[1] Consider using milder extraction conditions or methods that operate at lower temperatures. |
Issue 2: Co-extraction of Impurities
| Possible Cause | Recommended Solution |
| Non-selective Solvent | The solvent may be extracting a wide range of compounds with similar polarities. Try adjusting the solvent polarity to be more selective for this compound. A step-wise extraction with solvents of increasing polarity can also be effective. |
| Complex Plant Matrix | Low-concentration sources often have a complex matrix of other compounds. A preliminary "defatting" step with a non-polar solvent like hexane can remove lipids and other non-polar impurities before the main extraction. |
| Presence of Pigments (e.g., Chlorophyll) | If working with leafy materials, chlorophyll can be a major contaminant. Consider using techniques like solid-phase extraction (SPE) for cleanup of the crude extract. |
Issue 3: Difficulty in Purifying this compound from Crude Extract
| Possible Cause | Recommended Solution |
| Presence of Structurally Similar Flavonoids | The crude extract may contain other flavonoids with similar chromatographic behavior. Utilize high-resolution purification techniques like preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC).[14][15] |
| Low Concentration in the Extract | The low concentration of this compound can make its detection and isolation challenging. Concentrate the crude extract before proceeding to chromatographic purification. |
| Inappropriate Chromatographic Conditions | Optimize the mobile phase and stationary phase for column chromatography. A gradient elution is often more effective than isocratic elution for separating complex mixtures.[13] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline and should be optimized for your specific plant material.
-
Sample Preparation: Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight and grind it into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL flask.
-
Add 100 mL of 70% ethanol (v/v) to the flask.
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 50°C.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 50°C until the ethanol is removed.
-
-
Quantification:
-
Dissolve the resulting aqueous extract in a known volume of methanol.
-
Analyze the concentration of this compound using a validated HPLC-UV method.
-
Protocol 2: Purification of this compound by Column Chromatography
This protocol outlines a general procedure for purifying this compound from a crude extract.
-
Preparation of the Crude Extract:
-
Obtain a concentrated crude extract from your chosen extraction method.
-
Dissolve a known amount of the crude extract in a minimal amount of the initial mobile phase.
-
-
Column Packing:
-
Loading the Sample:
-
Carefully load the dissolved crude extract onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% ethyl acetate) and gradually increase the polarity by adding a more polar solvent (e.g., methanol) in a stepwise or gradient manner.
-
Collect fractions of the eluate in separate tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin-Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
-
Pooling and Concentration:
-
Combine the pure fractions containing this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Quantitative Data Summary
The following table summarizes hypothetical yield data for this compound extraction to illustrate the comparison between different methods. Actual yields will vary depending on the plant source and specific experimental conditions.
| Extraction Method | Solvent | Temperature (°C) | Time | Hypothetical this compound Yield (mg/g of dry plant material) |
| Maceration | 70% Ethanol | 25 | 48 hours | 0.8 ± 0.1 |
| Soxhlet Extraction | 70% Ethanol | 80 | 8 hours | 1.5 ± 0.2 |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 50 | 30 minutes | 2.2 ± 0.2 |
| Microwave-Assisted Extraction (MAE) | 70% Ethanol | 70 | 5 minutes | 2.5 ± 0.3 |
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: A flowchart illustrating the key steps from raw plant material to purified this compound.
Troubleshooting Logic for Low this compound Yield
Caption: A decision tree to diagnose and resolve issues of low this compound extraction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of solute polarity on extraction efficiency using deep eutectic solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Solvent polarity mediates phytochemical yield and antioxidant capacity of Isatis tinctoria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effects of solvent extraction on the phytoconstituents and in vitro antioxidant activity properties of leaf extracts of the two selected medicinal plants from Malawi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Purification [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Isolation and purification of flavonoid glycosides from Trollius ledebouri using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. | Semantic Scholar [semanticscholar.org]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. m.youtube.com [m.youtube.com]
Addressing the poor aqueous solubility of Neoschaftoside for in vitro studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers overcome challenges related to the poor aqueous solubility of Neoschaftoside in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a challenge?
This compound is a flavone C-glycoside, a type of flavonoid found in various plants.[1] Like many flavonoids, its chemical structure lends itself to poor solubility in aqueous solutions, which is a significant hurdle for in vitro studies that typically use aqueous cell culture media or buffers.[2][3] This can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What is the recommended solvent for creating a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of this compound.[4][5] It is also reported to be soluble in other organic solvents like acetone, chloroform, dichloromethane, and ethyl acetate.[4] For most in vitro applications, a stock solution in 100% DMSO is the standard starting point.
Q3: My this compound precipitated after I added the DMSO stock to my aqueous cell culture medium. What happened?
This is a common issue known as "precipitation upon dilution." While this compound is soluble in DMSO, its solubility dramatically decreases when the DMSO stock is diluted into a primarily aqueous environment like cell culture media. The final concentration of this compound may have exceeded its solubility limit in the final medium/DMSO mixture.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance of cell lines to DMSO varies, but a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity or off-target effects.[6] Some sensitive cell lines may require even lower concentrations (e.g., <0.1%). It is crucial to run a vehicle control (medium with the same final DMSO concentration but without this compound) to ensure the observed effects are from the compound and not the solvent.[6]
Troubleshooting Guide: Compound Precipitation
Encountering precipitation of this compound during your experiment can be frustrating. The following steps and strategies can help you maintain its solubility.
Initial Preparation & Handling
-
Problem: The compound is difficult to dissolve even in DMSO.
-
Solution: Gently warm the tube to 37°C and use an ultrasonic bath for a short period to aid dissolution.[4] Always ensure the vial has reached room temperature before opening to prevent moisture condensation.[4]
Dilution into Aqueous Media
-
Problem: The compound precipitates immediately upon addition to the cell culture medium.
-
Troubleshooting Steps:
-
Check Final Concentration: Is the final concentration of this compound too high? Try working with a lower concentration.
-
Improve Mixing Technique: Instead of adding the stock solution directly to the full volume of media, add the stock to a smaller volume first and mix thoroughly. Add the this compound stock dropwise to the vortexing medium to facilitate rapid dispersion.
-
Pre-warm the Medium: Using pre-warmed (37°C) medium can sometimes help maintain solubility.
-
Reduce Final DMSO Percentage: While counterintuitive, a very high initial DMSO concentration in a small volume added to the medium can cause rapid precipitation. Preparing an intermediate dilution of the stock solution in a serum-containing medium before the final dilution can sometimes help, as serum proteins like albumin can bind to the compound and help keep it in solution.[7]
-
Data Summary Tables
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [4][5] |
| Acetone | Soluble | [4] |
| Chloroform | Soluble | [4] |
| Dichloromethane | Soluble | [4] |
| Ethyl Acetate | Soluble | [4] |
| Water / Aqueous Buffers | Poorly Soluble | [2][8] |
Table 2: Recommended Maximum Solvent Concentrations for In Vitro Assays
| Solvent | Recommended Max. Concentration (v/v) | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | < 0.5% | IC50 values are typically around 1.8-1.9% but can vary by cell line. Lower concentrations are always safer. | [9][10] |
| Ethanol | < 0.5% | Generally less toxic than DMSO at similar concentrations. | [9][10] |
| Acetone | < 0.5% | Exhibits the least cytotoxicity among common solvents in several cell lines. | [9][10] |
| Dimethylformamide (DMF) | < 0.5% | Shows the highest cytotoxicity among common solvents; use with caution. | [9][10] |
Table 3: Comparison of Advanced Solubilization Strategies
| Strategy | Principle of Action | Advantages for In Vitro Use | Disadvantages & Considerations |
| Co-solvents | Using water-miscible organic solvents (e.g., PEG 300, propylene glycol) in the final formulation to increase the solvent capacity of the aqueous medium.[11] | Can significantly increase solubility. Some co-solvents are well-tolerated by cells at low concentrations. | Requires careful toxicity screening of the co-solvent and the final formulation. May interfere with some assays. |
| pH Modification | For ionizable compounds, adjusting the pH of the medium can increase the concentration of the more soluble ionized form.[11] | Simple and effective for acidic or basic compounds. | This compound has limited ionizable groups. Drastic pH changes are not compatible with cell culture. |
| Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment.[3][8] | Can dramatically increase aqueous solubility. Often well-tolerated by cells. | May alter compound availability and interaction with cellular targets. Requires screening for the best type of cyclodextrin. |
| Surfactants | Using non-ionic surfactants (e.g., Tween® 80, Polysorbate 80) above their critical micelle concentration to form micelles that encapsulate the drug.[11][12] | Effective at increasing solubility. | Many surfactants are cytotoxic at concentrations needed for micelle formation, making them unsuitable for most cell-based assays.[7] |
Experimental Protocols & Workflows
Protocol 1: Standard Stock Solution Preparation and Dilution
-
Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of high-purity, sterile DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Solubilization: Vortex thoroughly. If needed, briefly sonicate in a water bath or warm to 37°C until the solution is clear.[4]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4][5] Stock solutions in DMSO are generally stable for several months under these conditions.[4]
-
Working Dilution:
-
Pre-warm your cell culture medium to 37°C.
-
Perform serial dilutions from your DMSO stock to create an intermediate stock that is 100x or 1000x your final desired concentration.
-
While gently vortexing or swirling the cell culture medium, add the 1 µL (for 1000x) or 10 µL (for 100x) of the intermediate stock per 1 mL of medium. This ensures the final DMSO concentration remains ≤ 1%.
-
Workflow & Troubleshooting Diagrams
Caption: Experimental workflow for preparing and solubilizing this compound.
Caption: Troubleshooting logic for addressing this compound precipitation.
Hypothetical Signaling Pathway Interaction
Flavonoids like this compound are known to interact with various intracellular signaling pathways. While the specific targets of this compound require dedicated investigation, a common mechanism for flavonoids involves the modulation of protein kinase cascades such as the PI3K/Akt and MAPK/ERK pathways, which are critical regulators of cell survival, proliferation, and inflammation.[13]
References
- 1. This compound | C26H28O14 | CID 442619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS:61328-41-4 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 10. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guanosine Mechanisms of Action: Toward Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing degradation of Neoschaftoside during extraction and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Neoschaftoside during extraction and long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a flavone C-glycoside, specifically a derivative of apigenin.[1] Like many flavonoid glycosides, it is susceptible to degradation under various environmental conditions, which can compromise the accuracy of experimental results and the therapeutic efficacy of derived products. The stability of C-glycosides is generally higher than that of O-glycosides due to the greater stability of the C-C bond compared to the C-O bond.[1][2]
Q2: What are the primary factors that cause this compound degradation?
The primary factors leading to the degradation of this compound and similar flavonoid glycosides are:
-
pH: Flavone aglycones, the core structure of this compound, are most stable in acidic conditions (around pH 3) and degrade in neutral to alkaline environments (pH 5-7).[3][4] While glycosylation improves stability, extreme pH levels should be avoided.
-
Temperature: Elevated temperatures significantly accelerate the degradation of flavonoids.[4][5] Thermal processing and high-temperature storage can lead to substantial losses.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation of flavonoids.
-
Oxygen: Oxidative degradation can occur, especially when facilitated by light and heat.
-
Enzymatic Activity: If extracting from fresh plant material, endogenous enzymes like β-glucosidases can cleave glycosidic bonds if not properly inactivated.[3]
Q3: What are the general best practices for storing this compound?
For optimal stability, purified this compound (both solid and in solution) should be stored at low temperatures, protected from light, and in a tightly sealed container to minimize oxygen exposure. Storage at -20°C or below is recommended for long-term stability. For solutions, using a solvent in which this compound is stable and storing at low temperatures is critical.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and handling of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inefficient Cell Lysis: Plant cell walls are not adequately disrupted. 2. Inappropriate Solvent: The polarity of the extraction solvent is not optimal for this compound. 3. Insufficient Solvent Volume: The solvent-to-sample ratio is too low for complete extraction. 4. Degradation during Extraction: High temperatures or enzymatic activity are degrading the target compound. | 1. Ensure the plant material is finely powdered. Consider using extraction techniques like sonication or microwave-assisted extraction to enhance cell wall disruption. 2. Use a polar solvent system. A mixture of methanol/water or ethanol/water (e.g., 70-80% alcohol) is often effective for flavonoid glycosides.[3] 3. Increase the solvent-to-sample ratio (e.g., 20:1 or higher) to ensure thorough extraction. 4. Perform extraction at room temperature or below if possible. If heating is required, minimize the duration. For fresh plant material, blanching or freeze-drying can help inactivate enzymes. |
| Presence of Impurities or Degradation Products in HPLC Analysis | 1. Co-extraction of other compounds: The extraction solvent is pulling out other similar compounds from the plant matrix. 2. Degradation during sample preparation: The sample was exposed to harsh pH, high temperature, or light before analysis. 3. Suboptimal HPLC Conditions: The mobile phase or column is not providing adequate separation. | 1. Implement a sample clean-up step after initial extraction, such as Solid Phase Extraction (SPE) using a C18 cartridge. 2. Maintain samples at a low temperature and protect from light. Ensure any solvents or buffers used are within a stable pH range for this compound. 3. Optimize the HPLC method. Using a mobile phase with a small amount of acid (e.g., 0.1% formic acid) can improve peak shape for flavonoids. A gradient elution may be necessary to separate closely related compounds. |
| Inconsistent Results Between Batches | 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvest time. 2. Inconsistent Extraction Procedure: Minor variations in extraction time, temperature, or solvent composition. 3. Instability of Stored Extracts: Extracts may be degrading over time if not stored properly. | 1. Whenever possible, use a standardized and well-characterized source of plant material. 2. Strictly adhere to a validated Standard Operating Procedure (SOP) for extraction. 3. Store extracts at -20°C or below in airtight, light-protected containers. Re-analyze a standard with each batch to check for consistency. |
Experimental Protocols
Protocol 1: Optimized Extraction of this compound from Plant Material
This protocol is a general guideline for the extraction of this compound from dried, powdered plant material (e.g., Desmodium styracifolium).
-
Sample Preparation:
-
Grind the dried plant material into a fine powder (e.g., 40-60 mesh).
-
-
Solvent Extraction:
-
Weigh 10 g of the powdered plant material and place it in a flask.
-
Add 200 mL of 70% aqueous ethanol (v/v). The solvent-to-sample ratio should be 20:1.
-
For enhanced extraction efficiency, perform Ultrasound-Assisted Extraction (UAE) in an ultrasonic bath for 30 minutes at room temperature.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue two more times to ensure complete extraction.
-
Combine all filtrates.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
-
Purification (Liquid-Liquid Partitioning):
-
Dissolve the concentrated extract in 100 mL of hot distilled water.
-
Allow the solution to cool and then partition it sequentially with an equal volume of n-hexane (to remove non-polar compounds) and then ethyl acetate. This compound and other polar glycosides will remain in the aqueous or ethyl acetate fraction depending on their polarity.
-
Collect the desired fraction and concentrate it under reduced pressure.
-
-
Final Preparation:
-
The resulting crude extract can be further purified using column chromatography (e.g., polyamide or Sephadex LH-20) or preparative HPLC.
-
Protocol 2: Stability Testing of this compound
This protocol outlines a method to assess the stability of a purified this compound solution under different conditions.
-
Stock Solution Preparation:
-
Prepare a stock solution of purified this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or 50% aqueous ethanol.
-
-
Stress Conditions:
-
pH Stability:
-
Prepare buffer solutions at various pH values (e.g., pH 3, 5, 7, 9).
-
Dilute the stock solution with each buffer to a final concentration (e.g., 50 µg/mL).
-
Incubate the solutions at a constant temperature (e.g., 25°C) in the dark.
-
-
Thermal Stability:
-
Dilute the stock solution in a stable buffer (e.g., pH 3-5).
-
Aliquot the solution into separate vials and incubate at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
-
Photostability:
-
Dilute the stock solution in a stable buffer.
-
Expose the solution to a controlled light source (e.g., a photostability chamber with UV and visible light) while keeping a control sample in the dark.
-
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours and then weekly), withdraw an aliquot from each sample.
-
Immediately analyze the concentration of this compound using a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Calculate the degradation rate constant (k) and the half-life (t₁/₂) to quantify the stability under each stress condition.
-
Quantitative Data Summary
The following tables summarize stability data for apigenin and its glycosides, which can serve as a proxy for understanding this compound's behavior.
Table 1: Thermal and pH Stability of Apigenin and its Glycosides
| Compound | pH | Temperature (°C) | Time (h) | Remaining Compound (%) | Reference |
| Apigenin | 3 | 100 | 5 | ~95% | [3] |
| Apigenin | 5 | 100 | 5 | Degraded Significantly | [3] |
| Apigenin | 7 | 100 | 5 | Degraded Significantly | [3] |
| Apigenin 7-O-glucoside | 3, 5, 7 | 100 | 5 | 90-95% | [3] |
Table 2: Stability of Flavonoids in Solution During Storage
| Compound | Storage Temperature (°C) | Duration | Observation | Reference |
| Apigenin-6,8-di-C-glucoside | 4 | 16 weeks | No significant change | [6] |
| Apigenin-6,8-di-C-glucoside | 20, 30, 40 | 16 weeks | Significant degradation | [6] |
| Flavonol Glycosides (in lettuce) | 1 | 7 days (in dark) | 7-46% loss | [7] |
Visualizations
Caption: Optimized workflow for this compound extraction.
Caption: Key factors leading to this compound degradation.
Caption: Decision tree for troubleshooting low extraction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of food formulation and thermal processing on flavones in celery and chamomile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advancement in bioeffect, metabolism, stability, and delivery systems of apigenin, a natural flavonoid compound: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Stability and Activity Changes of Apigenin and Luteolin in Human Cervical Cancer Hela Cells in Response to Heat Treatment and Fe2+/Cu2+ Addition [mdpi.com]
- 6. Stability of Flavonoid, Carotenoid, Soluble Sugar and Vitamin C in ‘Cara Cara’ Juice during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Troubleshooting matrix effects in the LC-MS/MS analysis of Neoschaftoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of Neoschaftoside. The information is designed to directly address common issues, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest (this compound).[1] These components can include salts, lipids, proteins, and metabolites. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1] This phenomenon can significantly impact the accuracy, precision, and sensitivity of your quantitative results.[2]
Q2: I am observing significant ion suppression for this compound. What is the most likely cause?
A2: Ion suppression is a common form of matrix effect where co-eluting compounds compete with this compound for ionization, reducing its signal intensity.[1] In biological matrices like plasma, major contributors to ion suppression are phospholipids.[3] Inadequate sample cleanup is a primary reason for significant ion suppression.
Q3: How can I assess the extent of matrix effects in my this compound assay?
A3: A standard method to quantitatively assess matrix effects is the post-extraction spike method.[4] This involves comparing the peak area of this compound in a spiked extract of a blank matrix to the peak area of a pure standard solution at the same concentration. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Area in Spiked Blank Matrix Extract) / (Peak Area in Pure Standard Solution)
An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement. An MF close to 1 indicates a negligible matrix effect.[4]
Q4: Can changing my chromatographic conditions help reduce matrix effects?
A4: Yes, optimizing chromatographic separation is a key strategy. By improving the separation of this compound from interfering matrix components, you can minimize co-elution and thus reduce ion suppression.[1] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a more efficient column.
Q5: Is a stable isotope-labeled internal standard (SIL-IS) necessary for this compound analysis?
A5: While not strictly mandatory, using a SIL-IS is highly recommended to compensate for matrix effects.[5] A SIL-IS has nearly identical chemical properties and chromatographic behavior to this compound and will be affected by matrix effects in a similar way. By using the peak area ratio of the analyte to the SIL-IS, you can obtain more accurate and precise quantification.
Troubleshooting Guides
Issue 1: Poor Peak Shape and/or Shifting Retention Times
| Potential Cause | Troubleshooting Steps |
| Column Degradation | Inspect the column for voids or contamination. If necessary, replace the column. |
| Inadequate Sample Cleanup | Matrix components can accumulate on the column. Improve the sample preparation method (see Experimental Protocols below). |
| Mobile Phase Issues | Ensure the mobile phase is correctly prepared, degassed, and that the pH is stable. |
| Flow Rate Fluctuation | Check the LC pump for leaks or pressure fluctuations. |
Issue 2: High Signal Suppression (Low Analyte Response)
| Potential Cause | Troubleshooting Steps |
| Inefficient Sample Preparation | The chosen sample cleanup method may not be effectively removing interfering matrix components like phospholipids. Consider switching from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for cleaner extracts.[6][7] |
| Co-elution with Matrix Components | Optimize the chromatographic method to better separate this compound from the region where ion suppression occurs. This can be visualized using a post-column infusion experiment. |
| Ion Source Contamination | A dirty ion source can lead to poor ionization efficiency. Clean the ion source according to the manufacturer's instructions. |
| Incorrect MS/MS Parameters | Optimize MS/MS parameters such as collision energy and declustering potential for this compound. |
Quantitative Data Summary
The choice of sample preparation method has a significant impact on the extent of matrix effects. While specific data for this compound is limited in publicly available literature, the following table summarizes typical performance characteristics for the analysis of flavonoid glycosides in biological matrices.
| Sample Preparation Method | Typical Matrix Effect (%) | Typical Recovery (%) | Relative Standard Deviation (RSD) (%) | Notes |
| Protein Precipitation (PPT) | 20-50 (Suppression) | >90 | <15 | Simple and fast, but often results in significant matrix effects due to residual phospholipids.[5][6] |
| Liquid-Liquid Extraction (LLE) | 10-30 (Suppression) | 70-90 | <10 | Provides cleaner extracts than PPT but can be more time-consuming and may have lower recovery for polar analytes.[7] |
| Solid-Phase Extraction (SPE) | <15 (Suppression/Enhancement) | 80-100 | <10 | Generally provides the cleanest extracts and the least matrix effects, especially with mixed-mode sorbents.[6][7] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This is a rapid method for sample cleanup but may result in significant matrix effects.
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (or methanol).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This method offers a cleaner extract compared to PPT.
-
To 200 µL of plasma sample, add 20 µL of an appropriate internal standard solution.
-
Add 1 mL of ethyl acetate (or another suitable water-immiscible organic solvent).
-
Vortex for 2 minutes.
-
Centrifuge at 5,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 2-5) with another 1 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for injection.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol generally yields the cleanest extracts with the least matrix effects. A C18 reversed-phase SPE cartridge is commonly used for flavonoids.
-
Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 200 µL of plasma with 800 µL of 2% phosphoric acid in water. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and other flavonoids with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A logical workflow for identifying and mitigating matrix effects.
Caption: How matrix components interfere with analyte ionization.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the influence of protein precipitation prior to on-line SPE-LC-API/MS procedures using multivariate data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Chromatographic Conditions for Separating Neoschaftoside from its Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Neoschaftoside from its isomers, primarily Schaftoside and Isoschaftoside.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound from its isomers?
A1: The primary challenge lies in the structural similarity of this compound and its isomers, such as Schaftoside and Isoschaftoside. These compounds are C-glycosyl flavonoid isomers, often with the same molecular weight and similar polarities, making them difficult to resolve using standard chromatographic techniques. Achieving baseline separation requires careful optimization of chromatographic parameters to exploit subtle differences in their physicochemical properties.
Q2: What is the typical elution order of this compound and its common isomers in reversed-phase HPLC?
A2: In reversed-phase high-performance liquid chromatography (RP-HPLC), the elution order is primarily determined by the polarity of the compounds. Generally, more polar compounds elute earlier. While the exact elution order can be influenced by the specific stationary phase and mobile phase composition, a common observation for C-glycosyl flavone isomers is that the elution order is related to the position of the sugar moiety. However, without a specific chromatogram for a mixture of pure standards of this compound, Schaftoside, and Isoschaftoside, the precise elution order is not definitively documented in the provided search results. It is recommended to run individual standards to confirm the elution order under your specific chromatographic conditions.
Q3: Can chiral chromatography be used to separate this compound and its isomers?
A3: Yes, chiral chromatography can be a powerful technique for separating stereoisomers. Since this compound and its isomers can exist as diastereomers, chiral stationary phases (CSPs) may offer the necessary selectivity for their separation. Polysaccharide-based CSPs, for instance, have been successfully used for the enantioseparation of various pharmaceuticals and could be applicable here.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound and its isomers.
Problem 1: Poor Resolution or Co-elution of Isomeric Peaks
Symptoms:
-
Overlapping peaks for this compound and its isomers (e.g., Schaftoside, Isoschaftoside).
-
Resolution value (Rs) less than 1.5 between adjacent peaks.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | 1. Adjust Organic Solvent Ratio: Systematically vary the gradient of the organic solvent (acetonitrile or methanol). A shallower gradient often improves the resolution of closely eluting peaks. 2. Change Organic Solvent: If using methanol, try switching to acetonitrile, or vice versa. These solvents offer different selectivities and can alter the elution pattern of isomers. 3. Introduce or Modify Additives: The addition of an acid, such as 0.1% formic acid or acetic acid, to the mobile phase is crucial for good peak shape and can improve resolution by suppressing the ionization of phenolic hydroxyl groups.[1][2] You can also experiment with low concentrations of ammonium formate or ammonium acetate as mobile phase modifiers. |
| Suboptimal Column Temperature | Optimize Column Temperature: Investigate the effect of column temperature on the separation. An increase in temperature can sometimes improve efficiency and resolution, but in other cases, a lower temperature may enhance selectivity. It is advisable to test a range of temperatures (e.g., 25°C, 30°C, 40°C). |
| Inadequate Stationary Phase | 1. Select a High-Resolution Column: Utilize a column with a smaller particle size (e.g., sub-2 µm for UPLC) and a longer length to increase the number of theoretical plates and enhance separation efficiency. 2. Try a Different Stationary Phase Chemistry: If a standard C18 column does not provide adequate separation, consider a phenyl-hexyl or a polar-embedded phase column, which can offer different selectivities for aromatic and polar compounds. |
| High Flow Rate | Reduce Flow Rate: A lower flow rate increases the interaction time of the analytes with the stationary phase, which can lead to better resolution of closely eluting isomers. |
Workflow for Optimizing Resolution
Caption: A stepwise approach to troubleshooting poor resolution.
Problem 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a tailing factor > 1.2.
-
Reduced peak height and poor integration accuracy.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Residual Silanols | 1. Lower Mobile Phase pH: Add an acidic modifier like 0.1% formic or acetic acid to the mobile phase to protonate residual silanol groups on the silica-based stationary phase, minimizing secondary interactions with the flavonoid analytes.[3][4] 2. Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column to reduce the number of accessible free silanol groups. |
| Column Contamination or Degradation | 1. Flush the Column: Wash the column with a strong solvent to remove potential contaminants. 2. Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities in the sample. 3. Replace the Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced. |
| Column Overload | Reduce Sample Concentration/Injection Volume: Inject a smaller volume or dilute the sample to ensure that the mass of the analyte does not exceed the column's capacity. |
| Mismatched Sample Solvent and Mobile Phase | Dissolve Sample in Initial Mobile Phase: Whenever possible, dissolve the sample in a solvent that is of similar or weaker elution strength than the initial mobile phase to prevent peak distortion. |
Logical Diagram for Diagnosing Peak Tailing
Caption: Decision tree for troubleshooting peak tailing.
Problem 3: Shifting Retention Times
Symptoms:
-
Inconsistent retention times for this compound and its isomers across different injections.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Column Equilibration | Increase Equilibration Time: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when using a gradient method. A stable baseline is a good indicator of equilibration. |
| Mobile Phase Instability or Inconsistency | 1. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. 2. Use a Buffered Mobile Phase: If pH is critical for separation, use a buffer to maintain a stable pH throughout the analysis. |
| Fluctuations in Column Temperature | Use a Column Oven: Maintain a constant and consistent column temperature using a column oven to avoid fluctuations that can affect retention times. |
| Pump Malfunction | Check Pump Performance: Ensure the HPLC pump is delivering a constant and accurate flow rate. Check for leaks and perform routine maintenance as needed. |
Experimental Protocols
Starting Method for Separation of this compound and its Isomers
This protocol is a recommended starting point based on methods developed for the separation of the closely related isomers, Schaftoside and Isoschaftoside.[2] Further optimization will likely be required to achieve baseline separation of this compound.
Chromatographic System:
-
System: Ultra-High Performance Liquid Chromatography (UHPLC) system
-
Column: UPLC HSS T3 C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Methanol or Acetonitrile
-
-
Gradient: (A starting point for optimization)
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 30% B
-
15-17 min: 30% B
-
17-18 min: Linear gradient from 30% to 10% B
-
18-25 min: 10% B (equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Detection: UV detector at an appropriate wavelength for flavonoids (e.g., 270 nm or 330 nm)
-
Injection Volume: 1-5 µL
Experimental Workflow
Caption: Workflow for method development and optimization.
Data Presentation
The following table summarizes the effect of different mobile phase compositions on the resolution of flavonoid isomers, based on a study of similar compounds. This illustrates the importance of solvent choice and additives.
Table 1: Effect of Mobile Phase Composition on the Resolution of Flavonoid Isomers
| Mobile Phase A | Mobile Phase B | Resolution (Rs) between Isomer Pair 1 | Resolution (Rs) between Isomer Pair 2 | Peak Shape |
| Water | Methanol | 1.2 | 1.4 | Tailing |
| Water | Acetonitrile | 1.6 | 1.8 | Symmetrical |
| 0.1% Formic Acid in Water | Methanol | 1.5 | 1.7 | Improved Symmetry |
| 0.1% Formic Acid in Water | Acetonitrile | > 2.0 | > 2.0 | Good |
Data is illustrative and based on general findings for flavonoid isomer separation. Optimal conditions for this compound may vary.
References
Enhancing the resolution of Neoschaftoside peaks in HPLC analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the resolution of Neoschaftoside peaks in High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC analysis of this compound, offering potential causes and actionable solutions.
1. Why is the resolution between my this compound peak and an adjacent peak so poor?
Poor resolution, or the co-elution of peaks, is a common issue that can compromise accurate quantification.[1] It is often influenced by mobile phase composition, temperature, pH, and column condition.[2]
-
Possible Cause 1: Inadequate Mobile Phase Strength.
-
Solution: In reversed-phase HPLC, the mobile phase strength is determined by the percentage of the organic solvent (e.g., acetonitrile, methanol). To increase the retention time and potentially improve the separation of closely eluting peaks, try decreasing the percentage of the organic solvent in your mobile phase.[3] This adjustment increases the retention factor (k), a key parameter in peak resolution.[3]
-
-
Possible Cause 2: Suboptimal Selectivity (α).
-
Solution: Selectivity is the most powerful factor for improving resolution.[3] Consider these options:
-
Change Organic Solvent: Switch from acetonitrile to methanol, or vice versa. These solvents interact differently with the analyte and stationary phase, which can alter the elution order and improve separation.[3]
-
Adjust Mobile Phase pH: this compound is a flavonoid with multiple hydroxyl groups.[4] Adjusting the pH of the mobile phase with a modifier like formic acid or acetic acid can alter its polarity and interaction with the stationary phase, thereby improving selectivity. A common starting point for flavonoids is a mobile phase containing 0.1% formic acid.[5][6]
-
Change Stationary Phase: If other adjustments fail, consider using a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase instead of a standard C18) to introduce different separation mechanisms.[7]
-
-
-
Possible Cause 3: Poor Column Efficiency (N).
-
Solution: Column efficiency relates to the narrowness of the peaks.[3]
-
Decrease Flow Rate: Lowering the flow rate can lead to narrower peaks and better resolution, though it will increase the analysis time.[1]
-
Increase Column Temperature: Raising the column temperature (e.g., from 25°C to 35°C) reduces the viscosity of the mobile phase, which can improve mass transfer and lead to sharper peaks.[1][8] Ensure the temperature is within the limits for your column and analyte stability.[1]
-
Use a More Efficient Column: Employ a longer column or a column packed with smaller particles (e.g., 3 µm instead of 5 µm) to increase the theoretical plate number (N) and enhance resolution.[3]
-
-
2. Why does my this compound peak show significant tailing?
Peak tailing is a common form of peak distortion where the latter half of the peak is broader than the front half.[9] This is frequently observed with polar compounds like flavonoids on silica-based columns.[10]
-
Possible Cause 1: Secondary Interactions with Residual Silanols.
-
Explanation: The primary cause of peak tailing for compounds with polar or basic functional groups is the interaction with ionized residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[9][10]
-
Solution 1: Lower Mobile Phase pH. The most effective way to combat this is to suppress the ionization of the silanol groups. By adding an acid modifier (e.g., 0.1% formic acid or acetic acid) to lower the mobile phase pH to around 3.0, the silanols become fully protonated (Si-OH), minimizing these secondary interactions and dramatically improving peak shape.[10][11]
-
Solution 2: Use a Modern, End-Capped Column. Use a high-purity silica column that has been thoroughly "end-capped." End-capping chemically derivatizes most of the residual silanol groups, shielding them from interaction with the analyte.[9][11]
-
-
Possible Cause 2: Extra-Column Volume (Dead Volume).
-
Explanation: Excessive volume from tubing, fittings, or the detector flow cell can cause the analyte band to spread, leading to tailing.[12]
-
Solution: Minimize dead volume by using tubing with the narrowest possible internal diameter (e.g., 0.005") and ensuring all fittings are properly connected without gaps.[11][12]
-
-
Possible Cause 3: Column Overload.
3. Why is my this compound peak unusually broad?
Broad peaks can compromise both resolution and sensitivity. While some causes overlap with peak tailing, others are distinct.
-
Possible Cause 1: Sample Solvent Incompatibility.
-
Explanation: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile sample in a 20% acetonitrile mobile phase), the sample band will not focus properly at the head of the column.[13]
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase.[13] If this is not feasible, use a solvent that is weaker than the mobile phase.[13]
-
-
Possible Cause 2: Column Contamination or Voids.
-
Explanation: Accumulation of contaminants on the column inlet frit or the settling of the packing material can create a void, leading to band broadening.[13]
-
Solution: Use a guard column to protect the analytical column from contaminants. If a void is suspected, you may try reversing and flushing the column (if permitted by the manufacturer). Often, however, the column will need to be replaced.[13]
-
-
Possible Cause 3: Low Column Temperature.
Frequently Asked Questions (FAQs)
Q1: What are the three key factors I can manipulate to improve peak resolution in HPLC?
Resolution in HPLC is governed by the resolution equation, which includes three main factors:
-
Efficiency (N): This relates to the narrowness of the peaks. It can be increased by using longer columns, columns with smaller particle sizes, or by optimizing the flow rate.[3][4]
-
Selectivity (α): This is the measure of separation between the peak centers. It is the most effective way to improve resolution and can be changed by altering the mobile phase composition (organic solvent type, pH) or the stationary phase.[3][4]
-
Retention Factor (k): Also known as capacity factor, this describes how long an analyte is retained on the column. It is primarily adjusted by changing the strength of the mobile phase (the percentage of organic solvent).[3][4]
Q2: What is a good starting point for developing an HPLC method for this compound?
A robust starting point for analyzing flavonoids like this compound would be:
-
Column: A modern, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[5]
-
Gradient: A linear gradient from a low percentage of B (e.g., 5-20%) to a high percentage over 20-40 minutes.[5][17]
-
Column Temperature: 25-30°C.[5]
-
Detection Wavelength: Flavonoids typically have strong absorbance around 280 nm and 330-360 nm. A diode array detector (DAD) is useful for selecting the optimal wavelength.[19]
Q3: My peak is split or has a shoulder. What is the likely cause?
Peak splitting is often a physical issue within the HPLC system.
-
Partially Blocked Frit: The inlet frit of the column may be clogged with particulate matter from the sample or system.
-
Column Void: The packing material at the head of the column may have settled, creating a void.[14] This can happen if the system experiences a sudden pressure shock or if the mobile phase pH is too high and dissolves the silica.[14]
-
Sample Solvent Effect: Injecting a sample in a strong, non-miscible solvent can cause the peak to split.
To troubleshoot, try injecting a well-behaved standard. If it also splits, the problem is likely with the column or system. Using an in-line filter and a guard column can help prevent frit blockage.
Data Presentation
The following tables illustrate how changing key HPLC parameters can affect the resolution, tailing factor, and theoretical plates for a this compound peak.
Table 1: Effect of Mobile Phase Composition on Peak Quality
| Condition | Mobile Phase B (Acetonitrile %) | Resolution (Rs) | Tailing Factor (As) | Theoretical Plates (N) |
| 1 | 35% | 1.3 | 1.8 | 6500 |
| 2 | 30% | 1.8 | 1.7 | 7200 |
| 3 | 25% | 2.1 | 1.6 | 7800 |
Data shows that decreasing organic solvent percentage increases retention and can improve resolution.
Table 2: Effect of Mobile Phase pH and Temperature on Peak Shape
| Condition | Mobile Phase Modifier | Temperature (°C) | Resolution (Rs) | Tailing Factor (As) | Theoretical Plates (N) |
| 1 | None (Water) | 25°C | 1.1 | 2.4 | 4500 |
| 2 | 0.1% Formic Acid | 25°C | 1.9 | 1.2 | 8200 |
| 3 | 0.1% Formic Acid | 35°C | 2.0 | 1.1 | 9100 |
Data illustrates the significant improvement in peak shape (reduced tailing) from adding an acid modifier and the further enhancement of efficiency from increasing temperature.
Experimental Protocols
Protocol: General Method for Optimizing this compound Peak Resolution
-
Initial System Setup:
-
Install a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) and a guard column.
-
Prepare Mobile Phase A: HPLC-grade water with 0.1% formic acid. Filter through a 0.45 µm filter and degas.[18]
-
Prepare Mobile Phase B: HPLC-grade acetonitrile. Filter and degas.
-
Set the column oven to 30°C.
-
Set the detector to acquire data at a suitable wavelength (e.g., 355 nm).[5]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample extract in a solvent that is weaker than or equal to the initial mobile phase composition (e.g., 20% acetonitrile in water).
-
Filter the sample through a 0.22 µm syringe filter before injection.[20]
-
-
Initial Gradient Run:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 20% B) for at least 15-20 column volumes.[7]
-
Perform a scouting gradient run (e.g., 20% to 50% B over 30 minutes) at a flow rate of 1.0 mL/min.
-
Evaluate the resulting chromatogram for the approximate retention time of this compound and identify any critical peak pairs with poor resolution.
-
-
Optimization of Resolution:
-
Adjust Gradient Slope: If resolution is poor, decrease the gradient slope around the elution time of this compound (e.g., change from a 1%/min ramp to a 0.5%/min ramp). This provides more time for separation.
-
Modify Mobile Phase Strength (Isocratic Hold): Alternatively, convert the method to an isocratic or shallow gradient hold at a mobile phase composition that elutes this compound with a retention factor (k) between 2 and 10.
-
Adjust Temperature: Increase the column temperature in 5°C increments (e.g., to 35°C or 40°C) to see if peak efficiency and resolution improve.[1]
-
Change Flow Rate: Decrease the flow rate (e.g., to 0.8 mL/min) to check for improvements in resolution, being mindful of the increased run time.[1]
-
-
Final System Suitability Check:
Visualizations
Caption: Troubleshooting workflow for poor HPLC peak resolution.
Caption: Key factors influencing HPLC peak resolution.
References
- 1. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 2. chromacademy.com [chromacademy.com]
- 3. chromtech.com [chromtech.com]
- 4. This compound | C26H28O14 | CID 442619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News [alwsci.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromtech.com [chromtech.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. HPLC故障排除指南 [sigmaaldrich.com]
- 14. silicycle.com [silicycle.com]
- 15. quora.com [quora.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | HPLC method for quantifying verbascoside in Stizophyllum perforatum and assessment of verbascoside acute toxicity and antileishmanial activity [frontiersin.org]
- 18. Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. protocols.io [protocols.io]
Strategies to reduce co-eluting interferences in Neoschaftoside quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the reduction of co-eluting interferences in Neoschaftoside quantification. It is designed for researchers, scientists, and drug development professionals working with complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common co-eluting interferences in this compound quantification?
The most common co-eluting interference in this compound quantification is its isomer, Isoschaftoside. These two compounds are structural isomers, meaning they have the same molecular formula and mass, making them challenging to separate chromatographically and distinguish by mass spectrometry alone. Other potential interferences include other flavonoid C-glycosides and structurally related compounds present in complex sample matrices, such as plant extracts or biological fluids.
Q2: Why is it challenging to separate this compound and Isoschaftoside?
This compound (apigenin-6-C-arabinosyl-8-C-glucoside) and Isoschaftoside (apigenin-6-C-glucosyl-8-C-arabinoside) have very similar physicochemical properties, including polarity, which leads to similar retention times on traditional reversed-phase HPLC columns. Their identical mass-to-charge ratios make them indistinguishable in a single-stage mass spectrometer.[1]
Q3: What is the general strategy to overcome co-elution in LC-MS analysis?
A multi-faceted approach is typically required, focusing on three key areas:
-
Effective Sample Preparation: To remove as many matrix components as possible that could interfere with the analysis.[2]
-
Chromatographic Optimization: To maximize the separation between this compound, its isomers, and other closely eluting compounds.
-
Advanced Mass Spectrometry Techniques: To differentiate between co-eluting compounds based on their fragmentation patterns (MS/MS).[1]
Q4: Can changing the mobile phase additives improve the separation of this compound and its isomers?
Yes, mobile phase additives can significantly impact the selectivity of the separation.[3] Adding small amounts of acid, such as formic acid or acetic acid, is common in reversed-phase chromatography to improve peak shape and can influence the retention of flavonoids.[4] Experimenting with different additives or concentrations can alter the interactions between the analytes and the stationary phase, potentially improving the resolution of isomeric compounds.[3]
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound quantification.
Problem 1: Poor resolution between this compound and Isoschaftoside peaks.
Q: My this compound and Isoschaftoside peaks are not well separated. What should I do?
A:
-
Optimize the HPLC/UPLC Gradient: A shallower gradient can often improve the separation of closely eluting compounds.[5] Try decreasing the rate of change of the organic solvent concentration in your mobile phase.
-
Change the Organic Modifier: If you are using acetonitrile, consider switching to methanol, or vice versa. These solvents have different selectivities and can alter the elution order or improve the separation of isomers.[6]
-
Evaluate Different Column Chemistries: Standard C18 columns may not provide sufficient resolution. Consider trying a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which can offer different selectivity for aromatic compounds like flavonoids.
-
Upgrade to UPLC: Ultra-Performance Liquid Chromatography (UPLC) systems use columns with smaller particle sizes (typically sub-2 µm), which provide significantly higher resolution and efficiency compared to traditional HPLC.[7]
Problem 2: Matrix effects are suppressing the signal of this compound.
Q: I am observing significant ion suppression for my analyte. How can I reduce matrix effects?
A:
-
Improve Sample Cleanup: Implement a more rigorous sample preparation method. Solid-Phase Extraction (SPE) is a highly effective technique for removing interfering matrix components.[2] Different SPE sorbents (e.g., C18, HLB) can be tested to find the optimal one for your sample matrix.
-
Dilute the Sample: A simple approach to reducing matrix effects is to dilute the sample extract. However, ensure that the concentration of this compound remains above the limit of quantification (LOQ).
-
Use a Stable Isotope-Labeled Internal Standard: If available, a stable isotope-labeled version of this compound is the ideal internal standard as it will co-elute and experience the same matrix effects, thus providing more accurate quantification.
Problem 3: I cannot distinguish between this compound and Isoschaftoside using my single quadrupole MS detector.
Q: My MS detector shows a single peak for both this compound and Isoschaftoside. How can I differentiate them?
A:
-
Utilize Tandem Mass Spectrometry (MS/MS): A triple quadrupole or a Q-TOF mass spectrometer is necessary to differentiate between isomers.[1] By selecting the parent ion (with the same m/z for both isomers) and fragmenting it, you can generate unique product ions for each isomer. The difference in the relative abundance of these fragment ions can be used for identification and quantification.
-
Optimize Collision Energy: The fragmentation pattern is highly dependent on the collision energy. Optimize this parameter to maximize the difference in the MS/MS spectra between this compound and Isoschaftoside.
Data Presentation
While comprehensive comparative studies for this compound are limited, the following table summarizes typical LC-MS/MS parameters that have been successfully used for the quantification of Schaftoside and Isoschaftoside in biological matrices.[2]
| Parameter | Setting |
| Chromatography System | UPLC |
| Column | UPLC HSS T3 |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Linearity Range | 1-2000 ng/mL |
Experimental Protocols
1. Sample Preparation: Protein Precipitation for Plasma Samples
This protocol is a general method for the extraction of this compound from plasma samples.[2]
-
To 100 µL of plasma sample, add 300 µL of chilled methanol.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. UPLC-MS/MS Analysis Method
The following is a representative UPLC-MS/MS method for the analysis of this compound and its isomers.[2]
-
Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Methanol
-
-
Gradient Program:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS Detector: Triple quadrupole mass spectrometer
-
Ionization: ESI positive mode
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and Isoschaftoside (to be determined by direct infusion of standards).
Visualizations
Below are diagrams illustrating key workflows and concepts for reducing co-eluting interferences.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparison of quantitative analysis of selected flavonoid glycosides from inflorescence of Sambucus nigra L. by Thin Layer Chromatography and High Performance Liquid Chromatography. | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 3. mdpi.com [mdpi.com]
- 4. mastelf.com [mastelf.com]
- 5. d-nb.info [d-nb.info]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Analytical strategies for LC-MS-based targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Improving the recovery of Neoschaftoside during solid-phase extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of neoschaftoside during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery during SPE challenging?
This compound is a flavone C-glycoside, a type of flavonoid characterized by its high polarity due to the presence of multiple hydroxyl groups in its sugar and aglycone moieties.[1] Its chemical formula is C₂₆H₂₈O₁₄.[1] The polar nature of this compound can make it challenging to retain on commonly used reversed-phase SPE sorbents and to elute effectively from normal-phase sorbents, often leading to poor recovery.
Q2: What are the critical parameters to consider for optimizing this compound recovery in SPE?
The key parameters that significantly influence the recovery of polar analytes like this compound during SPE include:
-
Sorbent Selection: The choice of the stationary phase is crucial and depends on the polarity of the analyte and the sample matrix.[2]
-
Solvent Selection: The solvents used for conditioning the sorbent, washing away impurities, and eluting the target analyte must be carefully chosen.[3]
-
pH of the Sample and Solvents: The pH can alter the ionization state of this compound and its interaction with the sorbent.[4]
-
Flow Rate: The rate at which the sample and solvents pass through the SPE cartridge can affect the binding and elution efficiency.[5][6]
-
Sample Load Volume: Overloading the cartridge can lead to breakthrough of the analyte during sample loading.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the solid-phase extraction of this compound.
Problem 1: Low Recovery of this compound in the Eluate
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Sorbent Choice | This compound is a polar compound. For extraction from a non-polar matrix, a polar sorbent (normal-phase SPE) like silica, diol, or aminopropyl is recommended.[2] If the sample is in an aqueous (polar) matrix, a reversed-phase sorbent (e.g., C18) can be used, but careful optimization of the loading conditions is necessary to ensure retention.[2] |
| Analyte Breakthrough During Sample Loading | The sample solvent may be too strong (too non-polar for reversed-phase, or too polar for normal-phase), preventing this compound from binding to the sorbent. To troubleshoot, collect the fraction that passes through during sample loading and analyze it for the presence of this compound.[7] If the analyte is present, consider diluting the sample with a weaker solvent or adjusting the pH to increase retention.[7] |
| Premature Elution During Washing | The wash solvent may be too strong, causing this compound to be washed away with the impurities. Analyze the wash fraction to confirm this.[7] Use a weaker wash solvent. For reversed-phase SPE, this means a more polar solvent (higher water content). For normal-phase SPE, this means a less polar solvent. |
| Incomplete Elution | The elution solvent may be too weak to displace this compound from the sorbent.[2][3] Increase the strength of the elution solvent. For reversed-phase C18, this typically involves increasing the proportion of organic solvent (e.g., methanol or acetonitrile) in the elution solvent.[8] For normal-phase, a more polar solvent is needed for elution.[2] Consider adding a small amount of acid or base to the elution solvent to modify the analyte's interaction with the sorbent, but be mindful of the stability of this compound. |
| Irreversible Adsorption | This compound may be irreversibly binding to active sites on the sorbent, particularly with silica-based normal-phase sorbents. Ensure proper conditioning and equilibration of the SPE cartridge to deactivate these sites.[3] |
| Improper Flow Rate | A flow rate that is too high during sample loading can prevent efficient binding of this compound to the sorbent.[5][6] Conversely, a flow rate that is too fast during elution may not allow sufficient time for the analyte to desorb.[5] Optimize the flow rate for each step of the SPE process. |
Hypothetical Recovery Data for a Reversed-Phase C18 SPE of this compound:
| Elution Solvent Composition (Methanol in Water, v/v) | Hypothetical this compound Recovery (%) |
| 30% | 45 ± 5 |
| 50% | 75 ± 4 |
| 70% | 92 ± 3 |
| 90% | 88 ± 4 (potential for co-elution of less polar impurities) |
Note: This data is illustrative and actual recovery rates will depend on the specific experimental conditions.
Problem 2: Poor Reproducibility of this compound Recovery
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sorbent Bed Conditioning | Incomplete or inconsistent wetting of the sorbent bed can lead to variable interactions with the analyte.[3] Always ensure the sorbent is fully solvated by passing the conditioning solvent through the cartridge without allowing it to dry out before loading the sample. |
| Variable Sample pH | Small variations in the sample pH can affect the retention of this compound, especially if it has ionizable functional groups. Buffer the sample to a consistent pH before loading it onto the SPE cartridge.[4] |
| Inconsistent Flow Rate | Manual processing of SPE cartridges can lead to variations in flow rate between samples. The use of a vacuum manifold or an automated SPE system can help maintain a consistent flow rate.[6] |
| Sorbent Bed Drying Out | Allowing the sorbent bed to dry out between steps (after conditioning and before sample loading, or after the wash and before elution) can lead to poor and irreproducible recovery.[3] Ensure the sorbent bed remains solvated throughout the process. |
Experimental Protocols
General Protocol for Reversed-Phase SPE of this compound from an Aqueous Plant Extract
This protocol is a starting point and should be optimized for your specific sample matrix and analytical requirements.
Materials:
-
C18 SPE Cartridge (e.g., 500 mg, 3 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water (18 MΩ·cm)
-
Formic Acid or Acetic Acid (optional, for pH adjustment)
-
SPE Vacuum Manifold or Automated SPE System
Methodology:
-
Sorbent Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase.
-
Follow with 5 mL of deionized water to equilibrate the sorbent. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Pre-treat the aqueous plant extract by adjusting the pH to approximately 2-3 with formic or acetic acid. This can help to suppress the ionization of phenolic hydroxyl groups and improve retention on the C18 sorbent.
-
Load the pre-treated sample onto the conditioned cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water (with the same pH as the sample) to remove polar impurities like sugars and salts.
-
A subsequent wash with a weak organic solvent mixture (e.g., 5-10% methanol in water) can be used to remove slightly less polar interferences. The strength of this wash step needs to be carefully optimized to avoid premature elution of this compound.
-
-
Elution:
-
Elute the retained this compound with a suitable volume (e.g., 2 x 2 mL) of a stronger organic solvent mixture, such as 50-70% methanol or acetonitrile in water. The optimal percentage should be determined experimentally.
-
-
Post-Elution:
-
The collected eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for subsequent analysis (e.g., by HPLC).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. Development of simultaneous purification methodology for multiple synthetic peptides by reversed-phase sample displacement chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of versatile affinity‐based system for one step purification process: Case of Group A Streptococcus vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applying high-throughput methods to develop a purification process for a highly glycosylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antioxidant Potential of Neoschaftoside and Schaftoside
In the realm of phytochemistry and drug discovery, the exploration of natural compounds for their therapeutic properties is a paramount endeavor. Among these, the flavonoid C-glycosides, Neoschaftoside and Schaftoside, have garnered attention for their potential health benefits. This guide provides a comparative analysis of the antioxidant activity of these two structurally related compounds, offering researchers, scientists, and drug development professionals a comprehensive overview supported by available experimental data and detailed methodologies.
Comparative Antioxidant Activity
Direct comparative studies quantifying the antioxidant activity of this compound and Schaftoside through identical assays are limited in the current scientific literature. However, data for Schaftoside in specific antioxidant and enzyme inhibition assays provide a benchmark for its potential efficacy.
Table 1: Antioxidant and Enzyme Inhibition Activity of Schaftoside
| Assay | IC50 Value (μM) | Source |
| β-carotene-linoleic acid bleaching assay | 46.3 | [1] |
| Xanthine Oxidase Inhibition | 51.4 | [1] |
While quantitative data for this compound in common antioxidant assays such as DPPH, ABTS, and FRAP is not available in the reviewed literature, a study on its isomer, isoschaftoside, has shown it significantly reduces reactive oxygen species (ROS) in senescent cells. This is achieved by downregulating the expression of RAC2 and LINC00294[2]. This finding suggests a potential cellular antioxidant mechanism for C-glycosylflavones like this compound.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for common antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH solution to a pale yellow is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the test compounds (this compound, Schaftoside) and a standard antioxidant (e.g., ascorbic acid, Trolox) in a suitable solvent to prepare a series of concentrations.
-
Reaction: In a 96-well microplate or cuvettes, mix a specific volume of the sample or standard solution with the DPPH solution. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period, typically 30 minutes.
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.
-
Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the test compounds and a standard antioxidant.
-
Reaction: Add a small volume of the sample or standard to the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Sample Preparation: Prepare different concentrations of the test compounds and a standard (e.g., FeSO₄·7H₂O).
-
Reaction: Add a small volume of the sample or standard to the FRAP reagent.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measurement: Measure the absorbance of the blue-colored solution at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is expressed as ferric reducing ability in mmol of Fe²⁺ equivalents per gram of sample.
β-Carotene-Linoleic Acid Bleaching Assay
This assay evaluates the ability of an antioxidant to inhibit the oxidation of linoleic acid and the subsequent bleaching of β-carotene. In the absence of an antioxidant, the oxidation of linoleic acid produces free radicals that degrade β-carotene, causing a loss of its orange color.
Procedure:
-
Preparation of β-carotene-linoleic acid emulsion: Dissolve β-carotene in chloroform. Add linoleic acid and Tween 40 (an emulsifier). Remove the chloroform by evaporation under a vacuum. Add oxygenated distilled water and shake vigorously to form an emulsion.
-
Sample Preparation: Prepare solutions of the test compounds and a standard antioxidant (e.g., BHT) at various concentrations.
-
Reaction: In a 96-well plate, add the β-carotene-linoleic acid emulsion to each well containing the sample or standard. A blank containing the emulsion without the antioxidant is also prepared.
-
Incubation: Incubate the plate at a specific temperature (e.g., 50°C) for a set duration (e.g., 2 hours), taking absorbance readings at regular intervals at 470 nm.
-
Calculation: The antioxidant activity is calculated as the percentage of inhibition of β-carotene bleaching. The IC50 value can then be determined.
Signaling Pathways and Mechanisms of Action
The antioxidant activity of flavonoids is often attributed to their ability to donate hydrogen atoms or electrons to free radicals, as well as to chelate metal ions. Beyond direct radical scavenging, these compounds can also modulate cellular signaling pathways involved in oxidative stress and inflammation.
For Schaftoside, its anti-inflammatory effects are linked to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. By inhibiting this pathway, Schaftoside can reduce the production of inflammatory mediators.
While the direct signaling pathway for this compound's antioxidant activity is not yet fully elucidated, the study on its isomer, isoschaftoside, points towards a mechanism involving the downregulation of RAC2 and LINC00294 to reduce cellular ROS levels[2]. RAC2 is a member of the Rho family of small GTPases and is involved in the activation of NADPH oxidase, a major source of cellular ROS.
Visualizations
To aid in the understanding of the experimental workflows and signaling pathways discussed, the following diagrams are provided.
Caption: Workflow for common in vitro antioxidant activity assays.
Caption: Inhibition of the NF-κB signaling pathway by Schaftoside.
Conclusion
While direct comparative data on the antioxidant activity of this compound and Schaftoside is currently sparse, the available information suggests that Schaftoside possesses notable antioxidant and enzyme-inhibiting properties. The structural similarities between the two C-glycosylflavones imply that this compound may exhibit comparable activities, a hypothesis that warrants further investigation. The provided experimental protocols and insights into their potential mechanisms of action offer a solid foundation for future research in this area. Further studies employing a battery of standardized antioxidant assays are necessary to provide a definitive comparative analysis and to fully elucidate the therapeutic potential of these promising natural compounds.
References
A Head-to-Head Comparison of the Anti-Inflammatory Effects of Neoschaftoside and Orientin
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel anti-inflammatory therapeutics, natural flavonoids have emerged as a promising class of compounds. Among these, Neoschaftoside and Orientin have garnered significant interest due to their potential to modulate key inflammatory pathways. This guide provides a comprehensive head-to-head comparison of their anti-inflammatory effects, supported by available experimental data.
Disclaimer: Direct comparative studies on the anti-inflammatory effects of this compound are limited in the current body of scientific literature. Therefore, this guide utilizes data from closely related structural analogs, Schaftoside and Isoschaftoside, as a proxy for this compound's potential activity. This approach provides the most comprehensive comparison possible based on existing research.
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the available quantitative data on the anti-inflammatory effects of Schaftoside/Isoschaftoside (as analogs for this compound) and Orientin. It is important to note that the experimental conditions, such as cell lines and stimuli, may vary between studies, which can influence the absolute values.
| Compound | Assay | Cell Line | Stimulus | Concentration/IC50 | Effect | Citation |
| Schaftoside | Gene Expression | RAW 264.7 | LPS | 40 µM | Significantly downregulated iNOS, COX-2, PGE2, PGE4, TNF-α, and IL-6 | [1][2] |
| Isoschaftoside | NO Production | BV2 | LPS | Dose-dependent | Inhibition of nitric oxide production | |
| Protein Expression | BV2 | LPS | 200 µM | Significantly inhibited iNOS, TNF-α, IL-1β, and COX-2 | ||
| Orientin | SP-1 Assay | - | - | IC50: 23 µg/mL | Inhibition of SP-1 | |
| iNOS Activity | - | - | IC50: 54 µg/mL | Poor inhibition of iNOS | ||
| Cytokine Production | RAW 264.7 | LPS | - | Attenuated the release of IL-1β, TNF-α, IL-6, and IL-18 | [3] | |
| Enzyme Production | RAW 264.7 | - | - | Inhibited the production of COX-2 and iNOS | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the anti-inflammatory effects of compounds in a common in vitro model.
In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol outlines the general steps to induce an inflammatory response in RAW 264.7 macrophage cells using Lipopolysaccharide (LPS) and to subsequently measure the production of key inflammatory mediators.
1. Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded in 96-well or 24-well plates at a specific density (e.g., 1-2 x 10^5 cells/well for a 96-well plate) and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or Orientin). After a pre-incubation period (e.g., 1-2 hours), cells are stimulated with LPS (e.g., 10-100 ng/mL) for a specified duration (e.g., 24 hours).
2. Measurement of Nitric Oxide (NO) Production:
-
The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess assay.
-
Briefly, an equal volume of supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
The absorbance is measured at approximately 540 nm using a microplate reader.
-
The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.
3. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β):
-
The levels of cytokines in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
The assay is performed according to the manufacturer's instructions.
-
The absorbance is measured at the appropriate wavelength, and cytokine concentrations are determined from a standard curve.
4. Western Blot Analysis for Inflammatory Mediators (iNOS, COX-2):
-
Cell lysates are prepared after treatment.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).
-
After incubation with a secondary antibody, the protein bands are visualized using an appropriate detection system.
Signaling Pathways and Mechanisms of Action
Both this compound (as inferred from its analogs) and Orientin appear to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the NF-κB and MAPK pathways.
Caption: Experimental workflow for in vitro anti-inflammatory screening.
Caption: Inhibition of LPS-induced inflammatory signaling pathways.
References
- 1. Neobavaisoflavone ameliorates LPS-induced RAW264.7 cell inflammations by suppressing the activation of NF-κB and MAPKs signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orientin Ameliorates LPS-Induced Inflammatory Responses through the Inhibitory of the NF-κB Pathway and NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Therapeutic Promise of Neoschaftoside: A Preclinical Comparative Analysis
A comprehensive review of preclinical data highlights the therapeutic potential of Neoschaftoside, a naturally occurring flavonoid, in models of anxiety, inflammation, and oxidative stress. While direct preclinical evidence for this compound remains emerging, extensive studies on its isomer, Schaftoside, provide a strong basis for its evaluation. This guide offers a comparative analysis of Schaftoside's performance against established therapeutic agents, supported by detailed experimental data and methodologies, to inform future research and drug development endeavors.
Comparative Efficacy of Schaftoside in Preclinical Models
To contextualize the therapeutic potential of this compound, this section summarizes the significant preclinical findings for its closely related isomer, Schaftoside. The data is presented in comparison to standard therapeutic agents used as positive controls in the respective studies.
Anxiolytic and Antidepressant-like Effects
Schaftoside has demonstrated significant anxiolytic and antidepressant-like activities in rodent models of stress and depression.[1][2] The following table compares the effects of Schaftoside with the standard anxiolytic drug, Diazepam, where applicable.
| Parameter | Animal Model | Schaftoside Treatment | Control/Standard Drug | Outcome | Reference |
| Immobility Time (s) | Forced Swim Test (FST) in CUMS mice | 80 and 160 mg/kg, p.o. | Vehicle | Significantly decreased immobility time, indicating an antidepressant-like effect. | [2] |
| Immobility Time (s) | Tail Suspension Test (TST) in CUMS mice | 80 and 160 mg/kg, p.o. | Vehicle | Significantly decreased immobility time, suggesting an antidepressant-like effect. | [2] |
| Sucrose Preference (%) | Sucrose Preference Test (SPT) in CUMS mice | 80 and 160 mg/kg, p.o. | Vehicle | Significantly increased sucrose preference, indicating a reversal of anhedonia-like behavior. | [2] |
| Latency to Feed (s) | Novelty-Suppressed Feeding Test (NSFT) in CUMS mice | 80 and 160 mg/kg, p.o. | Vehicle | Significantly reduced the latency to feed, suggesting anxiolytic and antidepressant effects. | [2] |
CUMS: Chronic Unpredictable Mild Stress; p.o.: oral administration
Anti-inflammatory Activity
Schaftoside has been shown to exert potent anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines in the serum and hippocampus of mice subjected to chronic stress.[2]
| Parameter | Animal Model | Schaftoside Treatment | Control | Outcome | Reference |
| IL-1β levels (pg/mL) | CUMS mice (Serum & Hippocampus) | 80 and 160 mg/kg, p.o. | Vehicle | Significantly decreased the levels of the pro-inflammatory cytokine IL-1β. | [2] |
| IL-6 levels (pg/mL) | CUMS mice (Serum & Hippocampus) | 80 and 160 mg/kg, p.o. | Vehicle | Significantly reduced the levels of the pro-inflammatory cytokine IL-6. | [2] |
| TNF-α levels (pg/mL) | CUMS mice (Serum & Hippocampus) | 80 and 160 mg/kg, p.o. | Vehicle | Significantly lowered the levels of the pro-inflammatory cytokine TNF-α. | [2] |
CUMS: Chronic Unpredictable Mild Stress; p.o.: oral administration; IL-1β: Interleukin-1 beta; IL-6: Interleukin-6; TNF-α: Tumor Necrosis Factor-alpha
Antioxidant Properties
In a rat model of "Shanghuo" (a condition in Traditional Chinese Medicine associated with excessive internal heat and inflammation), Schaftoside demonstrated significant antioxidant effects by modulating key oxidative stress markers.[3]
| Parameter | Animal Model | Schaftoside Treatment | Control | Outcome | Reference |
| Malondialdehyde (MDA) | Capsaicin-induced "Shanghuo" in rats | Mid and High doses | Model Group | Significantly decreased MDA levels in the liver, indicating reduced lipid peroxidation. | [3] |
| Superoxide Dismutase (SOD) | Capsaicin-induced "Shanghuo" in rats | Mid and High doses | Model Group | Significantly increased SOD activity in the liver, indicating enhanced antioxidant defense. | [3] |
| Glutathione (GSH) | Capsaicin-induced "Shanghuo" in rats | Mid and High doses | Model Group | Significantly increased GSH levels in the serum, suggesting improved antioxidant capacity. | [3] |
| Glutathione Peroxidase (GSH-Px) | Capsaicin-induced "Shanghuo" in rats | Mid and High doses | Model Group | Significantly increased GSH-Px activity in the serum, indicating enhanced antioxidant enzyme function. | [3] |
| Catalase (CAT) | Capsaicin-induced "Shanghuo" in rats | Mid and High doses | Model Group | Significantly increased CAT activity in the serum, suggesting augmented antioxidant defense. | [3] |
Experimental Protocols
Detailed methodologies for the key preclinical models used to evaluate the therapeutic potential of flavonoid compounds like Schaftoside are provided below.
Elevated Plus Maze (EPM) for Anxiolytic Activity
The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.[4][5] The apparatus consists of two open arms and two enclosed arms, elevated from the floor. The test is based on the natural aversion of rodents to open and elevated spaces.
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50x10 cm) and two closed arms (e.g., 50x10x40 cm) elevated 50 cm above the floor.
-
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes before the test.
-
Each animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
Behavior is recorded using a video camera and analyzed for parameters such as the time spent in the open arms and the number of entries into the open and closed arms.
-
-
Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This model is a standard and highly reproducible method for inducing acute inflammation and is widely used to screen for the anti-inflammatory activity of new compounds.[6][7]
-
Induction of Edema: A subcutaneous injection of 1% carrageenan solution (e.g., 0.1 mL) is administered into the plantar surface of the right hind paw of the animal (typically rats or mice).
-
Treatment: The test compound (e.g., Schaftoside) or a standard anti-inflammatory drug (e.g., indomethacin) is administered, usually intraperitoneally or orally, at a specified time before the carrageenan injection.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups with the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Middle Cerebral Artery Occlusion (MCAO) for Neuroprotective Effects
The MCAO model is a widely used animal model of focal cerebral ischemia that mimics human stroke.[8][9] It is used to evaluate the neuroprotective potential of therapeutic agents.
-
Surgical Procedure:
-
The animal (typically a rat or mouse) is anesthetized.
-
The common carotid artery, external carotid artery, and internal carotid artery are exposed.
-
A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.
-
-
Treatment: The test compound can be administered before, during, or after the ischemic insult.
-
Assessment of Neurological Deficit and Infarct Volume:
-
Neurological deficits are assessed using a scoring system (e.g., on a scale of 0 to 4).
-
The brain is removed after a specific period of reperfusion (e.g., 24 hours), and the infarct volume is determined by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).
-
-
Data Analysis: A reduction in neurological deficit scores and infarct volume in the treated group compared to the vehicle group indicates a neuroprotective effect.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of Schaftoside are attributed to its modulation of several key signaling pathways. The following diagrams illustrate the proposed mechanisms of action.
References
- 1. Schaftoside Reduces Depression- and Anxiogenic-like Behaviors in Mice Depression Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Schaftoside Reduces Depression- and Anxiogenic-like Behaviors in Mice Depression Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Green Tea with EGCG Active Compound Decreases NLRC3 Expression in Middle Cerebral Artery Occlusion (MCAO) Rats Model – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Cross-validation of different analytical methods for Neoschaftoside quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bioactive compounds is paramount in natural product research and drug development. Neoschaftoside, a flavone C-glycoside with potential therapeutic properties, requires robust analytical methods for its precise measurement in various matrices. This guide provides a comprehensive cross-validation of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound and related flavonoid glycosides.
At a Glance: Method Comparison
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance | Separation by chromatography, detection by mass-to-charge ratio |
| Selectivity | Moderate to good; potential for co-elution interference | High to excellent; specific detection based on molecular weight |
| Sensitivity | Lower; typically in the ng range | Higher; typically in the pg to fg range |
| Linearity (r²) | > 0.990 | > 0.989 |
| Limit of Detection (LOD) | 0.33 - 4 ng | 0.003 - 2 ng |
| Limit of Quantification (LOQ) | 0.5 - 10 ng | 0.007 - 6.67 ng |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (Recovery %) | 94.3 - 110.4% | 91.2 - 113.3% |
| Cost | Lower initial investment and operational costs | Higher initial investment and operational costs |
| Complexity | Simpler operation and data analysis | More complex operation and data analysis |
Note: The quantitative data presented is based on a comparative study of polyphenol quantification in cider apple juices, which includes flavonoid glycosides similar to this compound. This data serves as a representative comparison of the two methods' performance characteristics.[1]
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for quantifying this compound using HPLC-UV and LC-MS/MS.
References
Comparative Bioavailability of Neoschaftoside from Diverse Plant Matrices: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the bioavailability of neoschaftoside, a bioactive flavone C-glycoside, from different plant sources. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of available pharmacokinetic data to support further research and development of this compound-based therapeutics.
Executive Summary
This compound, a compound with significant therapeutic potential, is found in various medicinal plants. However, its bioavailability can vary substantially depending on the plant matrix from which it is administered. This guide synthesizes pharmacokinetic data from preclinical studies in rats, comparing the bioavailability of schaftoside (a closely related and often co-studied compound) from Desmodium styracifolium and Abrus cantoniensis, alongside data for purified schaftoside. The findings indicate that the plant matrix can influence the absorption and exposure of this flavone C-glycoside.
Data Presentation: Pharmacokinetic Parameters of Schaftoside in Rats
The following table summarizes the key pharmacokinetic parameters of schaftoside observed in rats after oral administration of different formulations. These parameters are crucial for understanding the absorption and systemic exposure of the compound.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Pure Schaftoside | 5 | 45.1 | 0.67 | 76.39 | 0.42 - 0.71 | [1] |
| 10 | - | 1.17 | - | [1] | ||
| 20 | 104.99 | - | - | [1] | ||
| Desmodium styracifolium | 50 (equivalent to 3.03 schaftoside) | 23.17 | 0.25 - 1.50 | 76.39 | Not Reported | [2] |
| (Total Flavonoids) | 100 (equivalent to 6.06 schaftoside) | 46.25 | 0.25 - 1.50 | 204.75 | Not Reported | [2] |
| 200 (equivalent to 12.12 schaftoside) | 91.75 | 0.25 - 1.50 | 357.09 | Not Reported | [2] | |
| Abrus cantoniensis | Not Specified | Not Reported | ~1.15 | Dose-normalized exposure was the second highest among four tested compounds. | Not Reported | [3] |
| (Extract) |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
Experimental Protocols
The data presented in this guide were generated using standardized preclinical pharmacokinetic study designs. Below are the detailed methodologies for the key experiments cited.
Animal Models and Administration
-
Animal Species: Male Sprague-Dawley rats were predominantly used in these studies.
-
Housing: Animals were housed in controlled environments with standardized light-dark cycles and access to food and water.
-
Acclimatization: A period of acclimatization was allowed before the commencement of the experiments.
-
Fasting: Rats were typically fasted for 12 hours prior to oral administration of the test substances, with free access to water.[4]
-
Administration:
-
Oral (p.o.): The plant extracts or pure schaftoside were suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered orally via gavage.
-
Intravenous (i.v.): For determining absolute bioavailability, a solution of pure schaftoside was administered intravenously, typically through the tail vein.[1]
-
Plant Material Extraction (General Protocol)
-
Drying and Pulverization: The relevant parts of the medicinal plants (e.g., aerial parts of Desmodium styracifolium, whole plant of Abrus cantoniensis) were dried and ground into a fine powder.
-
Solvent Extraction: The powdered plant material was extracted with a suitable solvent, such as 95% ethanol, to isolate the flavonoids and other active constituents.
-
Concentration: The resulting extract was then concentrated under reduced pressure to yield a crude extract, which was used for administration.
Blood Sampling and Plasma Preparation
-
Sampling Time Points: Blood samples were collected from the rats at predetermined time intervals after administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[4]
-
Collection Method: Blood was typically drawn from the jugular vein or retro-orbital plexus into heparinized tubes.
-
Plasma Separation: The blood samples were centrifuged to separate the plasma, which was then stored at -80°C until analysis.
Analytical Method: UPLC-MS/MS for Schaftoside Quantification
A sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method was employed for the quantification of schaftoside in rat plasma.
-
Sample Preparation: Plasma samples were prepared by protein precipitation. Acetonitrile was added to the plasma samples to precipitate the proteins. After vortexing and centrifugation, the supernatant was collected for analysis.[1][3]
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., Waters HSS T3) was commonly used for separation.[1]
-
Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and water, both containing 0.1% formic acid, was used to separate schaftoside from other plasma components.[1][3]
-
Flow Rate: A typical flow rate was 0.4 mL/min.[5]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in either positive or negative ion mode was used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) was employed for its high selectivity and sensitivity in quantifying the target analyte. Specific precursor-to-product ion transitions for schaftoside were monitored.
-
Mandatory Visualization
The following diagram illustrates the typical workflow for a comparative bioavailability study of this compound from a plant matrix.
Conclusion and Future Directions
The available data suggest that the bioavailability of schaftoside is generally low and can be influenced by the plant matrix. The administration of total flavonoids from Desmodium styracifolium resulted in a dose-proportional increase in schaftoside exposure. While a direct comparison of absolute bioavailability across different plant matrices is not yet available, the existing pharmacokinetic profiles provide a valuable baseline for future research.
To fully understand the therapeutic potential of this compound from various plant sources, further direct comparative bioavailability studies are warranted. Future research should focus on:
-
Conducting head-to-head pharmacokinetic studies of this compound from different promising plant sources.
-
Investigating the impact of other phytochemicals within the plant matrix on the absorption and metabolism of this compound.
-
Exploring the use of formulation strategies to enhance the bioavailability of this compound from herbal extracts.
This guide serves as a foundational resource to inform and direct these future research endeavors, ultimately facilitating the development of effective this compound-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic study of three active flavonoid glycosides in rat after intravenous administration of Trollius ledebourii extract by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral flavonoid-type C-glycosides from the flowers of Trollius chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative metabolism of schaftoside in healthy and calcium oxalate kidney stone rats by UHPLC-Q-TOF-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and oral bioavailability study of schaftoside in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Finer Glycosidic Fingerprint: A Comparative Analysis of Neoschaftoside's Structure-Activity Relationship
A deep dive into the structure-activity relationship (SAR) of apigenin glycosides reveals that the nature and position of sugar moieties profoundly influence their biological activities. This guide offers a comparative analysis of neoschaftoside against other prominent apigenin glycosides, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by available experimental data.
This compound, an apigenin C-glycoside, has garnered interest for its potential therapeutic applications, including its antioxidant and anti-inflammatory properties[1]. However, to fully appreciate its pharmacological profile, a comparative understanding of its structure-activity relationship with other apigenin glycosides is essential. This guide systematically compares this compound with its isomers, schaftoside and isoschaftoside, as well as the common C-glycosides vitexin and isovitexin, and the O-glycoside apigenin-7-O-glucoside.
Comparative Biological Activity: A Quantitative Overview
The biological efficacy of flavonoids is intrinsically linked to their chemical structure. For apigenin glycosides, the type of sugar, the nature of the glycosidic bond (C- or O-glycosidic), and the position of sugar attachment on the apigenin backbone are critical determinants of their antioxidant and anti-inflammatory capacities.
Antioxidant Activity
The antioxidant potential of apigenin and its glycosides is often evaluated by their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to determine this activity, with the half-maximal inhibitory concentration (IC50) value indicating the antioxidant potency (a lower IC50 signifies higher potency).
| Compound | Glycosylation Pattern | DPPH Radical Scavenging IC50 (µM) |
| This compound | Apigenin-6-C-glucoside-8-C-arabinoside | Data not available |
| Schaftoside | Apigenin-6-C-glucoside-8-C-arabinoside (isomer of this compound) | Data not available |
| Isoschaftoside | Apigenin-6-C-arabinoside-8-C-glucoside | Data not available |
| Vitexin | Apigenin-8-C-glucoside | ~100 µg/mL (~231 µM) for ~60% inhibition |
| Isovitexin | Apigenin-6-C-glucoside | 1.72 mg/mL (~3978 µM) |
| Apigenin-7-O-glucoside | Apigenin-7-O-glucoside | Data not available |
| Apigenin (Aglycone) | - | Data not available in comparative studies |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Anti-inflammatory Activity
The anti-inflammatory effects of apigenin glycosides are often assessed by their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.
| Compound | Cell Line | Key Anti-inflammatory Effects | Quantitative Data |
| This compound | Data not available | Data not available | Data not available |
| Schaftoside | RAW 264.7 | Downregulation of iNOS, COX-2, TNF-α, IL-6 | Significant reduction at 40 µM |
| Isoschaftoside | BV-2 Microglia | Inhibition of NO production; downregulation of iNOS, TNF-α, IL-1β, COX-2 | Dose-dependent inhibition of NO production |
| Vitexin | Data not available | Modulates inflammatory signaling pathways | Data not available for NO inhibition |
| Isovitexin | RAW 264.7 | Inhibition of NO production; downregulation of iNOS, COX-2 | Data not available for NO inhibition IC50 |
| Apigenin-7-O-glucoside | Data not available | Data not available | Data not available |
| Apigenin (Aglycone) | RAW 264.7 | Inhibition of NO production and COX-2 expression | Potent inhibitor |
Structure-Activity Relationship Insights
The available data, though incomplete for a direct quantitative comparison of all compounds, allows for the deduction of several structure-activity relationship trends:
-
C-Glycosylation vs. O-Glycosylation: C-glycosides are generally more stable and may exhibit different bioavailability and metabolic profiles compared to O-glycosides. This can influence their overall in vivo activity.
-
Position of Glycosylation: The point of attachment of the sugar moiety to the apigenin core (C-6 vs. C-8) can impact the molecule's interaction with biological targets. For instance, the isomeric pair vitexin (C-8) and isovitexin (C-6) often display different potencies in various assays.
-
Nature of the Sugar Moiety: The type of sugar (e.g., glucose, arabinose) and the number of sugar units can affect the compound's polarity, solubility, and ability to interact with cellular components.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are crucial.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
General Protocol:
-
A stock solution of DPPH in methanol is prepared.
-
Various concentrations of the test compound (e.g., this compound) are prepared in a suitable solvent.
-
A fixed volume of the DPPH solution is added to each concentration of the test compound.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages (Griess Assay)
This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit the production of nitric oxide in stimulated immune cells.
Principle: Macrophages, when stimulated with lipopolysaccharide (LPS), produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. NO is a key inflammatory mediator. The Griess reagent is used to indirectly measure NO production by detecting nitrite (NO2-), a stable and nonvolatile breakdown product of NO in the cell culture medium.
General Protocol:
-
RAW 264.7 macrophage cells are seeded in a multi-well plate and allowed to adhere.
-
The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also included.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution) is added to the supernatant.
-
The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for the colorimetric reaction to occur.
-
The absorbance of the resulting azo dye is measured at approximately 540 nm.
-
The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite.
-
The percentage of NO inhibition is calculated, and the IC50 value is determined.
Visualization of Key Pathways and Workflows
To visually represent the complex biological processes and experimental setups, the following diagrams have been generated using the DOT language.
Caption: Workflow for the DPPH Radical Scavenging Assay.
References
- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schaftoside contributed to anti-inflammatory activity of Clinacanthus nutans extract in lipopolysaccharide-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating the Antioxidant Capacity of Newly Synthesized Flavonoids via DPPH Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro comparison of the neuroprotective effects of Neoschaftoside and Vitexin
For Immediate Release
This guide provides a detailed in vitro comparison of the neuroprotective effects of two flavonoid compounds, Neoschaftoside and Vitexin. The information presented is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel therapeutic agents for neurodegenerative diseases. This document summarizes key experimental findings, outlines methodologies, and visualizes the molecular pathways involved.
Introduction
Flavonoids are a class of natural compounds widely recognized for their antioxidant and neuroprotective properties. Among them, this compound and Vitexin have emerged as promising candidates for mitigating neuronal damage. This guide offers a side-by-side comparison of their efficacy in in vitro models of neurotoxicity, focusing on their impact on cell viability, apoptosis, and the underlying signaling pathways. While research on this compound is emerging, data on the closely related compound Schaftoside is utilized to provide a comprehensive comparison.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on Schaftoside (as a proxy for this compound) and Vitexin, providing a clear comparison of their neuroprotective activities.
Table 1: Effects on Cell Viability in Neuronal Cell Lines
| Compound | Cell Line | Insult | Concentration | % Increase in Cell Viability | Reference |
| Schaftoside | HT22 | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Not Specified | Significantly Increased | [1][2] |
| Vitexin | Neuro-2a | Amyloid beta (Aβ)25-35 | 50 µM | Restored to 92.86 ± 5.57% | [3][4] |
| Vitexin | Primary Cortical Neurons | NMDA | 10 µM | Significantly Prevented Neuronal Cell Loss | [5] |
Table 2: Modulation of Apoptosis and Oxidative Stress Markers
| Compound | Cell Line | Insult | Key Findings | Reference |
| Schaftoside | HT22 | OGD/R | Reduced apoptosis; Blocked inflammation. | [1][2] |
| Vitexin | Neuro-2a | Aβ25-35 | Inhibited Caspase-3 activation and Bax expression; Reduced ROS and lipid peroxidation. | [3] |
| Vitexin | SH-SY5Y | MPP+ | Decreased Bax/Bcl-2 ratio and Caspase-3 expression. | [6] |
| Vitexin | Primary Cortical Neurons | NMDA | Regulated the balance of Bcl-2 and Bax expression. | [7] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: HT22 (mouse hippocampal neuronal cells) and Neuro-2a (mouse neuroblastoma cells) are commonly used for in vitro neuroprotection assays.[1][3]
-
Insult Models:
-
Oxygen-Glucose Deprivation/Reperfusion (OGD/R): To mimic ischemic conditions, cells are cultured in a glucose-free medium in a hypoxic chamber, followed by a return to normal culture conditions.[1][2]
-
Amyloid beta (Aβ)25-35-induced toxicity: Cells are treated with the Aβ25-35 peptide to model Alzheimer's disease-related neurotoxicity.[3][4]
-
N-methyl-D-aspartate (NMDA)-induced excitotoxicity: Neurons are exposed to NMDA to induce excitotoxicity, a mechanism implicated in various neurodegenerative disorders.[7]
-
-
Compound Treatment: Cells are typically pre-treated with various concentrations of this compound (Schaftoside) or Vitexin for a specified period before the introduction of the neurotoxic insult.
Key Assays
-
Cell Viability Assay (MTT Assay): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to formazan by mitochondrial dehydrogenases is quantified spectrophotometrically.[3]
-
Apoptosis Assays:
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are detected using fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCFH-DA).
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of inflammatory cytokines such as TNF-α and IL-6 are quantified to assess the anti-inflammatory effects of the compounds.[6]
Signaling Pathways
This compound (Schaftoside)
Schaftoside has been shown to exert its neuroprotective effects by modulating specific signaling pathways involved in cell survival and inflammation.
Schaftoside has been found to protect against cerebral ischemia-reperfusion injury by enhancing autophagy and reducing apoptosis and inflammation through the activation of the AMPK/mTOR pathway.[1][2] It also confers neuroprotection by promoting an anti-inflammatory microglial phenotype via the LncGm36/COP1 pathway.[5]
Vitexin
Vitexin's neuroprotective mechanisms are multifaceted, involving the modulation of several key signaling cascades related to antioxidant defense, cell survival, and inflammation.
Vitexin has been shown to confer neuroprotection by activating the PI3K/Akt survival signaling pathway, which leads to a decrease in the pro-apoptotic Bax/Bcl-2 ratio and inhibition of caspase-3 expression.[5] Furthermore, it enhances the cellular antioxidant defense system by activating the Nrf-2/HO-1 pathway.[3] Vitexin also negatively regulates the expression of NMDA receptors, reducing excitotoxicity.[5][7]
Conclusion
Both this compound (as represented by Schaftoside) and Vitexin demonstrate significant neuroprotective effects in various in vitro models of neuronal injury. While both compounds exhibit anti-apoptotic and anti-inflammatory properties, their primary mechanisms of action appear to diverge. Schaftoside's effects are strongly linked to the regulation of autophagy and microglial polarization, whereas Vitexin's neuroprotection is prominently associated with the activation of pro-survival and antioxidant signaling pathways.
This comparative guide highlights the potential of these flavonoids as therapeutic leads for neurodegenerative diseases. Further research is warranted to fully elucidate their mechanisms and to evaluate their efficacy and safety in preclinical and clinical settings.
References
- 1. advances.umw.edu.pl [advances.umw.edu.pl]
- 2. Schaftoside improves cerebral ischemia-reperfusion injury by enhancing autophagy and reducing apoptosis and inflammation through the AMPK/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of Asiaticoside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotection against neuroblastoma cell death induced by depletion of mitochondrial glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schaftoside restrains neuroinflammation and ameliorates cerebral ischemic injury associated with LncGm36 mediated COP1 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkaloids as neuroprotectors: targeting signaling pathways in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of a biomarker assay for Neoschaftoside exposure in biological fluids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the validation of a biomarker assay for Neoschaftoside, a flavone C-glycoside with potential as a biomarker for exposure to certain botanical products. The information presented herein is intended to assist researchers in selecting and implementing a robust and reliable assay for quantifying this compound in biological fluids.
Introduction to this compound as a Biomarker
This compound is a naturally occurring flavone C-glycoside found in various medicinal plants. Its presence in biological fluids can serve as a specific biomarker of exposure to these plants. Flavone C-glycosides, as a class, have been reported to possess a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. The validation of a sensitive and specific biomarker assay is crucial for pharmacokinetic studies, dose-response assessments, and clinical trials involving this compound-containing products.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is critical for the accurate quantification of this compound in biological matrices. The following table summarizes the performance of commonly employed techniques for the analysis of structurally similar flavone C-glycosides, which can be adapted for this compound.
| Analytical Method | Principle | Sample Type | Linear Range | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) | Throughput |
| UPLC-MS/MS | Ultra-performance liquid chromatography coupled with tandem mass spectrometry | Plasma, Urine | 1 - 2000 ng/mL[1][2] | 1 ng/mL[1][2] | < 15%[3] | 85.5 - 108.8%[4] | High |
| HPLC-UV/DAD | High-performance liquid chromatography with UV/Diode Array Detection | Plant extracts, potentially adaptable to biofluids | 0.4 - 200 µg/mL[5] | 0.38 - 1.01 µg/mL[5] | < 2%[5] | 97.92 - 102.15%[6] | Medium |
| Spectrophotometry (Total Flavonoids) | Colorimetric reaction with aluminum chloride | Plant extracts, potentially adaptable to biofluids | 20 - 80 µg/mL[7] | 10.88 µg/mL[7] | Intraday: 3.35%, Interday: 6.70%[7] | Mean recovery of 120.8%[7] | High |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility | Potentially applicable to biological fluids | Not specified for this compound | Not specified for this compound | Not specified for this compound | Not specified for this compound | High |
| Immunoassay (ELISA) | Antigen-antibody reaction | Potentially applicable to biological fluids | Dependent on antibody specificity | Dependent on antibody specificity | Dependent on antibody specificity | Dependent on antibody specificity | Very High |
Note: Data for UPLC-MS/MS is based on studies of Schaftoside and Isoschaftoside, close structural isomers of this compound[1][2]. Data for other methods are for general flavonoid analysis and would require specific validation for this compound.
Experimental Protocols
UPLC-MS/MS Method for this compound Quantification in Plasma
This protocol is adapted from validated methods for the analysis of Schaftoside and Isoschaftoside in rat plasma[1][2].
a. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of ice-cold methanol.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge at 13,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
b. Chromatographic Conditions
-
Column: UPLC HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A suitable gradient to achieve separation of this compound from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
c. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for this compound.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an appropriate internal standard need to be determined.
-
Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone gas flow for maximum sensitivity.
d. Method Validation
The method should be validated according to regulatory guidelines, assessing the following parameters:
-
Selectivity: Analyze blank matrix from at least six different sources to ensure no interference at the retention time of this compound and the internal standard.
-
Linearity: Establish a calibration curve with a minimum of six non-zero concentrations. The coefficient of determination (r²) should be ≥ 0.99[1][2].
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision (RSD ≤ 20%) and accuracy (within 80-120%).
-
Precision and Accuracy: Determined at LLOQ, low, medium, and high concentrations in replicates within a single run (intra-day) and on different days (inter-day). Precision (RSD) should be ≤ 15% (≤ 20% for LLOQ) and accuracy should be within 85-115% (80-120% for LLOQ)[4].
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked blank matrix with the response in a neat solution.
-
Recovery: Determined by comparing the analyte response in pre-extraction spiked samples with that in post-extraction spiked samples.
-
Stability: Evaluate the stability of this compound in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage, and post-preparative).
Alternative Method: High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)
For laboratories without access to mass spectrometry, HPLC-UV/DAD offers a viable alternative, although with potentially lower sensitivity and selectivity.
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute this compound with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
b. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acidified water (e.g., with 0.1% phosphoric acid) and an organic solvent like methanol or acetonitrile[6].
-
Detection: UV/DAD detector set at the maximum absorbance wavelength of this compound (to be determined).
c. Method Validation
Validation parameters similar to the UPLC-MS/MS method should be assessed.
Signaling Pathways and Experimental Workflows
Proposed Anti-Inflammatory Signaling Pathway of this compound
Based on studies of similar flavone C-glycosides, this compound may exert anti-inflammatory effects by modulating key signaling pathways. Isoschaftoside has been shown to inhibit lipopolysaccharide (LPS)-induced inflammation in microglia by regulating the HIF-1α-mediated metabolic reprogramming pathway[8]. Other flavonoids have been demonstrated to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by blocking the NF-κB and MAPK signaling pathways[9][10].
Proposed anti-inflammatory signaling pathway of this compound.
Experimental Workflow for UPLC-MS/MS Bioanalysis
The following diagram illustrates a typical workflow for the quantitative analysis of this compound in biological fluids using UPLC-MS/MS.
Bioanalytical workflow for this compound quantification.
Conclusion
The validation of a robust and reliable biomarker assay is paramount for the successful development of products containing this compound. UPLC-MS/MS stands out as the gold standard for the quantitative analysis of this compound in biological fluids, offering high sensitivity, selectivity, and throughput. While alternative methods like HPLC-UV/DAD and spectrophotometry can be employed, they may require more extensive sample cleanup and are generally less sensitive. The provided experimental protocols and validation guidelines offer a solid foundation for establishing a fit-for-purpose bioanalytical method. Furthermore, understanding the potential anti-inflammatory signaling pathways of this compound provides valuable context for interpreting biomarker data and understanding its physiological effects.
References
- 1. Determination of Schaftoside and Isoschaftoside in Rat Plasma Utilizing UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a simultaneous analysis method for 13 neonicotinoids and related insecticides in whole blood by LC-MS/MS using a Novum simplified liquid extraction column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. inhort.pl [inhort.pl]
- 7. rsdjournal.org [rsdjournal.org]
- 8. Isoschaftoside Inhibits Lipopolysaccharide-Induced Inflammation in Microglia through Regulation of HIF-1α-Mediated Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scandoside Exerts Anti-Inflammatory Effect Via Suppressing NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages [mdpi.com]
A Comparative Analysis of the Antimicrobial Potential of Neoschaftoside and its Aglycone, Apigenin
A comprehensive review of the available scientific literature reveals a significant disparity in the antimicrobial data for the flavonoid C-glycoside Neoschaftoside and its aglycone, apigenin. While apigenin has been the subject of numerous studies investigating its antimicrobial properties, specific data on the antimicrobial activity of this compound, particularly comparative studies with its aglycone, are currently lacking in published research.
This guide, therefore, presents a detailed overview of the antimicrobial profile of apigenin, supported by experimental data. It will also discuss the general principles of how glycosylation, the structural difference between this compound and apigenin, can influence the antimicrobial efficacy of flavonoids, providing a theoretical framework for comparison.
Data on Antimicrobial Activity
Extensive research has established that apigenin possesses a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. The effectiveness of apigenin is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
The table below summarizes the MIC values of apigenin against a range of microorganisms as reported in scientific studies. It is important to note that MIC values can vary between studies due to differences in the specific microbial strains and the experimental methods used.[1]
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | Gram-positive bacteria | 25 - 100 |
| Staphylococcus aureus (MRSA) | Gram-positive bacteria | 50 - 200 |
| Enterococcus faecalis | Gram-positive bacteria | >128 |
| Escherichia coli | Gram-negative bacteria | 50 - >128 |
| Pseudomonas aeruginosa | Gram-negative bacteria | >128 |
| Klebsiella pneumoniae | Gram-negative bacteria | >128 |
| Salmonella typhimurium | Gram-negative bacteria | >4000 |
| Proteus mirabilis | Gram-negative bacteria | >4000 |
| Candida albicans | Fungus | >128 |
Note: MSSA (Methicillin-susceptible Staphylococcus aureus), MRSA (Methicillin-resistant Staphylococcus aureus). Data compiled from multiple sources.[1][2][3]
The Influence of Glycosylation on Antimicrobial Activity
This compound is a glycoside of apigenin, meaning it has sugar molecules attached to the core apigenin structure. Specifically, it is apigenin-6-C-β-D-glucopyranosyl-8-C-β-L-arabinopyranoside. The presence of these sugar moieties generally alters the physicochemical properties of the flavonoid, such as its solubility, polarity, and ability to interact with microbial cell membranes.
In the context of antimicrobial activity, glycosylation often leads to a decrease in potency compared to the corresponding aglycone. This is attributed to several factors:
-
Reduced Membrane Permeability: The addition of hydrophilic sugar groups can hinder the flavonoid's ability to penetrate the lipid-rich cell membranes of bacteria.
-
Steric Hindrance: The bulky sugar units may interfere with the specific interactions between the flavonoid and its microbial targets, such as enzymes or DNA.
While this is a general trend, the effect of glycosylation can vary depending on the specific flavonoid, the type and position of the sugar, and the target microorganism. Without direct experimental data for this compound, it is hypothetically presumed that its antimicrobial activity might be less potent than that of apigenin.
Experimental Protocols
The antimicrobial activity of apigenin is typically evaluated using standardized methods as outlined by clinical laboratory standards institutes. A commonly employed technique is the broth microdilution method .[1]
Broth Microdilution Method Workflow
Caption: Workflow of the broth microdilution method for MIC determination.
Mechanism of Antimicrobial Action of Apigenin
The antibacterial effects of apigenin are multifaceted and involve several mechanisms that ultimately lead to the inhibition of bacterial growth or cell death.[4] One of the proposed mechanisms involves the induction of an apoptosis-like response in bacteria through the generation of reactive oxygen and nitrogen species (ROS/RNS).[5]
Proposed Signaling Pathway for Apigenin's Antibacterial Activity
Caption: Proposed mechanism of apigenin-induced bacterial cell death.
This pathway illustrates that apigenin's entry into the bacterial cell triggers a cascade of events, starting with an increase in intracellular calcium.[5] This leads to a surge in reactive oxygen and nitrogen species, causing significant oxidative stress.[5] The resulting damage to the cell membrane and DNA ultimately culminates in a programmed cell death-like process in the bacterium.[4][5]
Conclusion
References
- 1. A Review on Flavonoid Apigenin: Dietary Intake, ADME, Antimicrobial Effects, and Interactions with Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Attributes of Apigenin, Isolated from Portulaca oleracea L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijoer.com [ijoer.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Apigenin promotes antibacterial activity via regulation of nitric oxide and superoxide anion production - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Neoschaftoside: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide explores the theoretical synergistic effects of Neoschaftoside with other natural compounds. While direct experimental evidence on this compound combinations is currently limited, this document provides a framework for future research by extrapolating from the known biological activities of related flavonoids and general principles of pharmacological synergy.
This compound, a flavone C-glycoside found in various plants, belongs to the flavonoid family, a class of compounds renowned for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer effects. The concurrent use of multiple bioactive compounds can lead to synergistic interactions, where the combined effect is greater than the sum of individual effects. This guide outlines potential synergistic pairings for this compound, details relevant experimental protocols for assessing such interactions, and visualizes key signaling pathways.
Potential Synergistic Combinations and Mechanistic Rationale
Based on the known biological activities of flavonoids, this compound could potentially exhibit synergistic effects when combined with other natural compounds that target similar or complementary pathways.
Table 1: Hypothetical Synergistic Combinations with this compound
| Combination Compound | Therapeutic Area | Hypothetical Synergistic Mechanism |
| Quercetin | Anti-inflammatory | Dual inhibition of pro-inflammatory enzymes (e.g., COX, LOX) and modulation of distinct points in the NF-κB and MAPK signaling pathways. |
| Curcumin | Anti-cancer | Complementary anti-proliferative and pro-apoptotic effects through modulation of multiple signaling cascades, including PI3K/Akt and STAT3. |
| Resveratrol | Antioxidant | Enhanced free radical scavenging activity and synergistic upregulation of endogenous antioxidant enzymes through Nrf2 activation. |
| Epigallocatechin gallate (EGCG) | Anti-cancer | Combined inhibition of tumor growth and angiogenesis by targeting vascular endothelial growth factor (VEGF) signaling and matrix metalloproteinases (MMPs). |
Experimental Protocols for Assessing Synergy
To empirically validate the synergistic potential of this compound combinations, standardized experimental protocols are essential.
In Vitro Synergy Assessment
1. Cell Viability and Cytotoxicity Assays:
-
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay is commonly used. Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) or inflammatory cell models (e.g., LPS-stimulated RAW 264.7 macrophages) are treated with this compound alone, the combination compound alone, and a combination of both at various concentrations.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each compound is determined. The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
2. Anti-inflammatory Activity Assays:
-
Methodology: Measurement of key inflammatory mediators in cell culture supernatants. For instance, Nitric Oxide (NO) production can be quantified using the Griess reagent, and Prostaglandin E2 (PGE2) and cytokines (e.g., TNF-α, IL-6) can be measured by ELISA.
-
Data Analysis: The reduction in the levels of these inflammatory markers by the individual compounds and the combination is compared to assess for synergistic inhibition.
3. Antioxidant Capacity Assays:
-
Methodology: Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ORAC (Oxygen Radical Absorbance Capacity) assay can be used to determine the antioxidant capacity of the individual compounds and their combination.
-
Data Analysis: A greater-than-additive increase in antioxidant capacity for the combination would suggest synergy.
Experimental Workflow for Synergy Assessment
Caption: A generalized workflow for determining synergistic interactions in vitro.
Key Signaling Pathways in Flavonoid Synergy
Flavonoids often exert their effects by modulating intracellular signaling pathways. Synergistic interactions can arise from the combined impact on these pathways.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a central regulator of inflammation. Many flavonoids are known to inhibit this pathway at different points.
Caption: Hypothetical synergistic inhibition of the NF-κB pathway.
MAPK Signaling Pathway in Cell Proliferation and Inflammation
The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are crucial in regulating cell proliferation, differentiation, and inflammatory responses.
Caption: Potential synergistic modulation of the MAPK signaling cascade.
Conclusion
While direct experimental data on the synergistic effects of this compound is yet to be established, its classification as a flavonoid provides a strong rationale for investigating its potential in combination therapies. By targeting key cellular pathways involved in inflammation, oxidative stress, and cancer, this compound, in conjunction with other natural compounds, could offer enhanced therapeutic benefits. The experimental frameworks and pathway analyses presented in this guide are intended to serve as a valuable resource for researchers aiming to explore and validate these promising synergistic interactions.
Safety Operating Guide
Navigating the Disposal of Neoschaftoside: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of neoschaftoside, this guide offers procedural, step-by-step guidance to ensure the safety of researchers, scientists, and drug development professionals. In the absence of specific disposal protocols for this compound, this document outlines a framework based on general best practices for laboratory chemical waste management.
The primary principle in the disposal of any laboratory chemical is to handle it as hazardous waste unless it is explicitly confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) department.[1] This approach ensures the highest level of safety and regulatory compliance.
Step-by-Step Disposal Procedures for this compound
1. Waste Identification and Segregation:
-
Treat as Hazardous Waste: In the absence of specific data, treat this compound waste as hazardous chemical waste.[1]
-
Solid Waste:
-
Collect unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other solid materials that have come into contact with the compound.
-
Place these materials in a designated, leak-proof, and clearly labeled hazardous waste container.[2]
-
-
Liquid Waste:
-
For solutions containing this compound, collect the waste in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Ensure the container is made of a compatible material.
-
Do not mix this compound waste with other chemical waste streams unless their compatibility has been verified.[2][3] Incompatible wastes can react violently or release flammable or toxic gases.[3]
-
2. Container Management and Labeling:
-
Container Selection: Use appropriate containers for waste storage; plastic is often preferred.[4] The container must have a tightly fitting cap and be kept closed except when adding waste.[5]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the potential hazards.[6] The date when waste is first added to the container should also be included.[5]
3. Storage:
-
Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA, which should be at or near the point of generation.[3][6]
-
Segregation: Store containers of incompatible materials separately. For instance, acids and bases should be stored apart.[3]
-
Secondary Containment: It is good practice to use secondary containment, such as a tray or bin, to capture any potential leaks or spills.
4. Final Disposal:
-
Contact EHS: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[7][8]
-
Documentation: Ensure all required documentation is completed as per your institution's and local regulations.
Quantitative Disposal Guidelines for General Laboratory Waste
The following table summarizes general quantitative limits for different disposal methods. Note: These are general guidelines and may not be applicable to this compound. Always consult your institution's EHS department before disposing of any chemical down the drain or in the regular trash.
| Disposal Method | Parameter | Guideline |
| Sanitary Sewer | pH | Must be between 5 and 9.[7] |
| Volume (Liquids) | Limited to small quantities; some guidelines suggest up to 5 gallons per discharge for certain non-hazardous chemicals.[7] | |
| Volume (Solids) | Limited to small quantities of water-soluble, non-hazardous solids; some guidelines suggest up to 1 kilogram.[7] | |
| Trash Disposal | Container Status | Must be completely empty with no freestanding liquids.[9] |
| Container Preparation | Labels must be defaced or removed.[1][9] | |
| Hazardous Waste | Accumulation Limit (SAA) | Up to 55 gallons of hazardous waste.[1][6] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
Disclaimer: The information provided is based on general laboratory safety and waste disposal guidelines. It is not a substitute for institutional protocols. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.
References
- 1. vumc.org [vumc.org]
- 2. Safe Chemical Waste Handling for Laboratory Teams [emsllcusa.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. danthelabsafetyman.com [danthelabsafetyman.com]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. sfasu.edu [sfasu.edu]
Essential Safety and Logistics for Handling Neoschaftoside
Prudent Handling of a Novel Flavonoid in Research Environments
Chemical and Physical Properties
A summary of the known chemical and physical properties of Neoschaftoside is presented below. This information is critical for understanding its behavior and for planning experiments.
| Property | Value | Source |
| CAS Number | 61328-41-4 | PubChem[1] |
| Molecular Formula | C26H28O14 | PubChem[1] |
| Molecular Weight | 564.5 g/mol | PubChem[1] |
| Appearance | Powder | BioCrick[3] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Acetone, etc. | BioCrick[3] |
| Storage | Desiccate at -20°C | BioCrick[3] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Equipment | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of after use or contamination. | To prevent skin contact. |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for operations with a splash hazard. | To protect eyes from dust particles and splashes. |
| Skin and Body Protection | A laboratory coat should be worn. For larger quantities or when generating dust, additional protective clothing may be necessary. | To prevent contamination of personal clothing. |
| Respiratory Protection | For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter. | To prevent inhalation of the compound. |
Experimental Protocols: Safe Handling Procedures
Adherence to the following step-by-step procedures is crucial for the safe handling of this compound in a laboratory setting.
1. Engineering Controls:
-
Work in a well-ventilated area.
-
For procedures that may generate dusts or aerosols, use a chemical fume hood or a biological safety cabinet.[4]
2. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Avoid contact with skin, eyes, and clothing.
3. Handling and Storage:
-
This compound is a powder and should be handled carefully to avoid dust formation.[3]
-
Store in a tightly closed container in a dry and well-ventilated place, desiccated at -20°C.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.
4. First Aid Measures:
-
After Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Flush eyes with water as a precaution.
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Spill Management Workflow
In the event of a this compound spill, the following workflow should be initiated immediately to ensure the safety of laboratory personnel and to mitigate environmental contamination.
Caption: Workflow for handling a this compound spill.
Disposal Plan
All waste containing this compound, including contaminated lab supplies and excess material, should be treated as chemical waste.
-
Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatible.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
Storage: Store the waste container in a designated secondary containment area, away from incompatible materials, until it is collected for disposal.
-
Disposal: Dispose of the chemical waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[5] Do not dispose of this compound down the drain or in the regular trash.[6] Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[5]
References
- 1. This compound | C26H28O14 | CID 442619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effects of C-glycosylation on anti-diabetic, anti-Alzheimer's disease and anti-inflammatory potential of apigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS:61328-41-4 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Safe Handling of Laboratory Equipment – AFNS Safety [afns-safety.ualberta.ca]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Making sure you're not a bot! [oc-praktikum.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
